molecular formula C38H64F3N11O10 B15571939 2-Furoyl-LIGRLO-amide TFA

2-Furoyl-LIGRLO-amide TFA

Cat. No.: B15571939
M. Wt: 892.0 g/mol
InChI Key: GGAPZASUUCRPNF-OIQQVIETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furoyl-LIGRLO-amide TFA is a useful research compound. Its molecular formula is C38H64F3N11O10 and its molecular weight is 892.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H64F3N11O10

Molecular Weight

892.0 g/mol

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H63N11O8.C2HF3O2/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37;3-2(4,5)1(6)7/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41);(H,6,7)/t22-,23-,24-,25-,26-,29-;/m0./s1

InChI Key

GGAPZASUUCRPNF-OIQQVIETSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyl-LIGRLO-amide TFA is a potent and highly selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a wide range of physiological and pathological processes, including inflammation, pain, and vasodilation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and a visualization of its signaling pathways.

Introduction

Proteinase-Activated Receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily, activated by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin. This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans) that binds to the receptor and initiates downstream signaling. 2-Furoyl-LIGRLO-amide is a synthetic hexapeptide that mimics this tethered ligand, allowing for the specific and potent activation of PAR2 without the need for proteolytic cleavage. The trifluoroacetate (B77799) (TFA) salt form is commonly used for research purposes. This compound has become an invaluable tool for investigating the physiological roles of PAR2 and for the development of novel therapeutics targeting this receptor.

Physicochemical Properties and Quantitative Data

This compound is a lyophilized powder, soluble in water. Its sequence is {Fur-2-oyl}-Leu-Ile-Gly-Arg-Leu-Orn-NH2.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC38H64F3N11O10
Molecular Weight891.98 g/mol
Purity>95%
Salt FormTFA
AppearanceLyophilized powder
SolubilitySoluble in water to 1 mg/ml

Table 2: In Vitro Potency and Binding Affinity

ParameterValueCell Line/SystemReference
pD27.0Murine Femoral Arteries[1][2]
EC50340 nMNot specified[3]
Kd122 ± 26.1 nMNCTC2544 cells expressing human PAR2[4]
Bmax180 ± 6 fmol in 3.0 x 10^5 cellsNCTC2544 cells expressing human PAR2[4]
Relative Potency vs. SLIGRL-NH210 to 300 times more potentVarious bioassays (arterial vasodilation and hyperpolarization)[5][6][7]
Relative Potency vs. SLIGRL-NH210 to 25 times more potentCultured human and rat PAR2-expressing cells (intracellular calcium increase)[5][6][7]

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events. PAR2 activation is known to couple to multiple downstream pathways, primarily through G-proteins and β-arrestins.

G-Protein Dependent Signaling

Upon agonist binding, PAR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, particularly Gαq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of PAR2 activation and can be readily measured in vitro. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[3]

PAR2_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds to Gaq Gaq PAR2->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates

Figure 1. G-Protein Dependent PAR2 Signaling Pathway.

β-Arrestin Dependent Signaling

In addition to G-protein coupling, PAR2 activation can also initiate signaling through a G-protein-independent pathway involving β-arrestins.[5][6][8] Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also serves as a scaffold for various signaling proteins, leading to the activation of pathways such as the ERK1/2 MAP kinase cascade.[5][8] This β-arrestin-dependent signaling has been implicated in cellular processes like migration.[5]

PAR2_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds to GRK GRK PAR2->GRK Activates P_PAR2 Phosphorylated PAR2 GRK->PAR2 Phosphorylates Beta_Arrestin β-Arrestin P_PAR2->Beta_Arrestin Recruits ERK_Pathway ERK1/2 Pathway Beta_Arrestin->ERK_Pathway Activates Cell_Migration Cell Migration ERK_Pathway->Cell_Migration Promotes

Figure 2. β-Arrestin Dependent PAR2 Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Black, clear-bottom 96-well microplates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture HEK293-PAR2 cells in DMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (0.02%) in serum-free DMEM or a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Agonist Preparation: Prepare serial dilutions of this compound in the assay buffer at 5-10 times the final desired concentration.

  • Measurement:

    • Wash the cells twice with assay buffer to remove excess dye.

    • Place the plate in a fluorescence plate reader and allow it to equilibrate.

    • Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~520 nm) for 10-20 seconds.

    • Add the this compound solution to the wells and immediately begin kinetic measurement of fluorescence for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Calculate the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration.

Ex Vivo Vasodilation Assay

This assay assesses the effect of this compound on the relaxation of isolated blood vessels.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Krebs-Henseleit buffer

  • Phenylephrine (B352888) or other vasoconstrictor

  • This compound

  • Wire myograph system

  • Dissection microscope and tools

Procedure:

  • Tissue Dissection: Euthanize the animal and carefully dissect the thoracic aorta or femoral artery in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Cut the artery into 2-3 mm rings and mount them on the wires of a myograph.

  • Equilibration: Equilibrate the arterial rings in the myograph chambers containing Krebs-Henseleit buffer, bubbled with 95% O2 / 5% CO2, at 37°C for at least 60 minutes, with periodic adjustments of tension.

  • Viability Check: Test the viability of the endothelial layer by contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM). A relaxation of >70% indicates a viable endothelium.

  • Vasodilation Measurement:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the rings with a submaximal concentration of phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the agonist concentration to determine the pD2 or EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound for PAR2.

Materials:

  • Cell membranes from cells expressing PAR2

  • Radiolabeled 2-Furoyl-LIGRLO-amide (e.g., [3H]2-furoyl-LIGRLO-NH2)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize PAR2-expressing cells in a hypotonic buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.

  • Saturation Binding:

    • In a 96-well plate, add increasing concentrations of the radiolabeled ligand to a fixed amount of cell membrane preparation.

    • For each concentration, prepare parallel wells containing an excess of unlabeled ligand to determine non-specific binding.

    • Incubate the plates at room temperature for a defined period to reach equilibrium.

  • Competition Binding:

    • Add a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound to the cell membrane preparation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimentation cluster_analysis Data Analysis and Interpretation Hypothesis Hypothesis Formulation (e.g., PAR2 activation mediates inflammation) Model Selection of Model System (Cell line, animal model) Hypothesis->Model Agonist_Prep This compound Preparation and Dilution Model->Agonist_Prep In_Vitro In Vitro Assays (Calcium Mobilization, Binding) Agonist_Prep->In_Vitro Ex_Vivo Ex Vivo Assays (Vasodilation) Agonist_Prep->Ex_Vivo In_Vivo In Vivo Studies (e.g., Itch, Inflammation models) Agonist_Prep->In_Vivo Data_Collection Data Collection In_Vitro->Data_Collection Ex_Vivo->Data_Collection In_Vivo->Data_Collection Stats Statistical Analysis (EC50, Kd, p-values) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion and Future Work Interpretation->Conclusion

Figure 3. General Experimental Workflow.

Conclusion

This compound is a powerful and selective tool for the study of PAR2. Its ability to potently activate the receptor without the need for enzymatic cleavage provides a significant advantage for in vitro and in vivo research. This guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their studies of PAR2-mediated physiological and pathological processes. The detailed protocols and signaling pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at understanding the complex roles of PAR2.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including inflammation, pain, and vascular regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with PAR2 and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, provides detailed experimental methodologies for a selection of relevant assays, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this important research tool.

Introduction

Protease-Activated Receptor 2 (PAR2) is a unique member of the GPCR superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. Synthetic peptides that mimic this tethered ligand sequence, such as 2-Furoyl-LIGRLO-amide, can act as potent and selective agonists, enabling the study of PAR2 signaling without the need for proteolytic activation. This compound is a modified version of the PAR2-activating peptide SLIGRL-NH2, demonstrating significantly greater potency and selectivity, making it an invaluable tool for investigating the roles of PAR2 in various biological systems.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in a variety of in vitro assays. The following table summarizes key quantitative data from the literature, providing a comparative overview of its activity.

Assay TypeCell Line/TissueParameterValueReference(s)
Calcium Mobilization Human PAR2-expressing cellsPotency vs. SLIGRL-NH210-25 times more potent[1]
Rat PAR2-expressing cellsPotency vs. SLIGRL-NH210-25 times more potent[1]
Arterial Vasodilation & Hyperpolarization Tissue BioassaysPotency vs. SLIGRL-NH210-300 times more potent[1]
General PAR2 Agonist Activity Not specifiedpD27.0[1]
β-Arrestin Recruitment HEK293 (PK1-tagged PAR2)EC500.43 µM[1]
β-Arrestin Recruitment HT-29EC500.2 µM[1]

Signaling Pathways

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events through the coupling of various G proteins and the recruitment of β-arrestins. These pathways ultimately lead to diverse cellular responses.

Gq-Mediated Calcium Mobilization

Upon agonist binding, PAR2 couples to the Gq subunit of heterotrimeric G proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a hallmark of PAR2 activation and can be readily measured using calcium-sensitive fluorescent dyes.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 activates Gq Gq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers

Gq-Mediated Calcium Mobilization Pathway
β-Arrestin Recruitment and ERK1/2 Activation

In addition to G protein-dependent signaling, PAR2 activation also leads to the recruitment of β-arrestins. β-arrestins are scaffolding proteins that play a crucial role in receptor desensitization and internalization. Furthermore, β-arrestins can initiate G protein-independent signaling cascades. One of the key pathways activated by β-arrestin in the context of PAR2 is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms, leading to the phosphorylation and activation of ERK1/2, which in turn regulates gene expression and cellular processes like proliferation and migration.

Beta_Arrestin_ERK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 (Activated) 2-Furoyl-LIGRLO-amide->PAR2 activates Beta_Arrestin β-Arrestin PAR2->Beta_Arrestin recruits ERK_complex ERK Signaling Complex Beta_Arrestin->ERK_complex scaffolds ERK ERK1/2 ERK_complex->ERK activates pERK p-ERK1/2 ERK->pERK Transcription Transcription pERK->Transcription regulates

β-Arrestin and ERK1/2 Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a common method for measuring intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.[2]

Materials:

  • HEK293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluo-4 AM (calcium-sensitive fluorescent dye)

  • Pluronic F-127

  • This compound

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed PAR2-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution by diluting Fluo-4 AM stock solution in Assay Buffer to a final working concentration (e.g., 2-4 µM).

    • Add Pluronic F-127 (e.g., to a final concentration of 0.02%) to aid in dye dispersal.

    • Aspirate the cell culture medium from the wells and wash the cells once with Assay Buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

  • Agonist Preparation: During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer at concentrations 4-5 times the final desired concentration in a separate 96-well plate.

  • Measurement of Calcium Flux:

    • Set the parameters on the kinetic fluorescence plate reader (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the agonist from the agonist plate to the cell plate.

    • Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response of the calcium transient.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate PAR2-expressing HEK293 cells Dye_Loading Load cells with Fluo-4 AM Plate_Cells->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Prepare_Agonist Prepare serial dilutions of This compound Add_Agonist Add agonist Prepare_Agonist->Add_Agonist Baseline->Add_Agonist Measure_Response Measure fluorescence kinetics Add_Agonist->Measure_Response Analyze_Data Analyze kinetic data to determine EC50 Measure_Response->Analyze_Data

References

2-Furoyl-LIGRLO-amide TFA: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2). This document details its mechanism of action, key signaling pathways, quantitative efficacy data, and established experimental protocols to facilitate its use in research and drug development.

Introduction

Mechanism of Action

Unlike endogenous activation of PAR2 by proteolytic cleavage, 2-Furoyl-LIGRLO-amide acts as a direct agonist, binding to the receptor and inducing a conformational change that triggers downstream signaling cascades.[4] This activation is independent of receptor cleavage, providing a more controlled and specific method for studying PAR2-mediated effects.

Quantitative Efficacy Data

The potency of this compound has been quantified across various in vitro assays and cell lines. The following table summarizes key efficacy data, primarily presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response.

Assay TypeCell LineEC50 ValueReference
Intracellular Calcium ([Ca2+]i) Mobilization16HBE14o-0.84 µM
Intracellular Calcium ([Ca2+]i) MobilizationHT-290.2 µM[6]
IP1 Formation (Gαq stimulation)HEK-293T0.15 µM[6]
β-arrestin RecruitmentHEK2930.43 µM[6]
Real-Time Cell Analyzer (RTCA)16HBE14o-138 nM

Signaling Pathways

Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a complex network of intracellular signaling pathways, primarily through the coupling of various G-protein α-subunits and β-arrestin.

G-Protein Dependent Signaling

PAR2 activation by 2-Furoyl-LIGRLO-amide leads to the engagement of multiple G-protein families:

  • Gαq/11: This is a major pathway activated by PAR2. Gαq/11 activates phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][4][9]

  • Gαi/o: This G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][9]

G_Protein_Signaling agonist This compound par2 PAR2 agonist->par2 gaq Gαq/11 par2->gaq ga1213 Gα12/13 par2->ga1213 gai Gαi/o par2->gai plc PLC-β gaq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc rhoa RhoA Activation ga1213->rhoa ac Adenylyl Cyclase gai->ac camp ↓ cAMP ac->camp

G-Protein Dependent Signaling Pathways Activated by this compound.

β-Arrestin Dependent Signaling

In addition to G-protein-mediated signaling, PAR2 activation can also initiate G-protein-independent signaling through the recruitment of β-arrestins. β-arrestins can act as scaffolding proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4]

Beta_Arrestin_Signaling agonist This compound par2 PAR2 agonist->par2 barrestin β-Arrestin par2->barrestin mapk MAPK Cascade barrestin->mapk erk ERK1/2 Phosphorylation mapk->erk

β-Arrestin Dependent Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following PAR2 activation, a hallmark of Gq-protein coupling.[10]

Materials:

  • PAR2-expressing cells (e.g., HEK293, HT-29, 16HBE14o-)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[10]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Culture: Plate PAR2-expressing cells in a suitable format (e.g., 96-well black, clear-bottom plates) and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM in HBSS).

    • Remove the cell culture medium and wash the cells with HBSS.

    • Add the dye-loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in HBSS.

    • Place the plate in a fluorescence plate reader and begin recording baseline fluorescence.

    • Add the agonist dilutions to the wells.

  • Data Acquisition: Measure the change in fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~520 nm following excitation at ~490 nm.

  • Data Analysis: Plot the peak fluorescence intensity (or ratio) against the agonist concentration to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate PAR2-expressing cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye wash_cells Wash to remove extracellular dye load_dye->wash_cells baseline Record baseline fluorescence wash_cells->baseline add_agonist Add this compound baseline->add_agonist record_fluorescence Record fluorescence change add_agonist->record_fluorescence plot_data Plot dose-response curve record_fluorescence->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Workflow for Intracellular Calcium Mobilization Assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2 activation.[10]

Materials:

  • PAR2-expressing cells

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Grow cells to near confluence and serum-starve overnight to reduce baseline ERK phosphorylation.

    • Stimulate cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities and normalize the pERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized pERK1/2 signal against the agonist concentration.

In Vivo Itch Response Model (Mouse)

This protocol describes an in vivo model to assess the pruritic (itch-inducing) effects of this compound.

Materials:

  • Adult male mice (e.g., C57BL/6)

  • This compound sterile solution

  • Observation chambers

  • Video recording equipment (optional)

Protocol:

  • Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before injection.

  • Administration: Administer this compound via intradermal injection at the nape of the neck. A typical dose is 10 µg per mouse.[6][8]

  • Observation:

    • Immediately after injection, place the mouse back into the observation chamber.

    • Record the number of scratches directed towards the injection site over a defined period (e.g., 30-60 minutes).

  • Data Analysis: Compare the number of scratches in the agonist-treated group to a vehicle-treated control group.

Conclusion

This compound is a powerful and selective tool for elucidating the complex roles of PAR2 in health and disease. Its high potency and direct mechanism of action make it a superior choice for in vitro and in vivo studies. This guide provides the essential data and protocols to enable researchers to effectively utilize this important research compound.

References

The Biological Activity of 2-Furoyl-LIGRLO-amide TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2). This document collates quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.

Core Concepts: A Potent PAR2 Agonist

This compound is a synthetic peptide analog of the tethered ligand sequence of PAR2 that is exposed upon proteolytic activation. The N-terminal 2-furoyl modification significantly enhances its potency and selectivity for PAR2, making it a valuable tool for studying the receptor's physiological and pathological roles. Its primary and most well-characterized biological effect is the robust activation of PAR2, leading to the initiation of downstream signaling cascades.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the key potency and affinity metrics, comparing them to the parent peptide, SLIGRL-NH₂, where applicable.

Table 1: In Vitro Potency in Calcium Mobilization Assays

CompoundCell LineAssayPotency (pD₂)Potency (EC₅₀)Reference
This compoundRat PAR2-expressing KNRK cellsIntracellular Ca²⁺ Mobilization7.0 ± 0.1~100 nM[1][2][3][4][5][6]
SLIGRL-NH₂Rat PAR2-expressing KNRK cellsIntracellular Ca²⁺ Mobilization5.6 ± 0.1~2.5 µM
This compoundHuman PAR2-expressing HEK293 cellsIntracellular Ca²⁺ Mobilization5.4 ± 0.1~4 µM

Table 2: Ex Vivo Potency in Vasodilation Assays

CompoundTissueAssayRelative Potency
This compoundRat AortaPhenylphrine-induced contraction relaxation10-300 times more potent than SLIGRL-NH₂
This compoundMurine Femoral ArteryCirazoline-induced contraction relaxation10-300 times more potent than SLIGRL-NH₂

Table 3: Receptor Binding Affinity

LigandCell LineBinding Constant (Kᵈ)
[³H]2-furoyl-LIGRL-NH₂NCTC2544 cells expressing human PAR2122 ± 26.1 nM

Signaling Pathways of this compound

Upon binding to PAR2, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The primary signaling pathway involves the coupling to Gαq/11, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, while DAG activates protein kinase C (PKC). PAR2 can also couple to other G-proteins, such as Gα12/13 and Gαi, and can signal independently of G-proteins through β-arrestin pathways.

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound PAR2 PAR2 Agonist->PAR2 Binds Gq11 Gαq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Gbg Gβγ PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Release Ca2_ER Downstream Downstream Cellular Responses (e.g., Vasodilation, Inflammation) Ca2_cyto->Downstream PKC->Downstream Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cell_culture 1. Culture PAR2-expressing cells dye_loading 2. Load cells with Calcium Indicator cell_culture->dye_loading wash_cells 3. Wash to remove extracellular dye dye_loading->wash_cells stimulate 4. Stimulate with this compound wash_cells->stimulate measure_ca 5. Measure Fluorescence (Ca²⁺) stimulate->measure_ca analyze_invitro 6. Analyze Data (EC₅₀) measure_ca->analyze_invitro end_report Generate Report analyze_invitro->end_report tissue_prep 1. Isolate Arterial Rings mount_tissue 2. Mount in Organ Bath tissue_prep->mount_tissue equilibrate 3. Equilibrate and Pre-contract mount_tissue->equilibrate stimulate_tissue 4. Add this compound equilibrate->stimulate_tissue measure_tension 5. Record Vasodilation stimulate_tissue->measure_tension analyze_exvivo 6. Analyze Data (EC₅₀) measure_tension->analyze_exvivo analyze_exvivo->end_report start Start start->cell_culture start->tissue_prep

References

An In-depth Technical Guide to the Synthesis and Structure of 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure, and biological activity of 2-Furoyl-LIGRLO-amide, a potent and selective agonist of the Protease-Activated Receptor 2 (PAR2). This document details the chemical synthesis via solid-phase peptide synthesis (SPPS), structural characterization, and the key signaling pathways activated by this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams of the synthesis workflow and PAR2 signaling cascade are included to facilitate understanding. The trifluoroacetate (B77799) (TFA) salt form, a common result of purification by reverse-phase chromatography, is also discussed.

Introduction

2-Furoyl-LIGRLO-amide is a synthetic hexapeptide amide that has garnered significant interest in the field of pharmacology due to its high potency and selectivity as a PAR2 agonist.[1][2] PAR2 is a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and vasodilation. The activation of PAR2 by 2-Furoyl-LIGRLO-amide mimics the action of endogenous activating proteases, making it a valuable tool for studying PAR2 function and a potential lead compound for drug development. This guide serves as a technical resource for researchers working with or developing similar PAR2-targeted compounds.

Chemical Structure and Properties

The chemical structure of 2-Furoyl-LIGRLO-amide consists of a six-amino-acid peptide sequence (Leu-Ile-Gly-Arg-Leu-Orn) with an N-terminal 2-furoyl group and a C-terminal amide. The presence of the TFA counter-ion is a result of the purification process.

Table 1: Physicochemical Properties of 2-Furoyl-LIGRLO-amide TFA

PropertyValueReference
Molecular Formula C38H64F3N11O10
Molecular Weight 891.98 g/mol
Sequence 2-Furoyl-Leu-Ile-Gly-Arg-Leu-Orn-NH2[3]
Purity ≥95% (typically by HPLC)[3]
Solubility Soluble in water to 1 mg/mL[3]
Appearance White to off-white solid
Storage Store at -20°C[3]

Synthesis of this compound

The synthesis of 2-Furoyl-LIGRLO-amide is achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by on-resin N-terminal modification, cleavage from the resin, and purification.

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

G Synthesis Workflow for this compound cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 On-Resin Modification cluster_2 Cleavage & Purification Resin Rink Amide Resin Coupling1 Fmoc-Orn(Boc)-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Sequential Fmoc-AA Couplings (Leu, Arg(Pbf), Gly, Ile, Leu) Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Furoylation N-terminal Acylation (2-Furoic Acid) Deprotection2->Furoylation Cleavage TFA Cleavage Cocktail Furoylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct This compound Lyophilization->FinalProduct G PAR2 Signaling Pathway cluster_g_protein G-Protein Dependent Pathways cluster_beta_arrestin β-Arrestin Dependent Pathway Agonist 2-Furoyl-LIGRLO-amide PAR2 PAR2 Receptor Agonist->PAR2 Gq Gαq/11 PAR2->Gq G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA/Rho Kinase G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Inflammation, Vasodilation, Pain) Ca_release->Downstream MAPK_pathway MAPK Cascade (Raf/MEK/ERK1/2) PKC->MAPK_pathway RhoA->Downstream ERK_scaffold ERK Scaffolding beta_arrestin->ERK_scaffold ERK_scaffold->MAPK_pathway MAPK_pathway->Downstream

References

An In-Depth Technical Guide to 2-Furoyl-LIGRLO-amide TFA: A Potent and Selective PAR2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist of the Proteinase-Activated Receptor 2 (PAR2). The document details its discovery and development, mechanism of action, and key experimental data. It includes detailed protocols for essential in vitro assays and summarizes its effects in preclinical in vivo models. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of PAR2 and the development of related therapeutics.

Introduction

This compound is a synthetic hexapeptide that has emerged as a critical tool for investigating the physiological and pathological roles of Proteinase-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor (GPCR) that is uniquely activated by the proteolytic cleavage of its N-terminal domain by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor. 2-Furoyl-LIGRLO-amide mimics this tethered ligand, allowing for the direct and selective activation of PAR2 without the need for enzymatic cleavage. Its enhanced potency and selectivity over endogenous activators and other synthetic agonists have made it an invaluable probe for elucidating the diverse functions of PAR2 in inflammation, pain, and other physiological processes.

Discovery and Development

The development of 2-Furoyl-LIGRLO-amide was driven by the need for more potent and selective tools to study PAR2. Early research utilized the endogenous PAR2 activating peptide, SLIGRL-NH2. However, this peptide suffered from lower potency and stability. The key innovation in the development of 2-Furoyl-LIGRLO-amide was the N-terminal modification with a 2-furoyl group. This modification was found to significantly enhance the agonist's potency and selectivity for PAR2.[1][2][3]

Chemical Structure
  • Sequence: 2-Furoyl-Leu-Ile-Gly-Arg-Leu-Orn-NH2

  • Molecular Formula: C36H63N11O8 (for the free base)

  • Salt Form: Trifluoroacetate (TFA)

Mechanism of Action

2-Furoyl-LIGRLO-amide acts as a direct agonist at the PAR2 receptor. By mimicking the endogenous tethered ligand, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Signaling Pathways

Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a complex network of intracellular signaling cascades. The receptor couples to multiple G protein subtypes, including Gαq/11, Gαi, Gαs, and Gα12/13, as well as engaging G protein-independent pathways through β-arrestin scaffolding.

  • Gαq/11 Pathway: This is a primary signaling pathway for PAR2. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • β-Arrestin Pathway: Following G protein-mediated signaling, PAR2 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can act as scaffolds for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), leading to G protein-independent signaling. β-arrestin recruitment also mediates receptor desensitization and internalization.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds to Gq11 Gαq/11 PAR2->Gq11 Activates GRK GRK PAR2->GRK Phosphorylated by PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates downstream Downstream Cellular Responses PKC->downstream beta_arrestin β-Arrestin GRK->beta_arrestin Recruits ERK ERK1/2 beta_arrestin->ERK Scaffolds ERK->downstream

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Potency of 2-Furoyl-LIGRLO-amide

AssayCell Line/TissueSpeciesParameterValueReference
Intracellular Calcium MobilizationHEK293 cells expressing PAR2HumanpD27.0[1]
Intracellular Calcium MobilizationKNRK cells expressing PAR2Rat-10-25x more potent than SLIGRL-NH2[3]
Arterial VasodilationRat AortaRat-10-300x more potent than SLIGRL-NH2[3]
Arterial VasodilationMurine Femoral ArteryMouse-Causes dose-dependent relaxation[3]
Intracellular Calcium MobilizationHEK293T cells expressing hPAR2HumanEC500.15 µM[4]

Table 2: Binding Affinity of 2-Furoyl-LIGRLO-amide

AssayCell LineSpeciesParameterValueReference
Radioligand Competition Binding ([3H]propionyl-2fLI)KNRK cells expressing PAR2Rat->> SLIGRL-NH2[5]
Radioligand Competition Binding ([3H]2-furoyl-LIGRL-NH2)NCTC2544 cells expressing PAR2HumanKi5.4 (pKi)[6]
Radioligand Competition Binding ([3H]2-furoyl-LIGRL-NH2)HCT-15 cellsHumanIC501.10 µM[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (General Protocol)

A specific, detailed synthesis protocol for this compound is not publicly available. However, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general workflow is as follows:

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-Orn(Boc)-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Leu-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-Arg(Pbf)-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Gly-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-Ile-OH deprotection5->coupling5 deprotection6 Fmoc Deprotection coupling5->deprotection6 coupling6 Couple Fmoc-Leu-OH deprotection6->coupling6 deprotection7 Fmoc Deprotection coupling6->deprotection7 furoylation Couple 2-Furoic Acid deprotection7->furoylation cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) furoylation->cleavage purification Purification by HPLC cleavage->purification lyophilization Lyophilization purification->lyophilization

Intracellular Calcium Mobilization Assay

This protocol is adapted for a 96-well plate format using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well plates

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound stock solution

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed HEK293-PAR2 cells into black, clear-bottom 96-well plates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-4 µM.

    • Add Pluronic F-127 (final concentration ~0.02%) to aid in dye dispersion.

    • Remove the cell culture medium from the wells and wash once with assay buffer.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

  • Agonist Preparation: Prepare serial dilutions of this compound in assay buffer in a separate 96-well plate.

  • Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument should then automatically add the agonist from the prepared plate to the cell plate.

    • Continue to record the fluorescence intensity for at least 60 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity over time is used to determine the cellular response. EC50 values can be calculated by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for PAR2.

Materials:

  • Membrane preparations from cells expressing PAR2

  • Radiolabeled PAR2 agonist (e.g., [3H]propionyl-2-furoyl-LIGRLO-amide)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Unlabeled this compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Binding buffer

    • Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding).

    • A fixed concentration of the radiolabeled PAR2 agonist.

    • Membrane preparation.

    • For non-specific binding, add a high concentration of unlabeled agonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Studies

This compound has been utilized in various animal models to investigate the in vivo functions of PAR2.

Pruritus (Itch) Model
  • Animal Model: Wild-type and TRPV3 knockout mice.[1]

  • Administration: Intradermal injection at the nape of the neck.[1]

  • Dosage: 10 µg.[1]

  • Endpoint: Measurement of scratching behavior.[1]

  • Key Finding: 2-Furoyl-LIGRLO-amide induces scratching behavior in wild-type mice, indicating a role for PAR2 in itch. This effect is reduced in TRPV3 knockout mice, suggesting an interaction between PAR2 and TRPV3 in keratinocytes to mediate itch.[1]

Inflammation and Pain Models

Clinical Development

To date, there is no publicly available information on clinical trials specifically investigating this compound in humans. Research on this compound has been primarily at the preclinical stage, focusing on its utility as a pharmacological tool to understand the roles of PAR2.

Conclusion

This compound is a cornerstone pharmacological tool for the study of Proteinase-Activated Receptor 2. Its high potency and selectivity have enabled significant advances in our understanding of PAR2 signaling and its involvement in a wide array of physiological and pathophysiological processes. This technical guide provides a centralized resource of its key properties and experimental applications, which should aid researchers in designing and interpreting studies aimed at further unraveling the complexities of PAR2 biology and its potential as a therapeutic target.

References

The Role of 2-Furoyl-LIGRLO-amide TFA in PAR2 Activation and Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in a multitude of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made the development of selective synthetic agonists crucial for elucidating its function.[3][4] Among these, 2-Furoyl-LIGRLO-amide TFA has emerged as a highly potent and selective PAR2 agonist, serving as an invaluable tool for investigating PAR2 signaling.[5][6] This technical guide provides an in-depth overview of the role of this compound in activating PAR2 and its downstream signaling pathways, presenting quantitative data, experimental methodologies, and visual representations of the involved molecular cascades.

This compound: A Potent and Selective PAR2 Agonist

This compound is a synthetic hexapeptide analog of the tethered ligand of PAR2.[1] The N-terminal 2-furoyl group confers enhanced potency and selectivity for PAR2.[4][6] It has been demonstrated to be significantly more potent than the endogenous-like peptide agonist SLIGRL-NH2 in various cellular and tissue-based assays.[1][5][6]

Quantitative Data on the Potency and Efficacy of this compound

The following tables summarize the quantitative data on the activity of this compound in various experimental systems.

Cell LineAssay TypeParameterValueReference
HEK-293TIP1 Formation (Gαq stimulation)EC500.15 μM[7]
HEK293β-arrestin RecruitmentEC500.43 μM[7]
HT-29Intracellular Calcium ReleaseEC500.2 μM[7]
16HBE14o-Intracellular Calcium ConcentrationEC500.84 μM[8]
16HBE14o-Real-Time Cell Analyzer (RTCA)EC50138 nM[8]
GeneralPAR2 Agonist ActivitypD27.0[5][9][10]

Table 1: Potency of this compound in various cell-based assays.

Comparison AgonistAssayPotency Fold Increase of 2-Furoyl-LIGRLO-amideReference
SLIGRL-NH2Intracellular Calcium Increase (human PAR2-expressing cells)10x[1][6]
SLIGRL-NH2Intracellular Calcium Increase (rat PAR2-expressing cells)25x[1][6]
SLIGRL-NH2Arterial Vasodilation and Hyperpolarization10-300x[1][5][6]
SLIGKV-OHCellular Ca2+ Mobilisation~100x[4]

Table 2: Comparative potency of this compound.

Secreted FactorCell TypeEC50 of this compoundReference
TNFHuman Tubular Epithelial Cells1.2 µM[2]
CSF2Human Tubular Epithelial Cells1.4 µM[2]
MMP-9Human Tubular Epithelial Cells0.3 µM[2]
PAI-1Human Tubular Epithelial Cells0.8 µM[2]

Table 3: EC50 values for this compound-induced secretion of pro-inflammatory and pro-fibrotic factors.

Signaling Pathways Activated by this compound

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The primary pathways implicated are G-protein dependent, leading to calcium mobilization and MAPK/ERK activation, as well as potentially G-protein-independent pathways involving β-arrestin.[1][2][11]

Gq/11-Mediated Calcium Signaling

Upon binding of this compound, PAR2 couples to Gq/11 proteins.[2] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of PAR2 activation and can be readily measured using fluorescent calcium indicators.[1]

Gq_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2F_LIGRLO This compound PAR2 PAR2 2F_LIGRLO->PAR2 Binds Gq11 Gq/11 PAR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates

Figure 1: Gq/11-mediated calcium signaling pathway initiated by this compound.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

PAR2 activation by this compound also leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), particularly ERK1/2.[11] This pathway can be initiated through G-protein-dependent mechanisms, often linked to the release of calcium and activation of protein kinase C (PKC) by DAG, or through G-protein-independent mechanisms involving β-arrestin scaffolding. A significant increase in ERK1/2 phosphorylation can be observed within minutes of exposing cells to this compound.[11]

MAPK_ERK_Signaling 2F_LIGRLO This compound PAR2 PAR2 2F_LIGRLO->PAR2 GPCR_signaling G-protein dependent signaling PAR2->GPCR_signaling beta_arrestin β-arrestin dependent signaling PAR2->beta_arrestin Ras_Raf Ras/Raf GPCR_signaling->Ras_Raf beta_arrestin->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factors->Cellular_Response

Figure 2: MAPK/ERK signaling cascade following PAR2 activation.

Other Potential Signaling Pathways
  • β-Arrestin-Mediated Signaling: Besides its role in receptor desensitization and internalization, β-arrestin can act as a scaffold for signaling molecules, leading to G-protein-independent activation of pathways like MAPK/ERK.[1] The ability of this compound to induce β-arrestin recruitment suggests its involvement in this mode of signaling.[7]

  • eNOS Pathway: In the vascular endothelium, PAR2 activation by 2-Furoyl-LIGRLO-amide can stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.[12]

Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To quantify the increase in intracellular calcium concentration following PAR2 activation by this compound.

Methodology:

  • Cell Culture: Culture PAR2-expressing cells (e.g., HEK293, KNRK, or 16HBE14o- cells) to near confluency.[1][8]

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-3 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Cell Preparation: After incubation, wash the cells to remove excess dye and resuspend them in the buffer.

  • Fluorimetry: Place the cell suspension in a fluorometer cuvette.

  • Agonist Addition: Add varying concentrations of this compound to the cell suspension.

  • Data Acquisition: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Normalize the fluorescence signal, often as a percentage of the maximal response induced by a calcium ionophore like A23187, and plot concentration-response curves to determine the EC50 value.[1]

Calcium_Assay_Workflow start Start cell_culture Culture PAR2- expressing cells start->cell_culture dye_loading Load cells with Fluo-3 AM cell_culture->dye_loading wash Wash cells dye_loading->wash fluorimetry Place cells in fluorometer wash->fluorimetry agonist_addition Add 2-Furoyl-LIGRLO- amide TFA fluorimetry->agonist_addition data_acquisition Measure fluorescence change agonist_addition->data_acquisition analysis Analyze data and determine EC50 data_acquisition->analysis end End analysis->end

Figure 3: Experimental workflow for intracellular calcium measurement.

Western Blotting for ERK1/2 Phosphorylation

Objective: To detect the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK1/2.

Methodology:

  • Cell Culture and Starvation: Culture cells (e.g., 16HBE14o-) to a high confluence and then serum-starve them for a defined period to reduce basal ERK phosphorylation.[11]

  • Agonist Treatment: Treat the cells with different concentrations of this compound for a short duration (e.g., 5 minutes).[11]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a primary antibody for total ERK1/2 as a loading control.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.[11]

Conclusion

This compound is an indispensable pharmacological tool for the study of PAR2. Its high potency and selectivity allow for the precise interrogation of PAR2-mediated signaling pathways. The activation of PAR2 by this agonist triggers a complex network of intracellular events, prominently featuring Gq/11-mediated calcium mobilization and MAPK/ERK activation. Understanding these pathways is critical for deciphering the role of PAR2 in health and disease and for the development of novel therapeutics targeting this receptor. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

References

2-Furoyl-LIGRLO-amide TFA: An In-depth Technical Guide for Studying Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a myriad of physiological and pathological processes, including inflammation, pain, and vasodilation. This technical guide provides a comprehensive overview of this compound as a research tool, detailing its mechanism of action, presenting key quantitative data, and offering detailed experimental protocols for its application in studying inflammatory responses. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of PAR2 in health and disease.

Introduction to this compound and PAR2

Proteinase-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor.

2-Furoyl-LIGRLO-amide is a synthetic hexapeptide that mimics this tethered ligand, thereby acting as a potent and selective PAR2 agonist without the need for proteolytic cleavage. The trifluoroacetate (B77799) (TFA) salt form is commonly used for research purposes. Its high selectivity and potency make it an invaluable tool for elucidating the physiological and pathophysiological roles of PAR2 activation, particularly in the context of inflammation.

Mechanism of Action and Signaling Pathways

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to heterotrimeric G proteins. The canonical pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a hallmark of PAR2 activation and a key event in many downstream cellular responses.

Beyond the canonical Gαq/11 pathway, PAR2 has also been shown to couple to other G proteins, such as Gα12/13 and Gαi/o, and to activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK). Furthermore, evidence suggests that PAR2 activation can lead to the transactivation of other receptor tyrosine kinases, like the epidermal growth factor receptor (EGFR) and the transforming growth factor-beta (TGF-β) receptor, further diversifying its signaling potential.

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 G_protein Gαq/11 PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum Ca2_release Ca²⁺ Release Ca2_increase ↑ Intracellular Ca²⁺ PKC PKC ERK_pathway MAPK/ERK Pathway Inflammatory_response Inflammatory Response

Quantitative Data Presentation

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data from the literature, providing a comparative overview of its activity.

Table 1: In Vitro Potency of this compound

Assay TypeCell/Tissue TypeParameterValueReference
General Agonist ActivityVariouspD27.0[1]
Intracellular Calcium MobilizationHuman and Rat PAR2-expressing cellsRelative Potency10-25x more potent than SLIGRL-NH2[2][3]
Arterial Vasodilation/HyperpolarizationMurine and Rat ArteriesRelative Potency10-300x more potent than SLIGRL-NH2[2][3]
Vascular RelaxationMurine ArteriesEC253.627 nM

Table 2: In Vivo Effects of this compound in Mice (Chronic Infusion)

Treatment GroupDurationArtery TypepD2 (mol/L⁻¹)Emax (%)
Saline7 daysAorta7.6 (±0.1)83 (±2)
2-Furoyl-LIGRLO-amide (Low Dose)7 daysAorta7.0 (±0.2)79 (±1)
2-Furoyl-LIGRLO-amide (High Dose)7 daysAorta6.9 (±0.1) 72 (±3)
Saline14 daysAorta7.7 (±0.1)88 (±2)
p < 0.05, *p < 0.01 compared to time-matched saline treatment. Data adapted from relevant studies.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to study inflammatory and related responses.

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in HEK293 cells stably expressing PAR2 using the fluorescent calcium indicator Fluo-3 AM.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom cell culture plates

  • Fluo-3 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

  • Cell Culture: Culture PAR2-HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells per well and allow them to adhere and grow to 80-90% confluency (typically 24-48 hours).

  • Dye Loading:

    • Prepare a Fluo-3 AM loading solution: Mix 1 mM Fluo-3 AM with an equal volume of 20% Pluronic F-127 in DMSO. Dilute this mixture in HBSS with 20 mM HEPES to a final Fluo-3 AM concentration of 4 µM.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 50 µL of the Fluo-3 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.

    • Record a stable baseline fluorescence for 20-30 seconds.

    • Using the instrument's automated injector, add 20 µL of this compound at various concentrations (prepared in HBSS) to the wells.

    • Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent decline.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Dose-response curves can be generated by plotting ΔF against the logarithm of the agonist concentration and fitting to a sigmoidal dose-response equation to determine EC50 values.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture PAR2-HEK293 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding dye_loading Load Cells with Fluo-3 AM cell_seeding->dye_loading washing Wash to Remove Extracellular Dye dye_loading->washing measurement Measure Baseline Fluorescence washing->measurement agonist_addition Inject 2-Furoyl-LIGRLO-amide measurement->agonist_addition record_response Record Fluorescence Change agonist_addition->record_response calculate_delta_f Calculate ΔF (Peak - Baseline) record_response->calculate_delta_f dose_response Generate Dose-Response Curve calculate_delta_f->dose_response determine_ec50 Determine EC50 dose_response->determine_ec50

Ex Vivo Wire Myograph Assay for Vascular Reactivity

This protocol details the use of a wire myograph to assess the vasodilatory effect of this compound on isolated small arteries.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (B352888) or U46619 (thromboxane A2 mimetic)

  • This compound

  • Wire myograph system

  • Dissection microscope and tools

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Tissue Isolation: Euthanize the animal according to approved institutional guidelines. Isolate the mesenteric arterial bed or thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Vessel Preparation: Under a dissection microscope, carefully clean the artery of surrounding adipose and connective tissue. Cut 2 mm long segments of the artery.

  • Mounting: Mount the arterial rings on two tungsten wires (40 µm diameter) in the jaws of the wire myograph chambers. The chambers should be filled with Krebs-Henseleit solution and continuously gassed with carbogen at 37°C.

  • Equilibration and Normalization: Allow the vessels to equilibrate for 30-60 minutes. Gradually stretch the vessels to their optimal resting tension (determined by a length-tension curve) to ensure a maximal contractile response.

  • Viability Check: Contract the vessels with a high potassium solution (Krebs-Henseleit with equimolar substitution of NaCl with KCl) to assess viability. Wash the vessels and allow them to return to baseline.

  • Pre-constriction: Sub-maximally constrict the arterial rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or U46619 to achieve a stable contraction plateau.

  • Vasodilation Assay: Once a stable pre-constriction is achieved, add cumulative concentrations of this compound to the bath, allowing the relaxation to stabilize at each concentration.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage reversal of the pre-constriction induced by phenylephrine or U46619. Generate concentration-response curves to determine the potency (pD2 or EC50) and efficacy (Emax) of this compound.

In Vivo Mouse Model of Sustained PAR2 Activation

This protocol describes the continuous in vivo administration of this compound in mice using subcutaneously implanted osmotic minipumps to study the long-term effects of PAR2 activation on inflammatory responses.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Osmotic minipumps (e.g., Alzet model 1007D or equivalent)

  • This compound

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, wound clips)

  • Analgesics (e.g., buprenorphine)

  • Heating pad

Procedure:

  • Pump Preparation: Under sterile conditions, fill the osmotic minipumps with either sterile saline (vehicle control) or this compound dissolved in sterile saline at the desired concentration to achieve the target dose rate (e.g., 1 mg/kg/day). Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the back, between the scapulae. Administer a pre-operative analgesic.

  • Surgical Implantation:

    • Place the anesthetized mouse on a sterile field over a heating pad to maintain body temperature.

    • Create a small midline incision (approximately 1 cm) in the skin between the scapulae.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.

    • Insert the primed osmotic minipump into the pocket, with the delivery port facing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-operative Care: Monitor the mouse during recovery from anesthesia. Administer post-operative analgesics as required. House the mice individually and monitor for signs of pain, distress, or infection at the surgical site for several days.

  • Experimental Endpoint: At the desired time point (e.g., 7, 14, or 28 days), euthanize the mice. Tissues of interest (e.g., skin, colon, joints) can be collected for histological analysis, gene expression studies (qPCR), or protein analysis (ELISA, Western blot) to assess inflammatory markers.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the complex roles of PAR2 in inflammatory responses and related pathologies. Its ability to directly and potently activate PAR2 allows for precise interrogation of its downstream signaling pathways and cellular consequences. This technical guide provides a foundational resource for researchers, offering insights into its mechanism of action, key quantitative data for experimental design, and detailed protocols for its application in a range of in vitro and in vivo settings. The continued use of this valuable research compound will undoubtedly further our understanding of PAR2 biology and its potential as a therapeutic target.

References

Investigating Itch and Pain Pathways with 2-Furoyl-LIGRLO-amide TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and itch.[1][2][3] This technical guide provides an in-depth overview of the use of this compound as a tool to investigate the complex signaling pathways underlying itch and pain.

Core Mechanism of Action

2-Furoyl-LIGRLO-amide acts as a specific activator of PAR2, mimicking the action of endogenous activating proteases like trypsin.[4][5] Unlike endogenous activation which involves proteolytic cleavage of the receptor's N-terminus, 2-Furoyl-LIGRLO-amide directly binds to and activates the receptor, initiating downstream signaling cascades.[4] This direct activation allows for a more controlled and quantifiable method to study PAR2-mediated effects.

Signaling Pathways

Activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a cascade of intracellular events primarily through G-protein coupling, leading to the activation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in neuronal activation and sensitization.[4][6]

In the context of itch, PAR2 activation on sensory neurons and keratinocytes is a critical step.[1] In keratinocytes, PAR2 activation can lead to the release of pruritogenic mediators which in turn act on sensory nerve endings. A notable pathway involves the transient receptor potential vanilloid 3 (TRPV3) channel in keratinocytes, which is implicated in PAR2-induced acute itch.[1]

For pain, particularly inflammatory pain, PAR2 activation on nociceptive primary afferent neurons leads to their sensitization, resulting in hyperalgesia (an increased sensitivity to pain).[7] This process can involve the release of pro-inflammatory neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).

PAR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds & Activates Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Neuronal_Activation Neuronal Activation Ca2_release->Neuronal_Activation PKC->Neuronal_Activation Itch_Sensation Itch Sensation Neuronal_Activation->Itch_Sensation Pain_Sensitization Pain Sensitization Neuronal_Activation->Pain_Sensitization

PAR2 Signaling Pathway initiated by 2-Furoyl-LIGRLO-amide.

Quantitative Data

This compound exhibits significantly higher potency and selectivity for PAR2 compared to the reference agonist SLIGRL-NH2.[3][4]

ParameterThis compoundSLIGRL-NH2Reference
pD2 (Calcium Signaling) 7.05.6 ± 0.1[1][8]
Potency (Calcium Signaling in human PAR2-expressing cells) 10-25 times more potent-[3][4]
Potency (Arterial Vasodilation) 10-300 times more potent-[3][4]
EC50 (Calcium Mobilization in 16HBE14o- cells) 0.84 µM-[6]
Kd (Binding to human PAR2) 122 ± 26.1 nM-[9]
Bmax (Binding in 3.0 x 10^5 cells) 180 ± 6 fmol-[9]

Experimental Protocols

In Vitro Calcium Imaging

This protocol is designed to measure the increase in intracellular calcium concentration following PAR2 activation in cultured cells.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells or Kirsten Normal Rat Kidney (KNRK) cells stably transfected with human or rat PAR2 are commonly used.[4][6]

  • Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to confluency.

2. Calcium Indicator Loading:

  • Cells are harvested and washed with a buffered salt solution (e.g., HEPES-buffered saline).

  • The cell suspension is incubated with a calcium-sensitive fluorescent dye, such as Fluo-3 AM (typically 2-5 µM), for 30-60 minutes at room temperature in the dark.[4]

3. Fluorescence Measurement:

  • After loading, cells are washed and resuspended in the buffer.

  • The cell suspension is placed in a cuvette within a fluorometer or imaged on a fluorescence microscope.

  • Baseline fluorescence is recorded.

  • This compound is added at various concentrations, and the change in fluorescence intensity (indicating changes in intracellular calcium) is recorded over time.[4]

  • A calcium ionophore (e.g., A23187, 2 µM) can be added at the end of the experiment to determine the maximal fluorescence response for data normalization.[8]

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture PAR2-expressing cells Harvest_Wash Harvest and wash cells Cell_Culture->Harvest_Wash Dye_Loading Load with Fluo-3 AM Harvest_Wash->Dye_Loading Wash_Resuspend Wash and resuspend Dye_Loading->Wash_Resuspend Baseline Record baseline fluorescence Wash_Resuspend->Baseline Add_Agonist Add 2-Furoyl-LIGRLO-amide Baseline->Add_Agonist Record_Response Record fluorescence change Add_Agonist->Record_Response Add_Ionophore Add calcium ionophore (optional) Record_Response->Add_Ionophore Normalize Normalize data Record_Response->Normalize Add_Ionophore->Normalize Dose_Response Generate dose-response curve Normalize->Dose_Response Calculate_EC50 Calculate EC50/pD2 Dose_Response->Calculate_EC50

Workflow for in vitro calcium imaging experiments.

In Vivo Pruritus (Itch) Model

This protocol describes the induction and assessment of itch-related scratching behavior in mice following intradermal administration of this compound.

1. Animals:

  • Adult male wild-type (e.g., C57BL/6) and knockout mice (e.g., Trpv3-/-) are commonly used.[1]

  • Animals are acclimatized to the experimental environment to minimize stress-induced behaviors.

2. Drug Administration:

  • This compound is dissolved in a sterile vehicle (e.g., PBS).

  • A specific dose (e.g., 10 µg) is injected intradermally into a defined area, typically the nape of the neck, to prevent the animal from licking the injection site.[1][10]

3. Behavioral Observation:

  • Immediately after injection, individual mice are placed in observation chambers.

  • Scratching behavior directed towards the injection site is video-recorded for a set period (e.g., 30-60 minutes).

  • The number of scratching bouts is quantified by a blinded observer.

4. Data Analysis:

  • The total number of scratches is compared between different treatment groups (e.g., vehicle vs. This compound) and between different genotypes (e.g., wild-type vs. knockout).

  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.

Conclusion

This compound is an invaluable pharmacological tool for the detailed investigation of PAR2-mediated signaling in the context of itch and pain. Its high potency and selectivity allow for precise activation of the receptor, facilitating the elucidation of downstream pathways and the identification of potential therapeutic targets. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies.

References

A Technical Guide to the Vascular Effects of 2-Furoyl-LIGRLO-amide TFA: Vasodilation and Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the vascular effects of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2). The document synthesizes current scientific literature to detail the compound's mechanisms of action, with a primary focus on vasodilation and a prospective evaluation of its impact on vascular permeability. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing vasodilation via wire myography and vascular permeability using the Miles assay are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language, adhering to specified formatting for clarity and precision. This guide is intended to be a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential and physiological roles of PAR2 activation.

Introduction

This compound is a synthetic peptide derivative that has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of Proteinase-Activated Receptor 2 (PAR2)[1][2][3]. PAR2 is a G protein-coupled receptor (GPCR) that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase, revealing a tethered ligand that activates the receptor. 2-Furoyl-LIGRLO-amide mimics this tethered ligand, allowing for the direct and selective activation of PAR2 without the need for enzymatic cleavage[1].

The vascular endothelium and smooth muscle are key sites of PAR2 expression, implicating this receptor in the regulation of vascular tone and integrity[4]. Activation of PAR2 is known to elicit a range of vascular responses, most notably vasodilation[1][3]. This guide will explore the established vasodilatory effects of this compound, including the underlying signaling mechanisms.

Furthermore, PAR2 activation has been linked to processes that modulate vascular permeability and plasma extravasation, often in the context of inflammation[5][6]. While direct quantitative studies on the effect of this compound on vascular permeability are not extensively reported in the current literature, this guide will discuss the potential for such effects based on the known functions of PAR2 and provide a detailed experimental protocol for their investigation.

Effects on Vasodilation

This compound is a potent vasodilator, with its effects being significantly more pronounced than earlier generations of PAR2 agonists[1][2]. Its vasodilatory action is primarily endothelium-dependent, relying on the activation of endothelial PAR2 to initiate a signaling cascade that results in the relaxation of the surrounding vascular smooth muscle.

Quantitative Data on Vasodilation

The potency of this compound in inducing vasodilation has been quantified in several studies. The following tables summarize the key quantitative data.

ParameterValueSpecies/TissueReference
pD2 7.0Murine Femoral Artery[3][7]
Relative Potency 10 to 300 times more potent than SLIGRL-NH2Arterial Vasodilation Bioassays[1][2]

pD2 is the negative logarithm of the EC50 value.

AgonistEC25 (nM)Species/TissueReference
2-Furoyl-LIGRLO-amide (2fLI) 3.627Rat Mesenteric Artery[8]
Acetylcholine (B1216132) (ACh) 2.084Rat Mesenteric Artery[8]
Signaling Pathway of PAR2-Mediated Vasodilation

The activation of PAR2 on endothelial cells by this compound initiates a well-defined signaling cascade leading to vasodilation. The process begins with the binding of the agonist to PAR2, which is coupled to the Gq class of G proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO, a gaseous signaling molecule, diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca2+ in the smooth muscle cells and causing vasodilation.

PAR2_Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell agonist This compound par2 PAR2 agonist->par2 gq Gq par2->gq plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er binds ca2_increase ↑ [Ca2+]i er->ca2_increase releases Ca2+ enos eNOS ca2_increase->enos activates no NO enos->no produces sgc sGC no->sgc diffuses & activates cgmp cGMP sgc->cgmp produces gtp GTP pkg PKG cgmp->pkg activates relaxation Vasodilation pkg->relaxation

PAR2-Mediated Vasodilation Signaling Pathway
Experimental Protocol: Ex Vivo Vasodilation Assessment by Wire Myography

This protocol describes the assessment of the vasodilatory effects of this compound on isolated arterial rings using a wire myograph system.

2.3.1 Materials and Reagents

  • Male Wistar rats (250-300g) or other appropriate animal models.

  • Wire myograph system.

  • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. Gassed with 95% O2 / 5% CO2 (pH 7.4).

  • High Potassium Chloride (KCl) Solution (e.g., 60-80 mM).

  • Phenylephrine (B352888) (PE) or other suitable vasoconstrictor.

  • Acetylcholine (ACh) for endothelium integrity check.

  • This compound stock solution.

  • Distilled water.

  • Dissecting microscope and surgical instruments.

2.3.2 Procedure

  • Artery Isolation: Humanely euthanize the animal according to institutional guidelines. Dissect the thoracic aorta or another artery of interest and place it in ice-cold KHS.

  • Preparation of Arterial Rings: Under a dissecting microscope, carefully clean the artery of adhering fat and connective tissue. Cut the artery into rings of 2-3 mm in length.

  • Mounting: Mount each arterial ring on the two stainless steel wires of the wire myograph chamber, which is filled with KHS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta). Replace the KHS every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with high KCl solution to confirm smooth muscle viability.

    • Wash with KHS to return to baseline tension.

    • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

    • Wash thoroughly with KHS.

  • Vasodilation Protocol:

    • Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

    • Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM).

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the pD2 or EC50 value.

Vasodilation_Workflow start Start dissection Isolate Artery start->dissection ring_prep Prepare Arterial Rings (2-3 mm) dissection->ring_prep mounting Mount Rings in Wire Myograph ring_prep->mounting equilibration Equilibrate (60-90 min, 37°C, 95% O2/5% CO2) mounting->equilibration viability_check Check Viability (High KCl) equilibration->viability_check endothelium_check Check Endothelium Integrity (PE + ACh) viability_check->endothelium_check pre_contraction Pre-contract with Phenylephrine endothelium_check->pre_contraction agonist_addition Cumulative Addition of this compound pre_contraction->agonist_addition data_recording Record Relaxation Response agonist_addition->data_recording data_recording->agonist_addition Next Concentration analysis Data Analysis (Concentration-Response Curve) data_recording->analysis end End analysis->end

Experimental Workflow for Vasodilation Assay

Effects on Vascular Permeability

Activation of PAR2 is implicated in inflammatory processes, which often involve an increase in vascular permeability, leading to plasma extravasation and edema[5][6]. This effect is thought to be mediated, in part, by the release of pro-inflammatory neuropeptides from sensory nerves or by direct action on endothelial cells, leading to the disruption of the endothelial barrier[9][10]. One study demonstrated that the PAR2 agonist SLIGRL increases colonic paracellular permeability in mice[11].

Quantitative Data on Vascular Permeability

To date, there is a lack of published studies that specifically quantify the in vivo effects of this compound on vascular permeability using standard assays like the Miles assay. The data presented below is from a study using a different PAR2 agonist (SLIGRL) in a specific context (colonic permeability) and should be interpreted with caution as it may not be directly transferable to systemic vascular permeability.

AgonistDoseEffect on Colonic Permeability (FITC-Dextran Flux)Species/TissueReference
SLIGRL 5 µ g/mouse Increased permeability without inflammationMouse Colon[11]
SLIGRL 100 µ g/mouse Increased permeability with inflammationMouse Colon[11]

Further research is required to directly assess and quantify the impact of this compound on vascular permeability in various vascular beds.

Prospective Signaling Pathways in Vascular Permeability

Should this compound be found to increase vascular permeability, several signaling pathways could be involved. Activation of PAR2 on endothelial cells could lead to the reorganization of the actin cytoskeleton and the disruption of adherens and tight junctions through Rho-GTPase signaling pathways[10]. Additionally, PAR2 activation on perivascular sensory nerves could trigger the release of substance P and calcitonin gene-related peptide (CGRP), which are known to increase vascular permeability[9].

Experimental Protocol: In Vivo Vascular Permeability Assessment by Miles Assay

This protocol provides a methodology to investigate the potential effects of this compound on vascular permeability in vivo.

3.3.1 Materials and Reagents

  • Mice (e.g., C57BL/6).

  • Evans Blue dye (e.g., 1% in sterile saline).

  • This compound at various concentrations.

  • Positive control (e.g., histamine (B1213489) or VEGF).

  • Vehicle control (e.g., sterile saline).

  • Anesthetic.

  • Formamide (B127407) for dye extraction.

  • Spectrophotometer.

3.3.2 Procedure

  • Animal Preparation: Anesthetize the mouse. Shave the dorsal skin.

  • Evans Blue Injection: Inject Evans Blue dye (e.g., 100 µL of a 1% solution) intravenously via the tail vein. Allow the dye to circulate for 30 minutes.

  • Intradermal Injections: Make a grid on the shaved dorsal skin. Inject intradermally (e.g., 20-50 µL) different concentrations of this compound, the positive control, and the vehicle control at distinct sites within the grid.

  • Incubation: Allow the test substances to act for a defined period (e.g., 30 minutes).

  • Euthanasia and Skin Excision: Humanely euthanize the animal. Excise the dorsal skin.

  • Dye Extraction:

    • Use a biopsy punch to collect skin samples from each injection site.

    • Place each skin sample in a tube with formamide (e.g., 500 µL).

    • Incubate at 55-60°C overnight to extract the Evans Blue dye.

  • Quantification:

    • Centrifuge the tubes to pellet the skin tissue.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the extracted dye using a spectrophotometer (e.g., at 620 nm).

  • Data Analysis: The amount of extravasated dye is proportional to the increase in vascular permeability. Compare the absorbance values from the this compound-treated sites to the vehicle control.

Miles_Assay_Workflow start Start anesthetize Anesthetize and Shave Mouse start->anesthetize evans_blue Intravenous Injection of Evans Blue Dye anesthetize->evans_blue circulation Allow Dye to Circulate (30 min) evans_blue->circulation intradermal Intradermal Injections (Test Compound, Positive & Vehicle Controls) circulation->intradermal incubation Incubate (30 min) intradermal->incubation euthanasia Euthanize and Excise Skin incubation->euthanasia skin_punch Collect Skin Samples (Biopsy Punch) euthanasia->skin_punch extraction Extract Dye with Formamide (Overnight) skin_punch->extraction quantification Quantify Extracted Dye (Spectrophotometry) extraction->quantification analysis Data Analysis (Compare to Vehicle Control) quantification->analysis end End analysis->end

Experimental Workflow for Miles Assay

Conclusion

This compound is a potent and selective PAR2 agonist that induces significant vasodilation through an endothelium-dependent, NO-mediated pathway. The quantitative data and signaling mechanisms presented in this guide provide a solid foundation for its use in cardiovascular research.

The potential for this compound to modulate vascular permeability is an area that warrants further investigation. The provided experimental protocol for the Miles assay offers a framework for such studies. A comprehensive understanding of both the vasodilatory and potential permeability-altering effects of this compound will be crucial in elucidating the multifaceted roles of PAR2 in vascular biology and in the development of novel therapeutic strategies targeting this receptor.

References

Methodological & Application

2-Furoyl-LIGRLO-amide TFA: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and vascular regulation. This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and ex vivo studies, including its mechanism of action, key signaling pathways, and practical guidelines for its application in common experimental assays.

Introduction

Proteinase-Activated Receptor 2 (PAR2) is a unique member of the G protein-coupled receptor (GPCR) family that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin. This cleavage unmasks a tethered ligand sequence that binds to and activates the receptor. 2-Furoyl-LIGRLO-amide is a synthetic hexapeptide that acts as a potent and selective PAR2 agonist, mimicking the action of the tethered ligand without the need for proteolytic cleavage.[1][2] The trifluoroacetate (B77799) (TFA) salt form ensures its stability and solubility in aqueous solutions.

This compound is a valuable tool for investigating the physiological roles of PAR2 and for screening potential therapeutic agents that target this receptor. Its high potency and selectivity make it a preferred choice over less specific agonists.[1][2]

Physicochemical Properties and Storage

PropertyValueReference
Molecular FormulaC36H63N11O8 · xCF3COOH[2]
Molecular Weight778.0 g/mol (free base)[2]
AppearanceSolid[2]
Purity≥95%[2]
SolubilitySoluble in water to 1 mg/mL[2]
StorageStore at -20°C for long-term stability (≥ 4 years). Shipped at room temperature.[2]

Note: For aqueous stock solutions, it is recommended to store at -20°C for up to 1 month or -80°C for up to 6 months to maintain stability.[3] Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathways

2-Furoyl-LIGRLO-amide selectively binds to and activates PAR2, initiating downstream signaling cascades. The primary signaling pathway involves the coupling to Gαq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

In addition to the canonical Gαq pathway, PAR2 activation by 2-Furoyl-LIGRLO-amide can also lead to:

  • MAPK/ERK Pathway Activation: Recruitment of β-arrestin can act as a scaffold for the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

  • β-Arrestin Recruitment: Following activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.

Signaling Pathway Diagrams

PAR2_Signaling cluster_membrane Plasma Membrane cluster_G_protein G Protein Signaling cluster_beta_arrestin β-Arrestin Signaling PAR2 PAR2 Gq Gαq PAR2->Gq Activates GRK GRK PAR2->GRK Activates P_PAR2 P-PAR2 Agonist 2-Furoyl-LIGRLO-amide Agonist->PAR2 Binds & Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces GRK->PAR2 Phosphorylates beta_arrestin β-Arrestin P_PAR2->beta_arrestin Recruits MAPK_pathway MAPK/ERK Pathway beta_arrestin->MAPK_pathway Activates Internalization Internalization beta_arrestin->Internalization Mediates

Caption: PAR2 Signaling Pathways Activated by 2-Furoyl-LIGRLO-amide.

Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to 2-Furoyl-LIGRLO-amide in a cell line expressing PAR2 (e.g., HEK293 or HT-29).

Materials:

  • PAR2-expressing cells (e.g., HEK293-PAR2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well or 384-well plates

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional)

  • This compound

  • Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • The day before the assay, seed PAR2-expressing cells into black, clear-bottom microplates to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution with a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) in Assay Buffer.

    • Add Pluronic F-127 (e.g., 0.02% final concentration) to aid in dye dispersal. Probenecid can be added to prevent dye leakage.

    • Aspirate the cell culture medium and wash the cells once with Assay Buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

  • Agonist Preparation:

    • During dye loading, prepare serial dilutions of this compound in Assay Buffer at a concentration 4-5 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the agonist solution to the cell plate.

    • Continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response over baseline for each well.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow Day1 Day 1: Seed PAR2-expressing cells in 96-well plate Day2 Day 2: Dye Loading (Fluo-4 AM) Day1->Day2 Measurement Measure fluorescence on plate reader Day2->Measurement AgonistPrep Prepare 2-Furoyl-LIGRLO-amide serial dilutions AgonistPrep->Measurement DataAnalysis Data Analysis: Calculate EC50 Measurement->DataAnalysis

Caption: Workflow for the In Vitro Calcium Mobilization Assay.

Ex Vivo Vascular Relaxation Assay

This protocol details the assessment of the vasodilatory effects of 2-Furoyl-LIGRLO-amide on isolated arterial rings.

Materials:

  • Isolated arteries (e.g., murine femoral arteries, rat aorta)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine or other vasoconstrictor

  • This compound

  • Wire myograph system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Protocol:

  • Tissue Preparation:

    • Isolate the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Carefully clean the artery of surrounding connective and adipose tissue.

    • Cut the artery into 2-3 mm rings.

  • Mounting:

    • Mount the arterial rings on the wires of the myograph in a bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined by normalization procedures).

  • Viability Check:

    • Assess the viability of the arterial rings by contracting them with a high concentration of KCl (e.g., 60 mM).

    • Test for endothelial integrity by assessing the relaxation response to a known endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with phenylephrine.

  • Experimental Procedure:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, U46619).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Vascular_Relaxation_Workflow TissuePrep Isolate and prepare arterial rings Mounting Mount rings in wire myograph TissuePrep->Mounting Equilibration Equilibrate under resting tension Mounting->Equilibration Viability Check viability and endothelial integrity Equilibration->Viability Precontraction Pre-contract with phenylephrine Viability->Precontraction AgonistAddition Add cumulative concentrations of 2-Furoyl-LIGRLO-amide Precontraction->AgonistAddition DataAnalysis Record and analyze relaxation response AgonistAddition->DataAnalysis

Caption: Workflow for the Ex Vivo Vascular Relaxation Assay.

β-Arrestin Recruitment Assay

This protocol outlines a method to measure the recruitment of β-arrestin to PAR2 upon activation by 2-Furoyl-LIGRLO-amide, often using a commercially available assay system (e.g., PathHunter®).

Materials:

  • Cell line co-expressing PAR2 and a β-arrestin fusion protein (part of a commercial kit)

  • Cell culture medium

  • White, clear-bottom 96-well or 384-well plates

  • This compound

  • Detection reagents (provided with the commercial kit)

  • Luminometer

Protocol:

  • Cell Plating:

    • Seed the engineered cells into white, clear-bottom microplates at the density recommended by the manufacturer.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Agonist Treatment:

    • Remove the cell culture medium from the wells.

    • Add the diluted 2-Furoyl-LIGRLO-amide solutions to the cells.

    • Incubate for the time recommended by the assay kit manufacturer (typically 60-90 minutes) at 37°C.

  • Detection:

    • Prepare the detection reagent mixture according to the kit's instructions.

    • Add the detection reagents to each well.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for the luminescent signal to develop.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value for β-arrestin recruitment.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5] The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[4]

Conclusion

This compound is a powerful and selective tool for studying the function of PAR2. The protocols provided in this document offer a starting point for researchers to investigate the effects of this potent agonist in a variety of in vitro and ex vivo models. Careful experimental design and data analysis will enable a deeper understanding of the role of PAR2 in health and disease.

References

Application Notes and Protocols for 2-Furoyl-LIGRLO-amide TFA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2][3] Its enhanced potency and selectivity over endogenous and other synthetic PAR2 agonists make it a valuable tool for studying PAR2 signaling and function in cell-based assays.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended working concentrations, experimental procedures, and data analysis.

Mechanism of Action

This compound selectively binds to and activates PAR2.[1] This activation triggers a conformational change in the receptor, leading to the coupling and activation of intracellular G-proteins. The primary signaling pathway activated by PAR2 involves the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This cascade of events can lead to the activation of downstream signaling molecules, such as extracellular signal-regulated kinases (ERK1/2), and ultimately to a cellular response.[5]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca2_ER Mobilizes PKC PKC DAG->PKC Activates Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Cellular_Response Cellular Response Ca2_cyto->Cellular_Response ERK ERK1/2 Activation PKC->ERK ERK->Cellular_Response Agonist This compound Agonist->PAR2 Binds & Activates

Diagram 1: PAR2 Signaling Pathway Activation.

Data Presentation

The following table summarizes the reported potency of this compound in various in vitro systems. This data is essential for determining the appropriate concentration range for your specific cell type and assay.

ParameterValueCell Type/SystemReference
pD27.0Not specified[1][6][7]
Potency vs. SLIGRL-NH2 (Intracellular Calcium Increase)10 to 25 times more potentCultured human and rat PAR2-expressing cells[2][4]
Potency vs. SLIGRL-NH2 (Arterial Vasodilation)10 to 300 times more potentRat aorta and murine femoral arteries[2][4]

Experimental Protocols

Reagent Preparation

a. Stock Solution Preparation: this compound is typically a lyophilized powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution to minimize the volume of solvent added to the cell culture medium.

  • Solvent: Sterile, nuclease-free water or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent may depend on the specific experimental requirements and the final desired concentration.

  • Procedure:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Aseptically add the appropriate volume of sterile solvent to the vial to achieve a desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[8]

b. Working Solution Preparation: Prepare fresh working solutions by diluting the stock solution in a serum-free cell culture medium or an appropriate assay buffer immediately before use. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to PAR2 activation using a fluorescent calcium indicator.

Calcium_Assay_Workflow Start Start Seed_Cells Seed cells in a black-walled, clear-bottom 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Wash_Cells Wash cells to remove extracellular dye Load_Dye->Wash_Cells Add_Agonist Add this compound Wash_Cells->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time using a plate reader Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data to determine [Ca2+]i changes Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Diagram 2: Calcium Mobilization Assay Workflow.

Materials:

  • Cells expressing PAR2 (e.g., HEK293-PAR2, HT-29)

  • Black-walled, clear-bottom 96-well plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Assay:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a serial dilution of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to detect the phosphorylation of ERK1/2, a downstream target of PAR2 activation, using Western blotting.

Materials:

  • Cells expressing PAR2

  • 6-well or 12-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours before treatment, if necessary, to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities and express the level of phospho-ERK1/2 as a ratio to total ERK1/2.

Troubleshooting

  • Low or no response:

    • Confirm PAR2 expression in your cell line.

    • Check the viability of the cells.

    • Verify the concentration and integrity of the this compound stock solution.

    • Optimize the incubation time and agonist concentration.

  • High background signal:

    • In calcium assays, ensure complete removal of extracellular dye.

    • In Western blotting, optimize blocking conditions and antibody concentrations.

  • Variability between replicates:

    • Ensure consistent cell seeding density and treatment conditions.

    • Use precise pipetting techniques.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of PAR2 in various cellular processes.

References

Application Notes and Protocols for In Vitro Assays of 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] As a valuable tool for studying PAR2 function, robust and reproducible in vitro assays are essential for characterizing its activity and for the screening of potential therapeutic agents that modulate this receptor.

These application notes provide an overview of the key in vitro assays for this compound, including detailed protocols for calcium mobilization, cyclic AMP (cAMP) accumulation, and reporter gene assays.

Mechanism of Action

This compound mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the N-terminus of the PAR2 receptor. Binding of the agonist induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The primary signaling cascade initiated by PAR2 activation involves the coupling to Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of PAR2 activation that can be readily measured.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds to Gq Gαq PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: PAR2 signaling pathway initiated by 2-Furoyl-LIGRLO-amide.

Data Presentation

The following table summarizes the reported in vitro potency of this compound in various functional assays.

Assay TypeCell LineParameterValueReference
Calcium MobilizationHT-29EC500.2 µM
Calcium MobilizationHEK293T expressing human PAR2EC500.15 µM
β-arrestin RecruitmentHEK293 expressing PK1-tagged PAR2EC500.43 µM
General PAR2 Agonist Activity-pD27.0[2][3]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This is the most common and direct assay to measure the activation of PAR2 by this compound. The protocol below is a general guideline using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • HEK293 or HT-29 cells endogenously or recombinantly expressing PAR2

  • This compound

  • Fluo-4 AM, cell permeant

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading capabilities and equipped for bottom reading

Calcium_Assay_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Cell_Plating 1. Plate PAR2-expressing cells in 96-well plate Incubate_Overnight 2. Incubate overnight Cell_Plating->Incubate_Overnight Prepare_Dye 3. Prepare Fluo-4 AM loading solution Incubate_Overnight->Prepare_Dye Load_Cells 4. Add dye solution to cells Prepare_Dye->Load_Cells Incubate_Dye 5. Incubate for 1 hour at 37°C Load_Cells->Incubate_Dye Prepare_Agonist 6. Prepare serial dilutions of This compound Incubate_Dye->Prepare_Agonist Baseline 7. Measure baseline fluorescence Prepare_Agonist->Baseline Add_Agonist 8. Add agonist to cells Baseline->Add_Agonist Kinetic_Read 9. Immediately measure kinetic fluorescence response Add_Agonist->Kinetic_Read Analyze_Data 10. Analyze data to determine EC50 value Kinetic_Read->Analyze_Data

Caption: Workflow for the intracellular calcium mobilization assay.

Procedure:

  • Cell Plating:

    • The day before the assay, seed PAR2-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • To aid in dye solubilization, include 0.02-0.04% Pluronic F-127 in the loading solution.

    • (Optional) To prevent dye leakage from cells, add probenecid to a final concentration of 2.5 mM.

    • Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Agonist Preparation and Measurement:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the agonist in HBSS with 20 mM HEPES to achieve a range of concentrations for generating a dose-response curve.

    • Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions to the cell plate.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 3 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cyclic AMP (cAMP) Accumulation Assay

While PAR2 primarily couples to Gαq, it can also influence adenylyl cyclase activity and cAMP levels. This assay can be used to investigate biased agonism.

Materials:

  • PAR2-expressing cells

  • This compound

  • Forskolin (optional, for studying Gi coupling)

  • IBMX (a phosphodiesterase inhibitor)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable plate format as recommended by the cAMP assay kit manufacturer.

    • Pre-treat cells with a phosphodiesterase inhibitor such as IBMX (typically 100-500 µM) for 15-30 minutes to prevent cAMP degradation.

    • For studying potential Gi coupling, stimulate adenylyl cyclase with a submaximal concentration of forskolin.

    • Add varying concentrations of this compound and incubate for the recommended time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the intracellular cAMP concentration using the detection reagents provided in the kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each sample and plot it against the agonist concentration to determine the EC50.

NFAT Reporter Gene Assay

Activation of the Gαq pathway leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). A reporter gene assay can be used as a downstream readout of PAR2 activation.

Materials:

  • HEK293 cells

  • Expression plasmid for human PAR2

  • Reporter plasmid containing the NFAT response element upstream of a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • This compound

  • Reporter gene assay system

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the PAR2 expression plasmid and the NFAT reporter plasmid.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Cell Stimulation:

    • Replace the culture medium with a serum-free medium and incubate for another 18-24 hours to reduce basal activity.

    • Add serial dilutions of this compound to the cells and incubate for 6-8 hours.

  • Reporter Gene Measurement:

    • Lyse the cells and measure the reporter gene activity using the appropriate substrate and detection instrument (e.g., luminometer for luciferase).

  • Data Analysis:

    • Normalize the reporter gene activity to a control (e.g., untreated cells).

    • Plot the normalized activity against the agonist concentration to determine the EC50.

Logical_Relationship cluster_agonist Agonist cluster_receptor Receptor cluster_assays In Vitro Assays cluster_readout Quantitative Readout Agonist This compound Receptor PAR2 Activation Agonist->Receptor Ca_Assay Calcium Mobilization Assay (Primary, direct readout) Receptor->Ca_Assay cAMP_Assay cAMP Accumulation Assay (Secondary, pathway-specific) Receptor->cAMP_Assay Reporter_Assay NFAT Reporter Gene Assay (Downstream, integrated response) Receptor->Reporter_Assay Readout EC50 / pD2 (Potency & Efficacy) Ca_Assay->Readout cAMP_Assay->Readout Reporter_Assay->Readout

Caption: Relationship between the agonist, receptor, assays, and readout.

References

Application Notes and Protocols for Calcium Imaging with 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and vasodilation.[1][2][3] Its high potency and selectivity make it an invaluable tool for studying PAR2 signaling and for screening potential therapeutic modulators of this receptor.[2][4] This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays, a common method for assessing PAR2 activation.

Activation of PAR2 by agonists like this compound primarily couples to the Gαq/11 G-protein subunit.[5] This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected by fluorescent calcium indicators.[5]

Data Presentation

The potency of this compound in stimulating PAR2-mediated calcium flux can be quantified by its half-maximal effective concentration (EC50) or pD2 (-log(EC50)). These values can vary depending on the cell type and assay conditions.

Compound Assay Type Cell Line Potency (pD2) Potency (EC50) Reference
2-Furoyl-LIGRLO-amideCalcium SignalingRat PAR2-expressing KNRK cells5.4 ± 0.1[6]
2-Furoyl-LIGRLO-amideCalcium SignalingPAR2-expressing HEK293 cells7.0 ± 0.1[6]
2-Furoyl-LIGRLO-amideIntracellular Calcium ReleaseHT-290.2 µM[7]
2-Furoyl-LIGRLO-amideβ-arrestin RecruitmentPK1-tagged PAR2 in HEK293 cells0.43 µM[7]
2-Furoyl-LIGRLO-amideIP1 FormationHuman PAR2 in HEK293T cells0.15 µM[7]
SLIGRL-NH2Calcium SignalingPAR2-expressing HEK293 cells5.6 ± 0.1[6]

Note: 2-Furoyl-LIGRLO-amide has been reported to be 10 to 25 times more potent than SLIGRL-NH2 for increasing intracellular calcium in cultured human and rat PAR2-expressing cells, respectively.[1][2][4]

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams illustrate the PAR2 signaling cascade leading to calcium release and the general workflow for a calcium flux assay.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-Furoyl-LIGRLO-amide PAR2 PAR2 Agonist->PAR2 Binds Gq Gq Protein PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca2_ER Ca2+ Ca2_ER->IP3R Ca2_cyto [Ca2+]i ↑ IP3R->Ca2_cyto Downstream Downstream Cellular Responses Ca2_cyto->Downstream

PAR2 signaling pathway leading to intracellular calcium release.

Calcium_Flux_Workflow Start Start Cell_Plating 1. Plate PAR2-expressing cells in a black, clear-bottom microplate Start->Cell_Plating Incubation1 2. Incubate overnight Cell_Plating->Incubation1 Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye Incubation1->Dye_Loading Incubation2 4. Incubate for dye uptake Dye_Loading->Incubation2 Agonist_Prep 5. Prepare serial dilutions of 2-Furoyl-LIGRLO-amide Incubation2->Agonist_Prep Measurement 6. Measure baseline fluorescence using a kinetic plate reader Agonist_Prep->Measurement Agonist_Addition 7. Add agonist and immediately record fluorescence change Measurement->Agonist_Addition Data_Analysis 8. Analyze kinetic data to determine calcium flux Agonist_Addition->Data_Analysis End End Data_Analysis->End

Experimental workflow for a calcium flux assay.

Detailed Experimental Protocols

The following is a general protocol for a calcium flux assay using a fluorescent plate reader. This protocol is designed for adherent cell lines (e.g., HEK-293 or HT-29) stably expressing human PAR2 and can be adapted for other cell types and instrumentation.

Materials and Reagents
  • Cells: HEK-293 or HT-29 cells stably expressing human PAR2

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plates: Black, clear-bottom 96-well or 384-well cell culture plates

  • Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Calcium Indicator Dye: Fluo-4 AM, Fluo-8 AM, or Fura-2 AM (acetoxymethyl ester forms)

  • Dye Solubilizing Agent: Pluronic F-127

  • Anion-Exchange Transport Inhibitor (optional): Probenecid (B1678239)

  • PAR2 Agonist: this compound

  • Positive Control: Ionomycin or ATP

  • Negative Control: Assay Buffer (vehicle)

  • Instrumentation: Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation)

Experimental Procedure

1. Cell Plating: a. The day before the assay, seed the PAR2-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. b. Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, create a stock solution in anhydrous DMSO. Dilute the stock into Assay Buffer to a final working concentration (e.g., 2-4 µM). b. Add Pluronic F-127 to the dye loading solution (e.g., to a final concentration of 0.02%) to aid in dye dispersal.[8] c. If using, add probenecid (e.g., 2.5 mM) to prevent dye leakage. d. Aspirate the cell culture medium from the wells and wash the cells once with Assay Buffer. e. Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate). f. Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature.[5]

3. Agonist Plate Preparation: a. During the dye loading incubation, prepare a separate "agonist plate" containing the compounds to be tested. b. Perform serial dilutions of this compound and any other test compounds in Assay Buffer. The concentrations should be prepared at 4-5 times the final desired concentration in the assay wells. c. Include wells with a positive control (e.g., Ionomycin) and a vehicle control (Assay Buffer).

4. Measurement of Calcium Flux: a. Set the parameters on the kinetic fluorescence plate reader. For Fluo-4, typical settings are excitation at ~494 nm and emission at ~516 nm.[5] For Fura-2, ratiometric measurements are taken with excitation at 340 nm and 380 nm, and emission at ~510 nm.[9] b. Program the instrument to take a baseline fluorescence reading for 10-20 seconds.[5] c. The instrument should then automatically add the agonist from the agonist plate to the cell plate. d. Immediately following agonist addition, continue to record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the full kinetic response of the calcium transient.[5]

Data Analysis
  • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give a ratio of ΔF/F₀.

  • Determine the peak fluorescence response for each well.

  • Plot the peak response against the concentration of this compound to generate a dose-response curve.

  • Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Conclusion

This compound is a robust pharmacological tool for investigating PAR2. The provided protocols offer a comprehensive guide for its application in calcium imaging assays, enabling researchers to reliably study PAR2 activation and screen for novel modulators. Accurate and reproducible data can be obtained by carefully following these methodologies and adapting them as needed for specific experimental systems.

References

Application Notes and Protocols for In Vivo Administration of 2-Furoyl-LIGRLO-amide TFA in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and highly selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a wide array of physiological and pathophysiological processes.[1][2][3] Its enhanced potency and stability in comparison to the endogenous ligand and other synthetic agonists make it a valuable tool for in vivo research in animal models.[4] These application notes provide detailed protocols for the in vivo administration of this compound to investigate its role in inflammation, nociception, and pruritus.

Mechanism of Action

2-Furoyl-LIGRLO-amide acts as an agonist at the PAR2 receptor. PAR2 is typically activated by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin, tryptase, and kallikreins. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. 2-Furoyl-LIGRLO-amide mimics this tethered ligand, directly binding to and activating PAR2, thereby initiating downstream signaling cascades.

Activation of PAR2 can lead to the coupling of multiple G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, as well as engaging β-arrestin pathways. The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events trigger a variety of cellular responses, including inflammation, vasodilation, and nociception. The β-arrestin pathway, on the other hand, can mediate distinct signaling events, including the activation of MAP kinases like ERK1/2, and is involved in receptor desensitization and internalization.

Data Presentation

In Vitro Potency
ParameterValueCell Line/SystemReference
pD27.0Not specified[3]
Relative Potency vs. SLIGRL-NH2 (Calcium Mobilization)10-25x more potentCultured human and rat PAR2-expressing cells[1][2]
Relative Potency vs. SLIGRL-NH2 (Vasodilation)10-300x more potentMurine femoral arteries[1][2]
In Vivo Administration Summary
Animal ModelApplicationDosageRoute of AdministrationVehicleReference
Mouse (WT and Trpv3-/-)Pruritus (Itch)10 µgIntradermal (nape of the neck)Not specified[1]
MouseInflammation and Nociception500 ngIntraplantarNot specified
Rat (Wistar)Collagen-Induced ArthritisTo be determinedSubcutaneous (base of the tail)Phosphate-Buffered Saline with 25 mM HEPES[4]

Experimental Protocols

Protocol 1: Induction of Pruritus (Itch) in Mice

Objective: To evaluate the pruritic effects of this compound in a mouse model.

Materials:

  • This compound

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • Male C57BL/6 mice (8-10 weeks old)

  • Insulin syringes with 30-gauge needles

  • Observation chambers

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile PBS to a final concentration of 0.2 mg/mL. Vortex briefly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes prior to injection.

  • Administration: Administer a 10 µg dose of this compound in a 50 µL volume via intradermal injection into the nape of the neck.

  • Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.

Expected Outcome: A significant increase in scratching behavior in wild-type mice compared to vehicle-injected controls.

Protocol 2: Induction of Paw Edema in Mice

Objective: To assess the pro-inflammatory effects of this compound by measuring paw edema.

Materials:

  • This compound

  • Sterile, pyrogen-free PBS

  • Male C57BL/6 mice (8-10 weeks old)

  • Insulin syringes with 30-gauge needles

  • Plethysmometer or digital calipers

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile PBS to a final concentration of 25 µg/mL.

  • Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw of each mouse.

  • Administration: Administer a 500 ng dose of this compound in a 20 µL volume via intraplantar injection into the plantar surface of the right hind paw.

  • Paw Edema Measurement: Measure the paw volume or thickness at various time points post-injection (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement for each mouse.

Expected Outcome: A time-dependent increase in paw edema, peaking within a few hours of injection.

Protocol 3: Evaluation in a Rat Model of Collagen-Induced Arthritis (CIA)

Objective: To investigate the role of PAR2 activation by this compound in a model of inflammatory arthritis.

Materials:

  • This compound

  • Bovine type II collagen

  • Complete and Incomplete Freund's Adjuvant (CFA and IFA)

  • Male Wistar rats (6-8 weeks old)

  • Syringes and needles

  • Calipers for joint measurement

  • Clinical scoring system for arthritis

Procedure:

  • Induction of CIA:

    • On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via subcutaneous injection at the base of the tail.

    • On day 7, administer a booster injection of bovine type II collagen emulsified in IFA.

  • Preparation of Dosing Solution: Dissolve this compound in sterile PBS containing 25 mM HEPES to the desired concentration.[4]

  • Administration: Once clinical signs of arthritis appear (typically around day 14-21), begin daily subcutaneous administration of this compound or vehicle control. The optimal dose should be determined in a pilot study.

  • Assessment of Arthritis:

    • Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.

    • Use a standardized clinical scoring system (e.g., 0-4 scale for each paw) to quantify disease severity.

    • Measure ankle joint diameter using calipers.

  • Histological Analysis: At the end of the study, collect ankle joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

Expected Outcome: The effect of this compound on the severity of arthritis will depend on the specific hypothesis being tested. It may exacerbate or ameliorate disease depending on the complex role of PAR2 in this model.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound PAR2 PAR2 Agonist->PAR2 Binds and Activates Gq Gαq PAR2->Gq Activates Beta_arrestin β-Arrestin PAR2->Beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammation Inflammation Nociception Vasodilation Ca_release->Inflammation PKC->Inflammation ERK ERK1/2 Activation Beta_arrestin->ERK ERK->Inflammation

Caption: PAR2 Signaling Pathway.

Experimental_Workflow_Paw_Edema cluster_preparation Preparation cluster_procedure In Vivo Procedure cluster_analysis Data Analysis Prep_agonist Prepare this compound in sterile PBS Baseline Measure Baseline Paw Volume Injection Intraplantar Injection (500 ng in 20 µL) Baseline->Injection Measurement Measure Paw Volume at 1, 2, 4, 6, 24 hours Injection->Measurement Calculation Calculate % Increase in Paw Volume Measurement->Calculation Comparison Compare with Vehicle Control Calculation->Comparison

References

Application Notes and Protocols for Inducing PAR2-Mediated Inflammation in Mice using 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 2 (PAR2), a G protein-coupled receptor, plays a critical role in mediating inflammatory responses.[1] Its activation by endogenous proteases or synthetic agonists triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory mediators. 2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic agonist of PAR2, making it a valuable tool for studying PAR2-mediated inflammation in vivo.[2][3][4] These application notes provide detailed protocols for utilizing this compound to induce localized and systemic inflammation in mouse models, enabling the investigation of inflammatory mechanisms and the evaluation of potential therapeutic agents.

Mechanism of Action: PAR2 Signaling Pathway

Activation of PAR2 by agonists like this compound initiates a complex signaling cascade. Upon binding, PAR2 couples to Gαq, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events converge on the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway. The activation of these pathways ultimately leads to the transcription and release of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), driving the inflammatory response.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Activates Inflammation Inflammation MAPK_Pathway->Inflammation Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-1β, TNF-α) NFkB_Pathway->Cytokines Upregulates Transcription Cytokines->Inflammation Promotes

Caption: PAR2 Signaling Cascade

Data Presentation: In Vivo Effects of this compound in Mice

The following table summarizes quantitative data from studies using this compound to induce inflammation in mice.

PAR2 AgonistMouse StrainAdministration Route & DoseInflammatory ParameterKey Findings
This compoundTrpv3-/- and WTIntradermal (nape of the neck); 10 μgItch response (number of scratches)Significantly decreased scratches in WT mice, indicating PAR2-induced itch.[2][5]
2-furoyl-LIGRLO-NH2Not SpecifiedIntraplantar; 500 ngPaw edema (thickness) and mechanical hyperalgesiaInduced edema and hyperalgesia.[6]
SLIGRL (PAR2-activating peptide)C57BL/6JIntracolonic; 100 μ g/mouse Myeloperoxidase (MPO) activity, damage score, TNF-α mRNASignificant increase in MPO activity, damage score, and TNF-α mRNA expression.[7]
AC264613 (PAR2 activator)Not SpecifiedIntraperitoneal; 100 mg/kgBlood serum IL-6 levels, brain IL-1β and TNF-α mRNAElevated blood IL-6 levels, increased brain IL-1β mRNA, and reduced TNF-α mRNA.[8]
2-Furoyl-LIGRLO-amideC57BL/6 (WT)Intraperitoneal; 10 microM/gDelayed-Type Hypersensitivity (DTH) Response (ear thickness)Modulated the DTH response.[9]

Experimental Protocols

Protocol 1: Induction of Paw Edema

This protocol details the induction of localized inflammation in the mouse paw, a common model for assessing anti-inflammatory compounds.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Plethysmometer or digital calipers[10]

  • Insulin syringes with 28-30G needles

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile saline to a final concentration of 50 ng/µL. Vortex briefly to ensure complete dissolution.

  • Animal Handling and Acclimation: Acclimate mice to the experimental room for at least 1 hour before the procedure. Handle mice gently to minimize stress.

  • Baseline Measurement: Measure the thickness or volume of the right hind paw of each mouse using a plethysmometer or digital calipers. This will serve as the baseline reading.

  • Intraplantar Injection: Administer a 10 µL intraplantar injection of the this compound solution (500 ng total dose) into the plantar surface of the right hind paw. A control group should receive a 10 µL injection of sterile saline.

  • Post-Injection Measurements: Measure the paw thickness or volume at regular intervals (e.g., 1, 2, 4, and 6 hours) post-injection.[10]

  • Data Analysis: Calculate the change in paw volume or thickness from baseline for each time point. The data can be expressed as the mean increase in paw volume (in µL) or thickness (in mm) ± SEM. Statistical significance between the treated and control groups can be determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Protocol 2: Assessment of Systemic Inflammation via Cytokine Analysis

This protocol describes the induction of a systemic inflammatory response and subsequent measurement of pro-inflammatory cytokines in the serum.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Microcentrifuge tubes

  • ELISA kits for mouse IL-6, IL-1β, and TNF-α

  • Insulin syringes with 26-28G needles

Procedure:

  • Preparation of Dosing Solution: Dissolve this compound in sterile saline to achieve the desired concentration for intraperitoneal injection (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse, assuming a 0.25 mL injection volume).

  • Animal Handling and Acclimation: Acclimate mice as described in Protocol 1.

  • Intraperitoneal Injection: Administer the this compound solution via intraperitoneal (IP) injection. A control group should receive an equivalent volume of sterile saline.

  • Blood Collection: At a predetermined time point post-injection (e.g., 2-4 hours), collect blood from the mice via a suitable method (e.g., cardiac puncture or retro-orbital bleed) under terminal anesthesia.

  • Serum Preparation: Dispense the collected blood into microcentrifuge tubes and allow it to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Cytokine Measurement: Quantify the levels of IL-6, IL-1β, and TNF-α in the serum samples using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Express cytokine concentrations in pg/mL or ng/mL. Compare the cytokine levels between the this compound-treated group and the saline-treated control group using appropriate statistical tests.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study using this compound to induce inflammation.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurements (e.g., Paw Volume) Animal_Acclimation->Baseline_Measurement Reagent_Prep Reagent Preparation (this compound solution) Drug_Administration Administration of This compound Reagent_Prep->Drug_Administration Baseline_Measurement->Drug_Administration Post_Treatment_Monitoring Post-Treatment Monitoring & Measurements Drug_Administration->Post_Treatment_Monitoring Sample_Collection Sample Collection (Blood, Tissue) Post_Treatment_Monitoring->Sample_Collection Biochemical_Assays Biochemical Assays (ELISA, MPO) Sample_Collection->Biochemical_Assays Data_Analysis Data Analysis & Statistical Evaluation Biochemical_Assays->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: In Vivo Inflammation Workflow

References

Application Notes and Protocols for Cell-Based Functional Assays of 2-Furoyl-LIGRLO-amide TFA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Understanding the functional activity of PAR2 agonists like this compound is crucial for drug discovery and development. These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound on PAR2.

PAR2 is primarily coupled to the Gαq/11 signaling pathway.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of PAR2 activation that can be readily measured.[4] Beyond Gαq/11 signaling, PAR2 activation can also lead to the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[5][6]

This document outlines protocols for three key functional assays:

  • Calcium Flux Assay: A direct measure of Gαq/11-mediated signaling.

  • β-Arrestin Recruitment Assay: To assess a distinct signaling and regulatory pathway.

  • Reporter Gene Assay: To quantify downstream transcriptional activation resulting from PAR2 signaling.

Data Presentation: Comparative Activity of PAR2 Agonists

The following table summarizes the potency of this compound and other common PAR2 agonists in inducing calcium mobilization in various cell lines. These values are essential for comparing the relative activity of novel compounds.

AgonistCell LineEC50 / pD2Reference
This compound 16HBE14o-EC50 = 0.84 µM[1][7]
HEK-293EC50 = 0.14 µM[8]
PAR2-expressing cellspD2 = 7.0[2][3]
SLIGRL-NH2Human PAR2-expressing cells~1.4 - 3.5 µM[9]
AC-55541CHO-hPAR2pEC50 = 6.6 (~0.25 µM)[9]
GB-110HT-29~0.28 µM[9]

Experimental Protocols

Calcium Flux Assay

This assay is a primary method to quantify the Gq-mediated signaling of PAR2 activation by measuring the transient increase in intracellular calcium concentration.

Signaling Pathway: PAR2-Mediated Calcium Release

PAR2_Calcium_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR2 PAR2 Gq Gαq/11 PAR2->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Influx Downstream\nSignaling Downstream Signaling Ca_Cytosol->Downstream\nSignaling Agonist 2-Furoyl-LIGRLO-amide Agonist->PAR2 Binds

Caption: PAR2 signaling pathway leading to intracellular calcium release.

Calcium_Flux_Workflow A 1. Seed PAR2-expressing cells (e.g., HEK-293) in a 96-well plate B 2. Incubate overnight A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Incubate for dye uptake C->D F 6. Measure baseline fluorescence D->F E 5. Prepare serial dilutions of This compound G 7. Add agonist to cells E->G F->G H 8. Immediately measure kinetic fluorescence changes G->H I 9. Analyze data: - Calculate Δ Fluorescence - Plot dose-response curve - Determine EC50 H->I

Caption: Divergent signaling pathways following PAR2 activation.

Experimental Workflow: β-Arrestin Recruitment Assay (Enzyme Complementation)

Arrestin_Workflow A 1. Use cells co-expressing PAR2 fused to a β-gal fragment (PK) and β-arrestin fused to the complementary fragment (EA) B 2. Plate cells in a white, opaque 96-well plate A->B C 3. Incubate overnight B->C D 4. Add serial dilutions of This compound C->D E 5. Incubate for 60-90 minutes D->E F 6. Add β-galactosidase substrate E->F G 7. Incubate to allow for enzymatic reaction F->G H 8. Measure luminescence G->H I 9. Analyze data: - Plot luminescence vs. concentration - Determine EC50 H->I

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Protocol (General, based on Enzyme Complementation Principle):

Materials:

  • Cell line engineered to co-express PAR2 fused to a small enzyme fragment (e.g., ProLink™ or PK) and β-arrestin fused to the complementary enzyme acceptor fragment (EA) (e.g., PathHunter® cells).

  • Cell culture medium

  • White, opaque 96-well or 384-well cell culture plates

  • This compound

  • Detection reagents containing the chemiluminescent substrate for the complemented enzyme.

Procedure:

  • Cell Plating: Seed the engineered cells in white, opaque microplates at a density recommended by the manufacturer and incubate overnight. [10]2. Agonist Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the agonist solutions to the wells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment, typically 60-90 minutes. [10]4. Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the detection reagents containing the chemiluminescent substrate to each well according to the manufacturer's instructions.

    • Incubate at room temperature for approximately 60 minutes to allow the enzymatic reaction to reach a stable endpoint.

  • Measurement: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Reporter Gene Assay

This assay measures the transcriptional activation of a specific signaling pathway downstream of PAR2 activation. For Gq-coupled receptors like PAR2, a common reporter is the Nuclear Factor of Activated T-cells (NFAT) response element linked to a luciferase gene.

Experimental Workflow: Luciferase Reporter Gene Assay

Luciferase_Workflow A 1. Co-transfect PAR2-expressing cells with a reporter plasmid (e.g., NFAT-luciferase) and a control plasmid (e.g., Renilla) B 2. Plate transfected cells and allow for expression (24-48h) A->B C 3. Starve cells of serum prior to assay B->C D 4. Treat cells with serial dilutions of This compound C->D E 5. Incubate for 4-6 hours to allow for reporter gene expression D->E F 6. Lyse the cells E->F G 7. Add luciferase substrate to lysate F->G H 8. Measure firefly luminescence G->H I 9. (Optional) Add Renilla substrate and measure Renilla luminescence H->I J 10. Analyze data: - Normalize firefly to Renilla signal - Plot normalized response vs. concentration - Determine EC50 H->J I->J

Caption: Workflow for a luciferase reporter gene assay.

Detailed Protocol (General):

Materials:

  • HEK-293 cells

  • Expression plasmid for human PAR2

  • Reporter plasmid containing a response element (e.g., NFAT) driving the expression of a reporter gene (e.g., firefly luciferase).

  • Control reporter plasmid (e.g., Renilla luciferase driven by a constitutive promoter) for normalization.

  • Transfection reagent

  • Cell culture medium

  • White, opaque 96-well cell culture plates

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect HEK-293 cells with the PAR2 expression plasmid, the NFAT-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection, plate the cells into white, opaque 96-well plates and allow them to grow for 24-48 hours to ensure expression of the receptor and reporter genes.

  • Serum Starvation: Prior to the assay, starve the cells by replacing the growth medium with a low-serum or serum-free medium for 4-6 hours.

  • Agonist Treatment: Treat the cells with serial dilutions of this compound and incubate for an appropriate time to allow for transcription and translation of the luciferase gene (typically 4-6 hours).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the dual-luciferase assay system.

  • Luminescence Measurement:

    • Transfer the cell lysate to a new plate suitable for luminescence reading.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Subsequently, add the stop reagent and the Renilla luciferase substrate, and measure the second luminescence signal.

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the agonist concentration.

    • Determine the EC50 value from the dose-response curve.

These protocols provide a robust framework for the functional characterization of this compound and other PAR2 modulators, enabling researchers to obtain reliable and reproducible data for their drug discovery and development programs.

References

Application Notes and Protocols for Measuring Intracellular Calcium Release with 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer progression.[1][2][3] Activation of PAR2 by agonists like this compound initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[4][5][6] This makes the measurement of intracellular calcium release a robust method for studying PAR2 activation and for screening potential modulators of this receptor. These application notes provide a detailed protocol for utilizing this compound to measure intracellular calcium mobilization in live cells.

Mechanism of Action

2-Furoyl-LIGRLO-amide is a synthetic peptide agonist that directly activates PAR2 without the need for proteolytic cleavage.[6] Upon binding, PAR2 couples to the Gαq subunit of heterotrimeric G-proteins.[7][8] This activation stimulates Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][7] IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[7][8] This initial release is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels, such as the Ca²⁺ release-activated channels (CRAC).[4]

Data Presentation

The following table summarizes the quantitative data for this compound in inducing intracellular calcium release in various cell lines.

ParameterCell LineValueReference
pD₂Rat PAR2-expressing KNRK cells7.0 ± 0.1[9]
pD₂Human PAR2-expressing HEK293 cells5.4 ± 0.1[9]
Potency vs. SLIGRL-NH₂Human PAR2-expressing cells10 to 25 times more potent[1][2][10]
Potency vs. SLIGRL-NH₂Rat PAR2-expressing cells~25 times more potent[9]
Baseline [Ca²⁺]iHEK293 cells~30 nM[6]
Maximum [Ca²⁺]iHEK293 cells~340 nM[6]

Signaling Pathway Diagram

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds & Activates Gq Gαq PAR2->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP₂ PLCb->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds & Opens CRAC CRAC Channel Ca_cyto ↑ [Ca²⁺]i CRAC->Ca_cyto Ca_in Ca²⁺ Ca_in->CRAC Influx Ca_er Ca²⁺ Store IP3R->Ca_er Releases Ca_er->Ca_cyto

Experimental Protocols

Materials
  • Cells: Human Embryonic Kidney (HEK293) cells, Human colon adenocarcinoma (HT-29) cells, or other cell lines endogenously or recombinantly expressing PAR2.

  • Agonist: this compound (Store at -20°C or -80°C as a stock solution in DMSO).[1]

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Ionomycin or A23187 (calcium ionophore for maximal response control).

  • EGTA (for minimal response control).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader or fluorescence microscope equipped with appropriate filters for the chosen dye.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Seeding Plate cells in a 96-well plate and culture overnight. B 2. Dye Loading Incubate cells with a calcium sensitive dye (e.g., Fura-2 AM). A->B C 3. Washing Wash cells to remove extracellular dye. B->C D 4. Baseline Measurement Record baseline fluorescence. C->D E 5. Compound Addition Add this compound. D->E F 6. Kinetic Measurement Record fluorescence changes over time. E->F G 7. Data Analysis Calculate the change in intracellular calcium concentration. F->G

Detailed Protocol

1. Cell Preparation

  • One day before the experiment, seed the cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Dye Loading

  • Prepare a loading buffer containing the calcium indicator dye. For Fura-2 AM, a typical final concentration is 2-5 µM. For Fluo-4 AM, 1-2 µM is common.

  • To prepare the loading buffer, first, make a stock solution of the dye in anhydrous DMSO. Then, dilute the stock solution in the assay buffer. It is recommended to add Pluronic F-127 (at a final concentration of 0.02-0.04%) to the loading buffer to aid in dye solubilization and cell loading. If using probenecid, add it to the loading buffer at a final concentration of 2.5 mM.[11]

  • Remove the culture medium from the wells and wash the cells once with the assay buffer.

  • Add the loading buffer to each well and incubate the plate at 37°C for 30-60 minutes in the dark.[12]

3. Washing

  • After incubation, gently remove the loading buffer.

  • Wash the cells 2-3 times with the assay buffer to remove any extracellular dye.

  • After the final wash, add fresh assay buffer to each well.

4. Measurement of Intracellular Calcium

  • Place the 96-well plate into the fluorescence plate reader or on the stage of the fluorescence microscope.

  • Set the instrument parameters for the specific dye.

    • For Fura-2: Excite at 340 nm and 380 nm, and measure emission at ~510 nm.[13] The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • For Fluo-4: Excite at ~490 nm and measure emission at ~520 nm.

  • Record the baseline fluorescence for a short period (e.g., 1-2 minutes) to establish a stable baseline.

  • Add varying concentrations of this compound to the wells. The addition can be done manually or using an automated injection system.

  • Immediately after the addition of the agonist, start recording the fluorescence signal kinetically for a period of 5-10 minutes.

5. Data Analysis

  • The change in intracellular calcium is typically expressed as a ratio of fluorescence intensities (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).

  • The response is often quantified as the peak fluorescence change or the area under the curve.

  • To construct a dose-response curve, plot the response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ or pD₂ value.

  • To determine the absolute intracellular calcium concentrations, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) to obtain the maximum fluorescence (Rmax) and a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence (Rmin).[12][13]

Conclusion

This document provides a comprehensive guide for using this compound to measure intracellular calcium release, a key indicator of PAR2 activation. The provided protocols and data will aid researchers in studying the function of PAR2 and in the development of novel therapeutics targeting this receptor. Careful optimization of cell density, dye loading conditions, and agonist concentrations will ensure reproducible and reliable results.

References

Application Notes: Utilizing 2-Furoyl-LIGRLO-amide TFA to Elucidate Mast Cell Degranulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and immune responses.[1][2] Mast cells, key effector cells in allergic and inflammatory reactions, express PAR2 on their surface.[1] Activation of PAR2 on mast cells triggers a signaling cascade that leads to degranulation and the release of a plethora of inflammatory mediators, such as histamine (B1213489) and β-hexosaminidase.[2] This makes this compound an invaluable tool for studying the role of PAR2 in mast cell biology and for the screening and development of novel therapeutics targeting mast cell-mediated diseases.

These application notes provide detailed protocols for utilizing this compound to induce and quantify mast cell degranulation, along with an overview of the underlying signaling pathways.

Data Presentation

Compound Cell Type Assay Potency Comparison Reference
2-Furoyl-LIGRLO-amideHuman and Rat PAR2-expressing cellsIntracellular Calcium Increase10 to 25 times more potent than SLIGRL-NH2[3][4]
2-Furoyl-LIGRLO-amideTissues (arterial vasodilation)Bioassay of tissue PAR2 activity10 to 300 times more potent than SLIGRL-NH2[3][4]

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway in Mast Cell Degranulation

Activation of PAR2 by this compound on the mast cell surface initiates a well-defined signaling cascade. As a G-protein coupled receptor, PAR2 couples to Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators, a process known as degranulation.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 binds Gq Gαq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds Ca_cytosol Increased [Ca2+] Granule_fusion Granule Fusion & Exocytosis Ca_cytosol->Granule_fusion triggers Mediators Mediator Release (Histamine, β-hexosaminidase) Granule_fusion->Mediators Ca_ER Ca2+ Store IP3R->Ca_ER opens Ca_ER->Ca_cytosol release

Caption: PAR2 signaling cascade in mast cells.

Experimental Workflow for Mast Cell Degranulation Assays

A typical workflow for studying mast cell degranulation induced by this compound involves several key steps, from mast cell culture to the final quantification of released mediators.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_quantification Quantification Cell_Culture Mast Cell Culture (e.g., LAD2, RBL-2H3, BMMCs) Harvesting Harvest and Wash Cells Cell_Culture->Harvesting Resuspension Resuspend in Buffer Harvesting->Resuspension Stimulation Stimulate with This compound (Dose-response) Resuspension->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Controls Include Controls (Vehicle, Positive Control e.g., Ionomycin) Controls->Incubation Centrifugation Centrifuge to Pellet Cells Incubation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Beta_Hex_Assay β-Hexosaminidase Assay Supernatant_Collection->Beta_Hex_Assay Histamine_Assay Histamine Release Assay Supernatant_Collection->Histamine_Assay Data_Analysis Data Analysis and Calculation of % Release Beta_Hex_Assay->Data_Analysis Histamine_Assay->Data_Analysis

References

Troubleshooting & Optimization

2-Furoyl-LIGRLO-amide TFA solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 2-Furoyl-LIGRLO-amide TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Proteinase-Activated Receptor 2 (PAR2), with a pD2 value of 7.0.[1][2] It functions by mimicking the endogenous activation of PAR2, which typically occurs via proteolytic cleavage of the receptor's N-terminus. This activation leads to various downstream signaling events, primarily through G-protein coupling.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound in its lyophilized form at -20°C or -80°C.[3] At -20°C, the product is stable for up to one month, while at -80°C, it can be stored for up to six months.[4] Once in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q3: What is the purity of this compound?

The purity of this compound is typically high, often stated as >95% or ≥99.0%, as determined by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Solubility and Preparation

Q4: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary depending on the solvent. Below is a summary of available solubility data.

SolventConcentrationNotes
WaterUp to 1 mg/mL[5]
PBS (Phosphate-Buffered Saline)Up to 50 mg/mL[4]Ultrasonic assistance may be required.[4]
DMSO (Dimethyl Sulfoxide)SolubleA common solvent for creating concentrated stock solutions.
EthanolSolubleCan be used as an alternative to DMSO.

Q5: How do I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided below. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the peptide.

  • Calculation: Determine the required volume of DMSO to achieve a 10 mM stock solution. The molecular weight of this compound is 891.98 g/mol .

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Vortexing: Vortex the solution thoroughly to ensure the peptide is completely dissolved.

  • Sonication (if necessary): If the peptide does not fully dissolve, sonicate the solution in a water bath for short intervals until it becomes clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Troubleshooting Guide

Q6: My this compound is not dissolving. What should I do?

If you encounter solubility issues, consider the following troubleshooting steps:

  • Increase Vortexing Time: Ensure the solution has been vortexed for a sufficient amount of time.

  • Gentle Heating: Gently warm the solution to aid dissolution. However, avoid excessive heat as it may degrade the peptide.

  • Sonication: Use an ultrasonic water bath to break up any aggregates and enhance solubility.[4]

  • Change Solvent: If the peptide remains insoluble, consider using a different solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by slow dilution with the aqueous buffer.

Q7: The peptide solution is cloudy or has precipitates after adding to my aqueous buffer. What does this mean?

This indicates that the solubility limit of the peptide in your final buffer has been exceeded. To resolve this, you can try:

  • Lowering the Concentration: Prepare a more dilute solution.

  • Slow Addition: Add the peptide stock solution to the aqueous buffer very slowly while continuously stirring or vortexing. This helps to prevent localized high concentrations that can lead to precipitation.

  • Using a Co-solvent: In some cases, a small percentage of an organic solvent in the final solution may be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system to the organic solvent.

Signaling Pathway and Experimental Workflow

This compound activates PAR2, a G-protein coupled receptor. The primary signaling cascade involves the activation of Gαq, leading to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many cellular responses.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Gq Gαq PAR2->Gq activates PLCb PLCβ Gq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response

Caption: PAR2 Signaling Pathway activated by 2-Furoyl-LIGRLO-amide.

Experimental Workflow: Investigating Cellular Response to this compound

The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_peptide Prepare this compound Stock Solution treatment Treat Cells with Working Concentrations prep_peptide->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Defined Time Period treatment->incubation analysis Perform Cellular Assays (e.g., Calcium Imaging, Western Blot) incubation->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis Troubleshooting_Logic start Experiment Start issue Unexpected Results? start->issue check_solubility Check Peptide Solubility and Integrity issue->check_solubility Yes success Successful Experiment issue->success No check_concentration Verify Working Concentration check_solubility->check_concentration check_cells Assess Cell Health and Viability check_concentration->check_cells check_protocol Review Experimental Protocol check_cells->check_protocol revise Revise Protocol and Repeat check_protocol->revise

References

Technical Support Center: 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Furoyl-LIGRLO-amide TFA in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound?

For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as peptides can be hygroscopic.[1][3]

Q2: What is the recommended procedure for dissolving this compound?

There is no universal solvent for all peptides. For 2-Furoyl-LIGRLO-amide, it is reported to be soluble up to 1 mg/ml in sterile water.[4] It is recommended to first attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, consider the peptide's amino acid composition. Since 2-Furoyl-LIGRLO-amide contains Arginine (a basic amino acid), a small amount of dilute acetic acid (e.g., 0.1%) can be used to aid dissolution.[1] For difficult-to-dissolve peptides, sonication may also be helpful.[3]

Q3: How should I store this compound in solution?

Peptide solutions are significantly less stable than their lyophilized form.[1][2] If storage in solution is necessary, it is recommended to:

  • Use a sterile, slightly acidic buffer (pH 5-7).[1][2]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

  • Store the aliquots at -20°C or -80°C.[2][4] Frozen solutions may be stable for a few weeks, but long-term storage in solution is not recommended.[3]

Q4: What are the potential signs of degradation of this compound in solution?

Degradation can manifest as:

  • Physical Changes: Appearance of precipitates or cloudiness in the solution, which may indicate aggregation or reduced solubility.[5]

  • Chemical Changes: Loss of biological activity in your assay, or the appearance of new peaks and a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[5]

Q5: What factors can affect the stability of this compound in solution?

Several factors can impact peptide stability in solution:

  • Temperature: Higher temperatures accelerate degradation pathways like hydrolysis.[4]

  • pH: Extreme pH levels can lead to hydrolysis or other chemical modifications. A pH range of 5-7 is generally recommended for peptide stability.[1][4]

  • Oxidation: Although the 2-Furoyl-LIGRLO-amide sequence does not contain highly susceptible amino acids like Cysteine or Methionine, oxidation can still be a concern over long-term storage. Using degassed buffers can minimize this.[3]

  • Bacterial Contamination: Microorganisms can readily degrade peptides. Always use sterile solutions and proper aseptic techniques.[1]

Q6: Does the TFA (trifluoroacetate) counterion affect the stability of the peptide?

Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification, resulting in the peptide existing as a TFA salt.[6][7] While TFA can influence the biological activity and physicochemical properties of a peptide, there is limited direct evidence to suggest it significantly impacts the chemical stability of 2-Furoyl-LIGRLO-amide in solution under recommended storage conditions.[8][9] However, the presence of TFA can lower the pH of the solution, which could be a factor in long-term stability.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Peptide The peptide has formed aggregates or the solvent is not optimal.Try sonicating the solution briefly. If using water, try adding a small amount of 0.1% acetic acid. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary, followed by dilution in your aqueous buffer.[1]
Loss of Peptide Activity in Assay The peptide may have degraded due to improper storage or handling.Prepare a fresh stock solution from lyophilized powder. Ensure aliquots are single-use to avoid freeze-thaw cycles.[1][2] Verify the pH of your experimental buffer.
Precipitate Forms in Solution The peptide concentration is too high, or the buffer conditions are causing aggregation.Try diluting the peptide solution. Ensure the pH of the buffer is within the optimal range for the peptide's solubility. Centrifuge the solution to remove any precipitate before use.
Inconsistent Experimental Results This could be due to partial degradation of the peptide or inaccurate concentration determination.Use a fresh stock solution for each experiment. Re-quantify the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy or amino acid analysis). Check for signs of degradation using HPLC.

Summary of Stability and Storage Recommendations

Form Storage Temperature Recommended Conditions
Lyophilized Powder -20°C or -80°CStore in a tightly sealed container, protected from light. Allow to warm to room temperature in a desiccator before opening.[1][2][3]
Stock Solution -20°C or -80°CPrepare in a sterile, slightly acidic buffer (pH 5-7). Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2]
Working Solution 2-8°CPrepare fresh for each experiment and use within the same day. Avoid prolonged storage at room temperature.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method to evaluate the stability of this compound in a specific solution over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., sterile water, PBS, or relevant experimental buffer)
  • HPLC system with a UV detector
  • Reversed-phase C18 HPLC column
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Temperature-controlled incubator or water bath
  • Autosampler vials

2. Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in the desired solvent to a final concentration of 1 mg/mL.
  • Aliquoting: Dispense the solution into several autosampler vials.
  • Time Zero (T=0) Analysis: Immediately analyze one of the vials by HPLC to establish the initial purity and peak area of the intact peptide.
  • Suggested HPLC Method:
  • Column: C18, e.g., 4.6 x 150 mm, 5 µm
  • Flow Rate: 1 mL/min
  • Detection: UV at 214 nm or 280 nm
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
  • Incubation: Place the remaining vials at the desired storage temperature (e.g., 4°C, 25°C, 37°C).
  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove a vial from incubation and analyze by HPLC using the same method as the T=0 sample.
  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the remaining intact peptide by comparing its peak area to the total peak area of all peaks in the chromatogram. The appearance of new peaks indicates the formation of degradation products.

Visualizations

Peptide_Degradation_Pathways Peptide Intact 2-Furoyl-LIGRLO-amide Degradation Degradation Products Peptide->Degradation Hydrolysis Peptide->Degradation Oxidation Peptide->Degradation Deamidation (if Asn/Gln present) Temp High Temperature Hydrolysis Hydrolysis pH Extreme pH Light Light Exposure Oxidation Oxidation Oxygen Oxidation Enzymes Bacterial/Enzymatic Activity

Caption: Common degradation pathways for peptides in solution.

Stability_Assessment_Workflow A Prepare Peptide Solution (e.g., 1 mg/mL in buffer) B Aliquot into Vials A->B C T=0 Analysis (HPLC/MS) B->C D Incubate at Desired Temperatures (e.g., 4°C, 25°C, 37°C) B->D F Compare Data to T=0 C->F E Analyze at Time Points (e.g., 24h, 48h, 1 week) D->E E->F G Determine Degradation Rate F->G

Caption: Experimental workflow for assessing peptide stability.

References

Technical Support Center: Optimizing 2-Furoyl-LIGRLO-amide TFA for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 2-Furoyl-LIGRLO-amide TFA in in vitro experiments. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this potent and selective Proteinase-Activated Receptor 2 (PAR2) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide agonist that potently and selectively activates Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2] Unlike endogenous activation by proteases, this synthetic agonist directly binds to and activates the receptor, initiating downstream signaling cascades. The primary signaling pathway involves the coupling of Gαq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, PAR2 activation can trigger G-protein independent signaling through the β-arrestin pathway and activate the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C or -80°C and protected from moisture.[5] It is advisable to avoid repeated freeze-thaw cycles.[5] When preparing a stock solution, it is recommended to dissolve the peptide in sterile, nuclease-free water.[6] For aqueous stock solutions, it is best to prepare fresh solutions for each experiment or aliquot and store at -80°C for short-term use (up to one month).[6]

Q3: What is the solubility of this compound?

A3: this compound is soluble in water.[6] One supplier suggests a solubility of up to 1 mg/ml in water.[7] Another indicates a solubility of 50 mg/mL, which may require ultrasonication to fully dissolve.[6]

Q4: In which cell lines has the activity of this compound been validated?

A4: The activity of this compound has been demonstrated in a variety of cell lines that endogenously or exogenously express PAR2. These include Human Embryonic Kidney (HEK) 293 cells, Human Colon Carcinoma (HT-29) cells, and Kirsten Normal Rat Kidney (KNRK) cells.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Agonist Activity 1. Reagent Degradation: Improper storage or multiple freeze-thaw cycles of the peptide solution.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store powder and solutions at the recommended temperatures (-20°C or -80°C).
2. Low PAR2 Expression: The cell line used may have low or no expression of PAR2.Verify PAR2 expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express PAR2 or a stably transfected cell line.
3. Assay Conditions: Suboptimal assay buffer, temperature, or incubation times.Optimize assay parameters. Ensure the assay buffer is compatible with your cells and the detection method. Perform a time-course experiment to determine the optimal stimulation time.
4. Incorrect Concentration: Errors in calculating the final concentration of the agonist.Double-check all calculations for dilutions. Perform a full dose-response curve to ensure the concentrations tested are within the expected active range.
High Variability Between Experiments 1. Cell Passage Number and Health: High passage numbers can lead to phenotypic drift and altered receptor expression. Unhealthy cells will respond poorly and inconsistently.Use cells with a consistent and low passage number. Regularly check cell morphology and viability. Ensure cells are in a logarithmic growth phase during the experiment.
2. Inconsistent Cell Seeding Density: Variation in cell numbers per well can lead to different magnitudes of response.Ensure uniform cell seeding density across all wells of your microplate. Use a cell counter for accurate cell plating.
3. Reagent Preparation: Inconsistent preparation of stock solutions and dilutions.Prepare a large batch of stock solution to be used across multiple experiments to reduce variability. Use calibrated pipettes and ensure thorough mixing of solutions.
Suspected Off-Target Effects 1. Non-Specific Binding at High Concentrations: At very high concentrations, the peptide may interact with other receptors or cellular components.Perform experiments using a wide range of concentrations to identify a specific dose-response relationship. Include a negative control peptide with a scrambled or reverse sequence (e.g., 2-furoyl-OLRGIL-NH2) to check for non-specific effects.[8]
2. Activation of Other PAR Family Members: Although selective, cross-reactivity with other PARs (e.g., PAR1, PAR4) could occur at high concentrations.Use specific antagonists for other PARs to confirm the response is mediated by PAR2. Perform cross-desensitization experiments where cells are first treated with a high concentration of an agonist for another PAR before stimulating with this compound.[9]
Solubility Issues 1. Precipitation of the Peptide: The peptide may precipitate in certain buffers or at high concentrations.If solubility issues are observed in your assay buffer, try preparing the stock solution in water first and then diluting it into the final buffer. Gentle warming or sonication can aid in dissolution.[6]

Quantitative Data Summary

The potency of this compound can vary depending on the cell line and the specific in vitro assay used. The following table summarizes reported EC50 values.

Assay TypeCell LineReported EC50 / pD2Reference
Calcium MobilizationRat PAR2-expressing KNRK cellspD2 = 7.0[1]
Calcium MobilizationHuman PAR2-expressing HEK293 cells~0.4 µM[8]
Calcium MobilizationHT-29 cells0.2 µM[1]
β-arrestin RecruitmentHEK293 cells0.43 µM[1]
IP1 FormationHEK293T cells0.15 µM[1]
Arterial VasodilationMurine Femoral Arteries-[1]

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation.

Materials:

  • PAR2-expressing cells (e.g., HEK293-PAR2, HT-29)

  • Black, clear-bottom 96-well or 384-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate in the dark at 37°C for 45-60 minutes, followed by 30 minutes at room temperature.

  • Agonist Preparation: During dye loading, prepare serial dilutions of this compound in the assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Measurement: Place the cell plate in the fluorescence plate reader. Set the appropriate excitation and emission wavelengths for the chosen dye. Record a baseline fluorescence for 10-20 seconds. Add the agonist solution to the wells and immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium response.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the peak intensity against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and signaling. Commercial kits, such as the PathHunter® assay, are commonly used.

General Principle: The assay utilizes enzyme fragment complementation. PAR2 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Procedure Outline:

  • Cell Handling: Use a cell line stably co-expressing the tagged PAR2 and β-arrestin constructs.

  • Cell Plating: Plate the cells in a white, clear-bottom microplate and incubate overnight.

  • Agonist Stimulation: Prepare serial dilutions of this compound. Add the agonist solutions to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents provided with the kit, which contain the substrate for the complemented enzyme. Incubate at room temperature for approximately 60 minutes.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the agonist concentration to generate a dose-response curve and determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This method detects the phosphorylation of ERK1/2, a downstream target of PAR2 signaling.

Materials:

  • PAR2-expressing cells

  • 6-well plates

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours or overnight to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Treat the cells with different concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes). Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

Visualizations

PAR2_Signaling_Pathway agonist This compound PAR2 PAR2 agonist->PAR2 Gq Gαq PAR2->Gq activates beta_arrestin β-Arrestin PAR2->beta_arrestin recruits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK Cascade (e.g., ERK1/2) PKC->MAPK_pathway activates beta_arrestin->MAPK_pathway scaffolds

Caption: PAR2 Signaling Pathway activated by this compound.

Calcium_Mobilization_Workflow start Start plate_cells Plate PAR2-expressing cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate (dark, 37°C) load_dye->incubate2 measure_fluorescence Measure fluorescence in plate reader incubate2->measure_fluorescence prepare_agonist Prepare agonist dilutions add_agonist Add agonist prepare_agonist->add_agonist measure_fluorescence->add_agonist record_signal Record kinetic response add_agonist->record_signal analyze_data Analyze data (Dose-response curve, EC50) record_signal->analyze_data end End analyze_data->end

Caption: Experimental workflow for a calcium mobilization assay.

ERK_Phosphorylation_Workflow start Start plate_cells Plate PAR2-expressing cells in 6-well plate start->plate_cells serum_starve Serum starve cells plate_cells->serum_starve stimulate Stimulate with agonist serum_starve->stimulate lyse_cells Lyse cells and quantify protein stimulate->lyse_cells sds_page SDS-PAGE and Western Blot Transfer lyse_cells->sds_page immunoblot Immunoblot for p-ERK and Total ERK sds_page->immunoblot detect_signal Detect chemiluminescent signal immunoblot->detect_signal analyze_data Analyze data (Densitometry) detect_signal->analyze_data end End analyze_data->end

Caption: Western blot workflow for ERK1/2 phosphorylation.

References

potential off-target effects of 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of 2-Furoyl-LIGRLO-amide TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective agonist of the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3][4][5] It is a synthetic peptide analog of the tethered ligand that is exposed after proteolytic cleavage of the N-terminus of the PAR2 receptor.

Q2: What is the evidence for the selectivity of this compound for PAR2?

The selectivity of this compound for PAR2 has been demonstrated in several studies. A key study by McGuire et al. (2004) showed that it is significantly more potent at activating PAR2 compared to the parent peptide, SLIGRL-NH2.[6][7] Furthermore, unlike other PAR2-activating peptides such as trans-cinnamoyl-LIGRLO-NH2, 2-Furoyl-LIGRLO-amide did not induce prominent non-PAR2-mediated contraction of murine femoral arteries, indicating a higher degree of selectivity.[6][7] Cross-desensitization experiments in cells co-expressing PAR1 and PAR2 have also demonstrated its selectivity for PAR2 over PAR1.[6]

Q3: Have any specific off-target effects been reported for this compound?

Based on the available scientific literature, there are no significant or consistently reported off-target effects for this compound when used at appropriate concentrations to activate PAR2. Its designation as a "selective" PAR2 agonist stems from studies demonstrating a lack of activity at other receptors, such as PAR1, and the absence of non-specific physiological responses that have been observed with other less selective compounds.[6][7]

Q4: Could the Trifluoroacetate (TFA) counter-ion have biological effects?

Yes, it is a critical consideration in any experiment involving synthetic peptides. TFA is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product. At high concentrations, TFA itself can elicit biological effects, such as inhibiting the proliferation of certain cell types. It is crucial to run appropriate vehicle controls containing TFA to distinguish the effects of the peptide from those of the counter-ion.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in cell-based assays.

  • Potential Cause: Peptide integrity and solubility.

    • Verification: Ensure the peptide is properly stored (lyophilized at -20°C or -80°C, protected from light and moisture). Confirm that the peptide is fully dissolved in the recommended solvent. Some peptides may require specific pH conditions for complete solubilization.

    • Solution: Prepare fresh stock solutions and filter-sterilize. If solubility is an issue, try a different solvent system or use sonication. Always include a vehicle control in your experiments.

  • Potential Cause: Cell health and receptor expression levels.

    • Verification: Regularly check cell viability and passage number. Over-confluent or unhealthy cells can respond poorly. Verify the expression of PAR2 in your cell line, as expression levels can vary.

    • Solution: Use cells at a consistent and optimal confluency. If using a transient transfection system, optimize transfection efficiency. For stable cell lines, periodically verify receptor expression.

  • Potential Cause: Assay conditions.

    • Verification: Review your assay protocol, including incubation times, temperature, and buffer composition.

    • Solution: Optimize agonist concentration and stimulation time. Ensure that the assay buffer is appropriate for maintaining cell health and receptor function.

Issue 2: High background signal in functional assays (e.g., calcium mobilization, ERK phosphorylation).

  • Potential Cause: Constitutive receptor activity or non-specific dye/antibody binding.

    • Verification: High receptor expression levels can sometimes lead to constitutive (agonist-independent) signaling. Check for non-specific binding by running controls without cells or with a parental cell line not expressing PAR2.

    • Solution: If constitutive activity is high, consider using a cell line with lower receptor expression. For immunoassays, ensure adequate blocking steps and use highly specific antibodies. In fluorescence-based assays, check for autofluorescence of your cells or compounds.

Issue 3: Variability between replicate wells.

  • Potential Cause: Inconsistent cell seeding or pipetting errors.

    • Verification: Visually inspect cell plates for even cell distribution. Review your pipetting technique and ensure pipette calibration.

    • Solution: Ensure a single-cell suspension before plating and allow plates to sit at room temperature before incubation to ensure even settling. Use calibrated pipettes and consider using a multi-channel pipette for additions to reduce variability.

Data Presentation

Table 1: Comparative Potency of PAR2 Agonists

AgonistTargetAssay TypeCell LinepD2 / EC50Reference
2-Furoyl-LIGRLO-amidePAR2Calcium MobilizationHuman/Rat PAR2-expressing cellspD2 = 7.0[4]
SLIGRL-NH2PAR2Calcium MobilizationHuman/Rat PAR2-expressing cells10-25x less potent than 2-Furoyl-LIGRLO-amide[6][7]
trans-cinnamoyl-LIGRLO-NH2PAR2Calcium MobilizationCultured cellsPotent PAR2 agonist[6]

pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound using a fluorescent plate reader.

Materials:

  • PAR2-expressing cells (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed PAR2-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Agonist Preparation: Prepare serial dilutions of this compound in the assay buffer at a concentration that is 5-10 times the final desired concentration.

  • Measurement: Place the cell plate and the agonist plate in the fluorescence plate reader. Program the instrument to add the agonist to the cell plate and immediately begin kinetic fluorescence readings (e.g., every 1-2 seconds for 2-3 minutes).

Protocol 2: ERK Phosphorylation Assay (Cell-Based ELISA)

This protocol outlines a general procedure for measuring ERK1/2 phosphorylation, a downstream event of PAR2 activation.

Materials:

  • PAR2-expressing cells

  • 96-well cell culture plates

  • Stimulation buffer (e.g., serum-free medium)

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Quenching solution (e.g., H2O2 in wash buffer)

  • Blocking buffer (e.g., BSA or non-fat milk in wash buffer)

  • Primary antibody against phospho-ERK1/2

  • HRP-conjugated secondary antibody

  • HRP substrate

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Cell Culture and Stimulation: Seed cells in a 96-well plate and grow to the desired confluency. Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation. Stimulate the cells with various concentrations of this compound for the desired time (e.g., 5-15 minutes).

  • Fixation and Permeabilization: Remove the stimulation medium and fix the cells with the fixing solution. Permeabilize the cells with a detergent-containing buffer (e.g., Triton X-100 or saponin (B1150181) in PBS).

  • Quenching and Blocking: Quench endogenous peroxidase activity with the quenching solution. Block non-specific antibody binding with the blocking buffer.

  • Antibody Incubation: Incubate with the primary antibody against phospho-ERK1/2, followed by incubation with the HRP-conjugated secondary antibody. Perform wash steps between each incubation.

  • Detection: Add the HRP substrate and measure the signal using a plate reader. The signal can be normalized to the total protein content in each well.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Gq Gαq/11 PAR2->Gq G1213 Gα12/13 PAR2->G1213 BetaArrestin β-Arrestin PAR2->BetaArrestin PLC PLC Gq->PLC RhoA RhoA G1213->RhoA ERK ERK1/2 BetaArrestin->ERK Ca_release Ca²⁺ Release PLC->Ca_release Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Gene_Transcription Gene Transcription ERK->Gene_Transcription

Caption: Intended signaling pathway of 2-Furoyl-LIGRLO-amide via PAR2 activation.

Off_Target_Workflow start Start: Hypothesis of Potential Off-Target Effect binding_assay Step 1: In Vitro Binding Assay (e.g., Radioligand Binding Assay) start->binding_assay functional_assay Step 2: In Vitro Functional Assay (e.g., Calcium Mobilization, cAMP) binding_assay->functional_assay cellular_assay Step 3: Cellular Phenotypic Assay (e.g., Cell Viability, Migration) functional_assay->cellular_assay in_vivo_model Step 4: In Vivo Model (e.g., PAR2 Knockout Animals) cellular_assay->in_vivo_model conclusion Conclusion: Off-Target Effect Confirmed or Refuted in_vivo_model->conclusion

Caption: Experimental workflow for investigating potential off-target effects.

References

minimizing variability in experiments with 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 2-Furoyl-LIGRLO-amide TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective synthetic peptide agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2][3][4][5][6] Unlike endogenous activation by proteases like trypsin, which cleave the N-terminus of the receptor to reveal a tethered ligand, 2-Furoyl-LIGRLO-amide directly binds to and activates PAR2, initiating downstream signaling cascades.[7] Its selectivity and high potency, reportedly 10 to 300 times more potent than the standard PAR2 agonist SLIGRL-NH2 in various assays, make it a valuable tool for studying PAR2 signaling.[8][9]

PAR2 activation by this compound can trigger two main signaling pathways:

  • Canonical Gq-mediated pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, a commonly measured downstream event.

  • Non-canonical β-arrestin-mediated pathway: Following activation, PAR2 can be phosphorylated, leading to the recruitment of β-arrestins. This can initiate a separate wave of signaling, independent of G-proteins, that can influence cellular processes like migration.

Q2: How should I store and handle this compound to ensure its stability?

Proper storage and handling are critical to minimize variability.

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.[2][10][11][12][13][14] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as the peptide can be hygroscopic.[11]

  • Stock Solutions: It is not recommended to store peptides in solution for long periods.[2] If necessary, prepare stock solutions in a sterile, slightly acidic buffer (pH 5-7) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] Peptides containing amino acids like Cys, Met, or Trp are prone to oxidation and should be dissolved in oxygen-free solvents.[11]

Q3: What is the best way to dissolve this compound?

The solubility of peptides can be variable. For this compound, start by attempting to dissolve it in sterile, distilled water. If solubility is an issue, sonication may help. For basic peptides, adding a small amount of 1-10% acetic acid can aid dissolution, while for acidic peptides, 1% ammonium (B1175870) hydroxide (B78521) or 1-10% ammonium bicarbonate can be used.[11]

Troubleshooting Guide

Issue 1: High variability or inconsistent results in cell-based assays.

  • Possible Cause A: TFA Counter-ion Interference. The Trifluoroacetic acid (TFA) salt form of the peptide can be cytotoxic or affect cell proliferation in some cell lines, even at low concentrations.[1][15]

    • Troubleshooting Tip: Run a TFA control experiment by exposing your cells to the same concentration of TFA as is present in your peptide solution. If you observe similar effects, consider exchanging the TFA counter-ion for acetate (B1210297) or HCl through ion-exchange chromatography or by purchasing a different salt form of the peptide.[1]

  • Possible Cause B: Peptide Degradation. Improper storage or handling can lead to degradation of the peptide.

    • Troubleshooting Tip: Ensure you are following the recommended storage and handling guidelines (see FAQ 2). Aliquot your stock solutions to minimize freeze-thaw cycles.[2][10][11]

  • Possible Cause C: Inconsistent Cell Health or Passage Number. Variations in cell health, density, or passage number can significantly impact the cellular response to stimuli.

    • Troubleshooting Tip: Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure a healthy, confluent monolayer on the day of the experiment.

Issue 2: Low signal-to-noise ratio in calcium flux assays.

  • Possible Cause A: Suboptimal Dye Loading or Concentration. Insufficient loading of the calcium-sensitive dye or using a suboptimal dye concentration can lead to a weak signal.

    • Troubleshooting Tip: Optimize the dye concentration and loading time for your specific cell line. Ensure that the dye is properly dissolved and that Pluronic F-127 is used to aid in dispersal if required.[16]

  • Possible Cause B: Low Receptor Expression. The cell line used may not express a sufficient number of PAR2 receptors.

    • Troubleshooting Tip: Use a cell line known to endogenously express high levels of PAR2 or a cell line stably overexpressing the receptor.

  • Possible Cause C: Phototoxicity or Photobleaching. Excessive exposure to excitation light can damage cells and reduce the fluorescent signal.

    • Troubleshooting Tip: Minimize the exposure time and intensity of the excitation light. Use a more photostable dye if photobleaching is a significant issue.[17]

Issue 3: Unexpected or off-target effects in vivo.

  • Possible Cause A: Non-specific Binding or Activation. Although 2-Furoyl-LIGRLO-amide is highly selective for PAR2, at very high concentrations, off-target effects cannot be entirely ruled out.

    • Troubleshooting Tip: Perform dose-response experiments to determine the optimal concentration that elicits a robust PAR2-mediated response without causing non-specific effects. Include appropriate controls, such as administering the vehicle alone.

  • Possible Cause B: Rapid Degradation in Vivo. Peptides can be susceptible to degradation by proteases in vivo, leading to a shorter half-life and reduced efficacy.

    • Troubleshooting Tip: While 2-Furoyl-LIGRLO-amide is designed for increased stability, the experimental conditions might influence its half-life. Consider the route of administration and the formulation to optimize its bioavailability.

Quantitative Data

Table 1: Potency of this compound in Different In Vitro Assays

Assay TypeCell Line / TissueParameterValueReference
Calcium MobilizationRat PAR2-expressing KNRK cellspD27.0 ± 0.1[8]
Calcium MobilizationHuman PAR2-expressing HEK293 cellspD25.4 ± 0.1[8]
Arterial VasodilationRat AortapD26.5 ± 0.1[8]
Arterial VasodilationMurine Femoral ArteriespD27.0

pD2 is the negative logarithm of the EC50 value.

Experimental Protocols

Detailed Protocol for Calcium Flux Assay

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

Materials:

  • HEK293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Kinetic fluorescence plate reader

Procedure:

  • Cell Plating: The day before the assay, seed the PAR2-expressing HEK293 cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.[16]

  • Dye Loading:

    • Prepare a dye loading solution by diluting the Fluo-4 AM stock solution in Assay Buffer to a final working concentration (e.g., 2-4 µM).[16]

    • Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.[16]

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[16]

  • Agonist Preparation: During the dye loading incubation, prepare serial dilutions of this compound in Assay Buffer at a concentration that is 5 times the final desired concentration.

  • Measurement of Calcium Flux:

    • Set the parameters on the kinetic fluorescence plate reader (e.g., excitation ~494 nm and emission ~516 nm for Fluo-4).[16]

    • Program the instrument to take a baseline fluorescence reading for 10-20 seconds.[16]

    • The instrument will then automatically add the agonist solution to the cell plate.

    • Immediately after agonist addition, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response of the calcium transient.[16]

General Protocol for In Vivo Administration in Rodents

This protocol is a general guideline for intradermal injection in mice, based on an itch response study. It should be adapted and approved by the relevant institutional animal care and use committee for your specific experimental needs.

Materials:

  • This compound

  • Sterile saline or other appropriate vehicle

  • Insulin syringes or other suitable microsyringes

  • Anesthesia (if required)

  • Experimental animals (e.g., mice)

Procedure:

  • Agonist Preparation: Dissolve the this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if necessary.

  • Animal Preparation: Acclimatize the animals to the experimental conditions. If necessary, anesthetize the animals according to an approved protocol.

  • Administration: For intradermal injection, carefully inject a small volume (e.g., 10 µL) of the agonist solution into the desired site (e.g., the nape of the neck).[7]

  • Observation: Following administration, observe the animals for the desired endpoint (e.g., behavioral responses, tissue collection at a specific time point).

Visualizations

PAR2_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_barrestin β-Arrestin Pathway Agonist This compound PAR2 PAR2 Agonist->PAR2 Binds to Gq Gαq PAR2->Gq Activates GRK GRK PAR2->GRK Activates P_PAR2 P-PAR2 PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates GRK->PAR2 Phosphorylates bArrestin β-Arrestin P_PAR2->bArrestin Recruits ERK ERK1/2 bArrestin->ERK Activates Migration Cell Migration ERK->Migration Promotes

Caption: PAR2 Signaling Pathways

Calcium_Flux_Workflow start Start plate_cells Plate PAR2-expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate (dark, 37°C) dye_loading->incubate_dye read_baseline Read baseline fluorescence incubate_dye->read_baseline prepare_agonist Prepare serial dilutions of This compound add_agonist Add agonist prepare_agonist->add_agonist read_baseline->add_agonist read_kinetic Read kinetic fluorescence add_agonist->read_kinetic analyze Analyze data read_kinetic->analyze end End analyze->end

Caption: Calcium Flux Assay Workflow

Troubleshooting_Logic start Inconsistent Results? check_tfa Run TFA control start->check_tfa tfa_effect TFA interference? check_tfa->tfa_effect exchange_ion Exchange counter-ion tfa_effect->exchange_ion Yes check_storage Review storage & handling procedures tfa_effect->check_storage No consistent_results Consistent Results exchange_ion->consistent_results storage_ok Storage OK? check_storage->storage_ok improve_storage Aliquot & store at -80°C storage_ok->improve_storage No check_cells Consistent cell culture? storage_ok->check_cells Yes improve_storage->consistent_results standardize_cells Standardize passage number and cell density check_cells->standardize_cells No check_cells->consistent_results Yes standardize_cells->consistent_results

Caption: Troubleshooting Logic Flowchart

References

Technical Support Center: 2-Furoyl-LIGRLO-amide TFA Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-Furoyl-LIGRLO-amide TFA in calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1][2] Unlike endogenous activators like trypsin, which cleave the receptor's N-terminus to reveal a tethered ligand, 2-Furoyl-LIGRLO-amide mimics this tethered ligand to directly activate PAR2 without the need for proteolytic cleavage.[3] PAR2 activation primarily couples to the Gαq/11 G-protein subunit, which in turn activates Phospholipase C (PLC).[3]

Q2: How does PAR2 activation lead to a measurable calcium signal?

The activation of PLC by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3] This rapid increase in intracellular calcium, known as calcium flux or a calcium transient, is a direct indicator of PAR2 activation and can be detected using calcium-sensitive fluorescent dyes.[3]

Q3: What is a typical pD2 or EC50 value for 2-Furoyl-LIGRLO-amide?

2-Furoyl-LIGRLO-amide is a potent PAR2 agonist with a reported pD2 value of 7.0.[1][2] It is noted to be 10 to 25 times more potent than the standard PAR2 activating peptide, SLIGRL-NH2, for increasing intracellular calcium in cultured human and rat cells expressing PAR2.[4][5] However, the exact EC50 (Half Maximal Effective Concentration) can vary depending on the cell line, receptor expression levels, and specific assay conditions.

PAR2 Signaling and Assay Workflow Visualization

The diagrams below illustrate the key biological pathway and the experimental process.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-Furoyl-LIGRLO-amide PAR2 PAR2 Receptor Agonist->PAR2 Binds Gq Gαq PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Flux Calcium Flux (Signal) Ca->Flux

Figure 1. PAR2 signaling pathway leading to intracellular calcium release.

Calcium_Flux_Workflow A 1. Seed PAR2-expressing cells in microplate B 2. Incubate overnight (37°C, 5% CO₂) A->B D 4. Wash cells & add dye solution B->D C 3. Prepare Dye Loading Solution (e.g., Fluo-4 AM + Pluronic F-127) C->D E 5. Incubate (e.g., 45-60 min, 37°C) to load cells with dye D->E G 7. Place both plates in kinetic fluorescence plate reader E->G F 6. Prepare Agonist Plate with serial dilutions of 2-Furoyl-LIGRLO-amide F->G H 8. Measure baseline fluorescence G->H I 9. Inject agonist & immediately record kinetic fluorescence response H->I J 10. Analyze data: Calculate ΔF/F and determine EC₅₀ I->J

Figure 2. General experimental workflow for a calcium flux assay.

Troubleshooting Guide

Problem: No signal or a very weak response after adding the agonist.

This is a common issue that can stem from multiple sources. Systematically check the following potential causes.

No_Signal_Troubleshooting Start No / Weak Signal Observed CheckIonophore Did a positive control (e.g., Ionomycin, ATP) a strong signal? Start->CheckIonophore CheckCells Issue is likely specific to PAR2 activation pathway. CheckIonophore->CheckCells Yes CheckAssayHealth Issue is likely with general assay health or setup. CheckIonophore->CheckAssayHealth No ValidatePAR2 1. Validate PAR2 Expression (qPCR, Western, ICC) CheckCells->ValidatePAR2 CheckDye 1. Check Dye Loading - Visualize cells with microscope - Optimize dye concentration/time CheckAssayHealth->CheckDye CheckAgonist 2. Check Agonist Integrity - Prepare fresh stock - Verify solubility & storage ValidatePAR2->CheckAgonist CheckCoupling 3. Consider G-protein coupling (e.g., co-express Gαq) CheckAgonist->CheckCoupling CheckCellHealth 2. Assess Cell Health - Check for confluency & morphology - Avoid over-trypsinization CheckDye->CheckCellHealth CheckReader 3. Verify Plate Reader Settings - Correct Ex/Em wavelengths - Check injector function CheckCellHealth->CheckReader

References

improving the reproducibility of in vivo studies with 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Furoyl-LIGRLO-amide TFA In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vivo studies using this compound, a potent and selective agonist for the proteinase-activated receptor 2 (PAR2). [1][2][3][4][5]This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide agonist that potently and selectively activates Proteinase-Activated Receptor 2 (PAR2). [1][2][3][4][5]Its chemical structure is {Fur-2-oyl}-LIGRL-{Orn}-NH2. [6]It is a modified version of the PAR2-activating peptide SLIGRL-NH2, exhibiting 10-fold or more greater agonist potency and stability. [7] The mechanism of action involves the activation of PAR2, a G protein-coupled receptor (GPCR). [8][9][10]Upon activation, PAR2 initiates multiple intracellular signaling cascades. [8][10]These pathways can involve various G proteins (Gαq, Gαi, Gα12/13) and β-arrestins, leading to downstream effects such as calcium influx, regulation of cAMP levels, and activation of MAP kinases like ERK1/2. [8][11]This signaling plays a role in inflammation, immunity, and pain processing. [9][12] Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of the peptide.

  • Storage: The solid peptide should be stored at -20°C or -80°C for long-term stability (≥ 4 years). [3][6]* Shipping: It is typically shipped at room temperature. [3][6]* Handling: Avoid repeated freeze-thaw cycles of stock solutions. [6]It is best practice to aliquot stock solutions into single-use volumes.

Q3: How should I prepare this compound for in vivo administration?

A3: The peptide is soluble in water at a concentration of up to 1 mg/ml. [3]For in vivo studies, it is typically dissolved in a sterile, isotonic vehicle such as saline or phosphate-buffered saline (PBS). The solution should be prepared fresh on the day of the experiment to ensure stability and prevent degradation.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue 1: Inconsistent or Lack of Biological Effect

Possible Causes & Solutions

Cause Troubleshooting Steps
Peptide Degradation 1. Prepare Fresh Solutions: Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. [13] 2. Proper Storage: Ensure the solid peptide and aliquoted stock solutions are stored at the recommended temperature (-20°C or -80°C). [3][6] 3. Vehicle Compatibility: Use a sterile, isotonic vehicle (e.g., saline, PBS) for reconstitution. Ensure the pH of the vehicle is compatible with peptide stability.
Incorrect Dosing or Administration 1. Verify Calculations: Double-check all dose calculations, accounting for the molecular weight of the peptide and the desired concentration. 2. Administration Technique: Ensure proper and consistent administration (e.g., intravenous, intraperitoneal, subcutaneous). For targeted delivery, verify the accuracy of the injection site. [13] 3. Dose-Response Study: If the expected effect is not observed, consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.
Animal Model Variability 1. Strain and Species Differences: Be aware that the expression and sensitivity of PAR2 can vary between different animal strains and species. 2. Health Status: Ensure that all animals are healthy and of a consistent age and weight, as underlying health issues can affect experimental outcomes.
Issue 2: High Variability in Experimental Results

Possible Causes & Solutions

Cause Troubleshooting Steps
Inconsistent Peptide Preparation 1. Standardized Protocol: Use a standardized protocol for reconstituting and diluting the peptide for every experiment. 2. Vortexing and Sonication: Ensure the peptide is fully dissolved. Gentle vortexing or brief sonication may aid dissolution, but avoid excessive agitation which can lead to peptide degradation. [13]
Variability in Administration 1. Consistent Timing: Administer the peptide at the same time of day for all animals to minimize the influence of circadian rhythms. 2. Experienced Personnel: Ensure that injections are performed by trained and experienced personnel to maintain consistency.
Assay-Related Issues 1. Endpoint Measurement: Ensure that the timing of endpoint measurements is consistent and optimized to capture the peak biological response. 2. Assay Validation: Validate all assays used to measure the biological effects to ensure they are accurate and reproducible.

Data and Protocols

Quantitative Data Summary
Parameter Value Reference
Potency (pD2) 7.0[1][2][3][6]
Molecular Weight 777.96 g/mol (free base), 891.98 g/mol (TFA salt)[6]
Solubility in Water Up to 1 mg/ml[3]
Purity ≥95%[3]
Storage Temperature -20°C or -80°C[3][6]
Long-term Stability ≥ 4 years at -20°C[3]
Experimental Protocol: General In Vivo Administration
  • Peptide Reconstitution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Reconstitute the peptide in a sterile, isotonic vehicle (e.g., 0.9% saline or PBS) to create a stock solution. For example, to create a 1 mg/ml stock solution, add 1 ml of vehicle to 1 mg of peptide.

    • Gently vortex or swirl the vial to ensure the peptide is completely dissolved.

  • Dose Preparation:

    • Calculate the required volume of the stock solution based on the desired dose and the animal's body weight.

    • Dilute the stock solution with the same sterile vehicle to the final injection volume. A typical injection volume for mice is 100-200 µl.

  • Administration:

    • Administer the prepared dose to the animal via the desired route (e.g., intraperitoneal, intravenous, subcutaneous).

    • Administer a vehicle-only control to a separate group of animals.

  • Post-Administration Monitoring and Analysis:

    • Monitor the animals for the expected biological response at predetermined time points.

    • Collect samples (e.g., blood, tissue) for analysis as required by the experimental design.

Visualizations

Signaling Pathways

PAR2_Signaling_Pathway agonist This compound PAR2 PAR2 agonist->PAR2 activates Gq Gαq PAR2->Gq Gi Gαi PAR2->Gi G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC response Cellular Responses (Inflammation, Pain) Ca_release->response PKC->response AC_inhibit AC Inhibition Gi->AC_inhibit AC_inhibit->response RhoA RhoA Activation G1213->RhoA RhoA->response ERK12 ERK1/2 Activation beta_arrestin->ERK12 ERK12->response

Caption: PAR2 Signaling Pathways Activated by this compound.

Experimental Workflow

In_Vivo_Workflow prep Peptide Preparation (Reconstitution & Dilution) admin Administration (e.g., IP, IV, SC) prep->admin animal_prep Animal Preparation (Acclimatization, Grouping) animal_prep->admin monitoring Monitoring & Observation admin->monitoring sampling Sample Collection (Blood, Tissue) monitoring->sampling analysis Data Analysis sampling->analysis results Results & Interpretation analysis->results

Caption: General Experimental Workflow for In Vivo Studies.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent or No Effect check_peptide Check Peptide Integrity start->check_peptide check_dose Review Dosing & Administration start->check_dose check_model Evaluate Animal Model start->check_model sol_fresh Prepare Fresh Solution? check_peptide->sol_fresh dose_calc Dose Calculation Correct? check_dose->dose_calc model_health Animals Healthy? check_model->model_health sol_stored Stored Correctly? sol_fresh->sol_stored Yes re_run Re-run Experiment sol_fresh->re_run No sol_stored->check_dose Yes sol_stored->re_run No admin_tech Consistent Administration? dose_calc->admin_tech Yes adjust_dose Adjust Dose / Technique dose_calc->adjust_dose No admin_tech->check_model Yes admin_tech->adjust_dose No model_health->re_run Yes re_evaluate Re-evaluate Model model_health->re_evaluate No

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

addressing poor cellular response to 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Furoyl-LIGRLO-amide TFA

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a potent and selective synthetic agonist for Protease-Activated Receptor 2 (PAR2).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic hexapeptide that acts as a potent and selective agonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[1][2][4] Unlike endogenous activation by proteases like trypsin, which cleave the receptor to reveal a tethered ligand, this synthetic agonist directly binds to and activates PAR2, mimicking the natural activation mechanism.[5] Upon activation, PAR2 typically couples to Gαq/11 proteins, initiating a signaling cascade that leads to phospholipase C (PLC) activation and a subsequent increase in intracellular calcium ([Ca2+]i).[6][7] It can also signal through other pathways, including the MAPK/ERK pathway.[8][9]

Q2: What is a typical cellular response to this compound?

A2: The most common and immediate response is a rapid, transient increase in intracellular calcium concentration ([Ca2+]i).[4][10] Another key response is the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which typically occurs over a slightly longer timescale (minutes). The magnitude and specific nature of the response can vary significantly depending on the cell type and the level of PAR2 expression.

Q3: What concentration of this compound should I use?

A3: The effective concentration can vary widely between cell types and assays. It is always recommended to perform a full dose-response curve to determine the optimal concentration for your specific experimental system. However, typical effective concentrations (EC50) reported in the literature can serve as a starting point.

Table 1: Typical EC50 Values for 2-Furoyl-LIGRLO-amide
Assay TypeCell Line ModelTypical EC50Reference
Intracellular Calcium ([Ca2+]i)16HBE14o- (human bronchial)0.84 µM (840 nM)[11]
Intracellular Calcium ([Ca2+]i)PAR2-expressing HEK293 cells~0.34 µM (340 nM)[12]
Real-Time Cell Analysis (Impedance)16HBE14o- (human bronchial)0.138 µM (138 nM)[11]

Note: Potency can be 10 to 300 times greater than the standard PAR2 agonist peptide, SLIGRL-NH2, depending on the system.[2][4]

Troubleshooting Guides

Problem: I am observing a weak or no cellular response after applying this compound.

This is a common issue that can stem from several factors related to the receptor, the cells, the ligand, or the assay itself. Follow this guide to diagnose the potential cause.

Step 1: Verify PAR2 Receptor Expression and Functionality

Q: Are my cells supposed to respond? How do I confirm they have functional PAR2?

A: Not all cell lines express PAR2, and expression levels can be low or lost over time with extensive passaging.

  • Initial Check: Search the literature for evidence of PAR2 expression and functional responses in your specific cell line.

  • Molecular Verification: Confirm PAR2 expression at the mRNA level (RT-qPCR) or protein level (Western Blot, Flow Cytometry).

  • Positive Control: Use a known PAR2 activator like trypsin (e.g., 10-20 nM) as a positive control.[10] If cells respond to trypsin but not the synthetic peptide, it suggests the receptor is present and functional, pointing to a potential issue with the peptide agonist or its delivery.

  • Engineered Cells: If endogenous expression is low, consider using cells transiently or stably overexpressing PAR2.[11]

Step 2: Investigate Receptor Desensitization

Q: My cells responded initially, but now the response is weak or absent. What could be the cause?

A: PAR2 is known to undergo rapid desensitization and internalization upon activation.[5][6][7][13] This is a physiological mechanism to terminate the signal.

  • Mechanism: Agonist binding leads to receptor phosphorylation, β-arrestin recruitment, and subsequent removal of the receptor from the cell surface.[6][7] Because activation is irreversible, recovery of the response requires the synthesis of new receptors or mobilization from intracellular stores (e.g., the Golgi).[13]

  • Experimental Cause: Repeated or prolonged exposure to the agonist without a sufficient recovery period can lead to a desensitized state. Even proteases present in serum-containing culture media can sometimes cause low-level chronic activation and desensitization.

  • Solution: Ensure cells are in a quiescent state before stimulation. Serum-starve the cells for several hours (e.g., 4-24 hours) before the experiment to minimize basal receptor activation and allow for surface receptor expression to replenish.

Table 2: Troubleshooting Poor Cellular Response
SymptomPotential CauseSuggested Solution / Next Step
No response in any assay 1. No/Low PAR2 Expression: Cell line does not express the receptor.1a. Check literature for PAR2 expression in your cell line.1b. Perform RT-qPCR or Western Blot for PAR2.1c. Test a positive control cell line (e.g., HT-29, HTEC).[14][15]
2. Non-Viable Cells: Cells are stressed, dead, or senescent.2a. Check cell viability with Trypan Blue.2b. Ensure cells are within a low passage number and are not over-confluent.
3. Degraded/Inactive Agonist: Compound has degraded or was improperly stored/prepared.3a. Prepare a fresh stock solution from powder.3b. Confirm storage conditions (-20°C or -80°C, protected from moisture).[16]3c. Verify the correct solvent and final concentration.
No/Weak Calcium Signal 4. Assay Buffer Issue: Buffer contains insufficient Ca2+ or chelating agents (e.g., EDTA).4a. Use a physiological buffer like HBSS or Ringer's solution containing Ca2+.[17]4b. Ensure no chelators are present in the final assay buffer.
5. Dye Loading Failure: Calcium indicator dye (e.g., Fluo-4 AM) was not loaded properly.5a. Optimize dye concentration and incubation time/temperature.[18]5b. Use a positive control for Ca2+ signaling (e.g., Ionomycin, ATP).[17]5c. Use a surfactant like Pluronic F-127 to aid dye loading.[18]
6. Receptor Desensitization: Pre-exposure to agonists or proteases in media.6a. Serum-starve cells for 4-24 hours prior to the experiment.6b. Avoid repeated agonist application without a sufficient recovery period (~60-90 min).[13]
No/Weak p-ERK Signal 7. Incorrect Time Point: Lysates collected too early or too late.7a. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 min) to find peak phosphorylation.
8. Lysis Buffer Issue: Phosphatases were not inhibited.8a. Ensure lysis buffer is fresh and contains potent phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[19]
9. Western Blot Technical Failure: Poor protein transfer, inactive antibodies.9a. Check transfer efficiency with Ponceau S stain.[19]9b. Include a positive control for ERK activation (e.g., PMA, EGF).9c. Titrate primary antibodies for p-ERK and total ERK.

Key Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes measuring [Ca2+]i changes using the fluorescent indicator Fluo-4 AM.

  • Cell Plating: Seed cells onto a 96-well black, clear-bottom plate and culture until they reach ~90-100% confluence.

  • Serum Starvation: The day of the assay, replace the culture medium with serum-free medium and incubate for at least 4 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS with 20 mM HEPES). A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[18]

    • Remove the serum-free medium and add 100 µL of the loading solution to each well.

    • Incubate at 37°C for 30-60 minutes, followed by 30 minutes at room temperature, protected from light.[17][20]

  • Washing: Gently remove the loading solution and wash the cells twice with the assay buffer. Add a final volume of 100 µL of assay buffer to each well.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to record fluorescence at Ex/Em = 494/516 nm.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Inject the this compound solution (at 2X or higher concentration) and continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) over the initial baseline (F0), or as a ratio (F/F0).

Protocol 2: ERK1/2 Phosphorylation Western Blot Assay

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of PAR2 activation.

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to ~80-90% confluence.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with this compound for the desired time (a time course of 5, 10, and 15 minutes is recommended to find the peak response).

  • Cell Lysis:

    • Immediately after treatment, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.[21]

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[19]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[19]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.[19][21]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[21]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.[21]

    • Load samples onto an SDS-PAGE gel and run to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.[21]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection & Analysis:

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[21]

    • Crucially, strip the membrane and re-probe with an antibody for total ERK1/2 to use as a loading control. [21]

    • Quantify band intensities using densitometry software (e.g., ImageJ) and present the p-ERK signal as a ratio to the total ERK signal.[21]

Visualizations

PAR2 Signaling Pathway

PAR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAR2 PAR2 Receptor Gq Gαq/11 PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Agonist 2-Furoyl-LIGRLO-amide Agonist->PAR2 binds & activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade activates Response Cellular Responses (Inflammation, etc.) Ca_ER->Response leads to pERK p-ERK1/2 MAPK_Cascade->pERK phosphorylates pERK->Response leads to

Caption: Canonical PAR2 signaling pathways activated by 2-Furoyl-LIGRLO-amide.

General Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Seed Cells in Appropriate Plate p2 Culture to Optimal Confluence (80-90%) p1->p2 p3 Serum Starve (4-24h) p2->p3 e1_ca Load with Ca2+ Indicator Dye p3->e1_ca e1_erk Stimulate with Agonist (Time Course) p3->e1_erk e2_ca Wash & Add Assay Buffer e1_ca->e2_ca e3_ca Stimulate with Agonist & Measure Fluorescence e2_ca->e3_ca a1_ca Calculate ΔF/F0 or Peak Response e3_ca->a1_ca e2_erk Lyse Cells & Collect Protein Lysate e1_erk->e2_erk e3_erk Perform Western Blot for p-ERK/Total ERK e2_erk->e3_erk a1_erk Quantify Band Density (p-ERK / Total ERK) e3_erk->a1_erk a2_ca Generate Dose- Response Curve a1_ca->a2_ca a2_erk Plot Fold Change vs. Control a1_erk->a2_erk

Caption: General workflow for assessing cellular response to PAR2 agonists.

Troubleshooting Decision Tree

Troubleshooting_Tree start START: No/Weak Cellular Response q1 Did a positive control (e.g., Trypsin, Ionomycin) work in your assay? start->q1 a1_no NO q1->a1_no No a1_yes YES q1->a1_yes Yes sol1 Problem is with the assay itself or general cell health. 1. Check cell viability. 2. Validate assay reagents (dyes, buffers). 3. Optimize instrument settings. a1_no->sol1 q2 Have you confirmed PAR2 expression in your cells (e.g., via qPCR/WB)? a1_yes->q2 a2_no NO q2->a2_no No a2_yes YES q2->a2_yes Yes sol2 The cell line may not express PAR2. 1. Verify expression via molecular methods. 2. Test a known PAR2-positive cell line. 3. Consider using transfected cells. a2_no->sol2 q3 Did you serum-starve cells before the experiment? a2_yes->q3 a3_no NO q3->a3_no No a3_yes YES q3->a3_yes Yes sol3 Receptor desensitization is likely. - Repeat experiment including a serum-starvation step (4-24h) to allow receptor re-sensitization. a3_no->sol3 sol4 Issue may be the agonist itself. 1. Prepare fresh agonist stock. 2. Verify calculated dilutions. 3. Perform a full dose-response curve. a3_yes->sol4

Caption: A decision tree to diagnose poor cellular responses.

References

controlling for non-specific binding of 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for the Protease-Activated Receptor 2 (PAR2). This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a focus on controlling for non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide agonist that selectively activates Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).[1] Unlike endogenous activation by proteases which cleave the N-terminus of the receptor to reveal a tethered ligand, 2-Furoyl-LIGRLO-amide acts as a direct agonist, binding to the receptor and initiating downstream signaling cascades.[2] This activation typically involves coupling to Gαq/11, leading to an increase in intracellular calcium, as well as activation of other pathways like MAPK/ERK signaling.

Q2: What are the advantages of using this compound compared to other PAR2 agonists like SLIGRL-NH2?

A2: 2-Furoyl-LIGRLO-amide is reported to be significantly more potent and selective for PAR2 than the commonly used peptide agonist SLIGRL-NH2.[3] Studies have shown it to be 10 to 300 times more potent in various bioassays, such as inducing arterial vasodilation and increasing intracellular calcium.[1][3]

Q3: How should I handle and store this compound?

A3: For optimal stability, this compound should be stored at -20°C or -80°C. It is advisable to aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles.

Q4: What is the significance of the TFA (trifluoroacetate) counter-ion?

A4: Trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and remains as a counter-ion in the final product. While often present in small amounts, TFA can potentially influence experimental results by altering the pH of solutions or, in some cases, directly affecting cellular responses. For sensitive assays, it is important to be aware of the potential for TFA to interfere. If unpredictable fluctuations in experimental data are observed, it may be beneficial to consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride.

Troubleshooting Guide: Non-Specific Binding

High non-specific binding is a common issue in ligand binding assays that can obscure specific interactions and lead to inaccurate data. The following guide provides a systematic approach to troubleshooting and minimizing non-specific binding of this compound.

Potential Cause Verification Suggested Solution
Suboptimal Blocking Buffer High background signal in the absence of competitor or in wells with non-transfected/receptor-negative cells.- Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA) (0.1-5%), non-fat dry milk (1-5%), or commercially available protein-free blocking buffers. The optimal agent and concentration should be determined empirically.- Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Inappropriate Assay Buffer Composition High background across all wells, which is not significantly reduced by blocking.- Adjust Buffer pH and Ionic Strength: Ensure the assay buffer pH and ionic strength are optimal for PAR2 binding. Minor adjustments can sometimes reduce non-specific interactions.- Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the assay and wash buffers to reduce hydrophobic interactions.- Add Unrelated Protein: Include a high concentration of an unrelated protein (e.g., 1 mg/mL BSA) in the assay buffer to saturate non-specific binding sites on surfaces.
Excessive Radioligand Concentration (in radioligand binding assays) High signal in the presence of a saturating concentration of unlabeled competitor.- Determine Optimal Radioligand Concentration: Perform a saturation binding experiment to determine the Kd of your radioligand. For competitive binding assays, use a radioligand concentration at or below the Kd value.
Issues with Cell or Membrane Preparation High variability between replicate wells and high background.- Optimize Cell/Membrane Concentration: Titrate the amount of cell membrane protein or the number of cells per well. Too much protein can increase the number of non-specific binding sites.- Ensure Thorough Washing: Wash cell membranes thoroughly after homogenization to remove endogenous ligands and other interfering substances.
Properties of the Ligand Persistent high non-specific binding despite optimization of other parameters.- Consider Hydrophobicity: 2-Furoyl-LIGRLO-amide has hydrophobic modifications which can contribute to non-specific binding. Ensure adequate blocking and the presence of detergents in buffers.- Check Ligand Purity: Use a high-purity batch of the peptide. Impurities can sometimes contribute to non-specific binding.
Inadequate Washing Steps High background that can be reduced with more extensive washing.- Increase Wash Volume and Number: Increase the volume and/or the number of wash steps after the incubation period.- Use Ice-Cold Wash Buffer: Washing with ice-cold buffer can help to reduce the dissociation of the specifically bound ligand while more effectively removing unbound and non-specifically bound ligand.
Filter Binding Issues (for filtration-based assays) High background signal on filters alone.- Pre-soak Filters: Pre-soak the filters (e.g., glass fiber filters) in a solution of a blocking agent like polyethyleneimine (PEI) (e.g., 0.3-0.5%) to reduce radioligand binding to the filter itself.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Furoyl-LIGRLO-amide and related PAR2 agonists from published literature. This data can be used as a reference for expected binding affinities and potencies.

Ligand Assay Type Cell/Tissue System Parameter Value Reference
[3H]2-furoyl-LIGRL-NH2Saturation BindingNCTC2544 cells expressing human PAR2Kd122 ± 26.1 nM[2]
[3H]2-furoyl-LIGRL-NH2Saturation BindingNCTC2544 cells expressing human PAR2Bmax180 ± 6 fmol / 3.0 x 10^5 cells[2]
2-Furoyl-LIGRLO-amideFunctional Assay (Vasorelaxation)Murine Femoral ArteriespD27.0
2-Furoyl-LIGRL-NH2Competitive BindingNCTC2544-PAR2 cellsKi0.023 ± 0.003 µM[2]
SLIGRL-NH2Competitive BindingNCTC2544-PAR2 cellsKi2.3 ± 0.4 µM[2]
SLIGKV-OHCompetitive BindingNCTC2544-PAR2 cellsKi23 ± 5 µM[2]

Note: Ki values were calculated from displacement curves of [3H]2-furoyl-LIGRL-NH2 binding. pD2 is the negative logarithm of the EC50 value.

Experimental Protocols

Detailed Methodology for a Competitive Radioligand Binding Assay

This protocol outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for PAR2 using [3H]2-furoyl-LIGRL-NH2 as the radioligand.

  • Preparation of Cell Membranes:

    • Culture cells expressing PAR2 (e.g., NCTC2544-hPAR2) to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Homogenize cells in a suitable lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • Prepare a dilution series of the unlabeled test compound (e.g., this compound or other potential ligands).

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer (for total binding).

      • A saturating concentration of unlabeled 2-Furoyl-LIGRLO-amide (e.g., 100 µM) for determining non-specific binding.[2]

      • Dilutions of the test compound.

    • Add the cell membrane preparation to each well.

    • Add the radioligand, [3H]2-furoyl-LIGRL-NH2, at a fixed concentration (typically at or below its Kd, e.g., 9.2 nM).[2]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2] Incubation times should be determined from prior kinetic experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-Furoyl-LIGRLO-amide PAR2 PAR2 Receptor Agonist->PAR2 Binds to Gq Gαq/11 PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation, Pain) Ca_release->Cellular_Response MAPK MAPK/ERK Signaling PKC->MAPK MAPK->Cellular_Response

Caption: PAR2 Signaling Pathway Activation.

Non_Specific_Binding_Troubleshooting Start High Non-Specific Binding Observed Check_Blocking Optimize Blocking Buffer? (Agent, Concentration, Time) Start->Check_Blocking Check_Assay_Buffer Modify Assay Buffer? (pH, Detergent, Protein) Check_Blocking->Check_Assay_Buffer No Resolved Non-Specific Binding Reduced Check_Blocking->Resolved Yes Check_Ligand_Conc Adjust Ligand Concentration? Check_Assay_Buffer->Check_Ligand_Conc No Check_Assay_Buffer->Resolved Yes Check_Washing Improve Washing Steps? (Volume, Number, Temperature) Check_Ligand_Conc->Check_Washing No Check_Ligand_Conc->Resolved Yes Check_Filters Pre-soak Filters? (e.g., with PEI) Check_Washing->Check_Filters No Check_Washing->Resolved Yes Check_Filters->Resolved Yes Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes Expressing PAR2 Setup_Plate Set up 96-well Plate: Total, Non-Specific, & Test Compound Wells Prep_Membranes->Setup_Plate Prep_Reagents Prepare Radioligand, Test Compound Dilutions, and Buffers Prep_Reagents->Setup_Plate Add_Components Add Membranes, Radioligand, and Test Compounds Setup_Plate->Add_Components Incubate Incubate to Reach Equilibrium Add_Components->Incubate Filter Rapidly Filter and Wash to Separate Bound from Free Ligand Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Plot_Data Plot Specific Binding vs. Log[Test Compound] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 from Non-linear Regression Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki

References

Validation & Comparative

A Comparative Guide to PAR2 Agonist Potency: 2-Furoyl-LIGRLO-amide TFA vs. SLIGRL-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate agonist is critical for the accurate study of receptor pharmacology. This guide provides an objective comparison of two widely used synthetic peptide agonists for Protease-Activated Receptor 2 (PAR2): 2-Furoyl-LIGRLO-amide and SLIGRL-NH2.

Both compounds are instrumental in investigating the roles of PAR2, a G-protein-coupled receptor (GPCR) involved in inflammation, pain, and various physiological processes.[1][2] PAR2 is activated when proteases like trypsin cleave the receptor's N-terminus, revealing a tethered ligand sequence (SLIGKV- in humans, SLIGRL- in rodents) that binds to the receptor to initiate signaling.[3][4] SLIGRL-NH2 is a synthetic peptide that mimics this rodent tethered ligand.[4] 2-Furoyl-LIGRLO-amide is a modified version of this peptide, featuring an N-terminal 2-furoyl group, designed for enhanced potency and selectivity.[5][6]

This guide synthesizes experimental data to highlight the significant potency differences between these two agonists.

Quantitative Potency Comparison

Experimental data consistently demonstrates that 2-Furoyl-LIGRLO-amide is a substantially more potent PAR2 agonist than SLIGRL-NH2 across various assays. The N-terminal 2-furoyl modification results in a remarkable increase in binding affinity and functional potency.[4]

In assays measuring intracellular calcium mobilization in cultured cells expressing PAR2, 2-Furoyl-LIGRLO-amide is reported to be 10 to 25 times more potent than SLIGRL-NH2.[5][7][8] This potency advantage is even more pronounced in tissue-based bioassays, such as arterial vasodilation, where 2-Furoyl-LIGRLO-amide can be 10 to 300 times more potent.[5][8][9]

The table below summarizes the half-maximal effective concentration (EC50) values reported in the literature for both agonists.

CompoundAssay TypeCell Line / TissueReported EC50 / Potency MetricReference
2-Furoyl-LIGRLO-amide Calcium Mobilization16HBE14o- cells0.84 µM (840 nM)[6]
2-Furoyl-LIGRLO-amide Not SpecifiedNot Specified340 nM[10][11]
2-Furoyl-LIGRLO-amide Not SpecifiedNot SpecifiedpD2 = 7.0[7][12]
SLIGRL-NH2 Calcium Mobilization16HBE14o- cells>40 µM
SLIGRL-NH2 Not SpecifiedNot Specified~5 µM

Note: EC50 values can vary based on the specific cell line, assay conditions, and instrumentation used.

Signaling and Experimental Workflow Diagrams

To understand the mechanism of action and the methods used for potency determination, the following diagrams illustrate the PAR2 signaling pathway and a typical experimental workflow.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PAR2 PAR2 Receptor Gq Gαq PAR2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER ER Lumen (Ca²⁺ Store) IP3->ER Binds to IP3R Ca_ER Ca²⁺ Ca_Response Cellular Response (e.g., Inflammation, Vasodilation) Ca_ER->Ca_Response Triggers ER->Ca_ER Releases Ca²⁺ Agonist Agonist (2-Furoyl-LIGRLO-amide or SLIGRL-NH2) Agonist->PAR2 Binds & Activates Calcium_Flux_Workflow A 1. Cell Plating Seed PAR2-expressing cells in a microplate and incubate. B 2. Dye Loading Wash cells and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Agonist Preparation Prepare serial dilutions of agonists (2-Furoyl-LIGRLO-amide, SLIGRL-NH2) in a separate plate. B->C D 4. Fluorescence Measurement Place cell plate in a kinetic fluorescence reader. Measure baseline fluorescence. C->D E 5. Agonist Addition Instrument automatically adds agonist to the cell plate. D->E F 6. Data Acquisition Immediately record the change in fluorescence intensity over time. E->F G 7. Analysis Calculate EC50 values from dose-response curves. F->G

References

Validating the Specificity of 2-Furoyl-LIGRLO-amide TFA for Protease-Activated Receptor 2 (PAR2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of tool compounds is paramount to ensure the reliability of experimental outcomes. This guide provides a comprehensive comparison of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist for Protease-Activated Receptor 2 (PAR2), against other commonly used agonists and antagonists. By presenting key experimental data and detailed protocols, this document serves as a practical resource for validating its specificity in various research applications.

This compound has emerged as a valuable tool for investigating the physiological and pathological roles of PAR2, a G-protein coupled receptor implicated in inflammation, pain, and cancer.[1] Its enhanced potency and selectivity over the endogenous tethered ligand sequence (SLIGRL-NH2) make it a preferred choice for in vitro and in vivo studies.[2][3] This guide delves into the experimental data that substantiates its specificity and provides standardized protocols for its validation.

Comparative Analysis of PAR2 Ligands

The following tables summarize the quantitative data for this compound and other key PAR2 modulators, providing a clear comparison of their potencies.

Table 1: Comparative Potency of PAR2 Agonists

AgonistAssay TypeCell LinepD2pEC50EC50Reference(s)
This compound --7.0--[4]
2-Furoyl-LIGRLO-NH2Calcium Mobilization16HBE14o---0.84 µM[5]
2-Furoyl-LIGRLO-NH2Real-Time Cell Analyzer (RTCA)16HBE14o---138 nM[5]
2-Furoyl-LIGRLO-NH2Calcium MobilizationHT29-6.6210 ± 30 nM[6][7]
SLIGRL-NH2Calcium MobilizationHT-29--4.2 µM[8]
SLIGRL-NH2General Activation---~5 µM
GB-110Calcium MobilizationHT29-6.70.28 µM (240 ± 20 nM)[6][7][9]
AC-55541Calcium Mobilization--6.6-[2][10][11]
AC-55541PI Hydrolysis--5.9-[10][11]
2-aminothiazol-4-yl-LIGRL-NH2Calcium Mobilization16HBE14o---1.77 µM[5]
2-aminothiazol-4-yl-LIGRL-NH2Real-Time Cell Analyzer (RTCA)16HBE14o---142 nM[5]
6-aminonicotinyl-LIGRL-NH2Calcium Mobilization16HBE14o---2.60 µM[5]
6-aminonicotinyl-LIGRL-NH2Real-Time Cell Analyzer (RTCA)16HBE14o---311 nM[5]

Table 2: Comparative Potency of PAR2 Antagonists

AntagonistAssay TypeCell Line/SystempIC50IC50Reference(s)
GB88Calcium Release (vs. various agonists)HT29-2 µM[1][12]
GB88Calcium Mobilization (vs. Trypsin)HMDMs-1.6 ± 0.5 µM[13]
C391Calcium Signaling (vs. 2-at-LIGRL-NH2)16HBE14o--1.30 µM[14]
K-14585Calcium Mobilization (vs. SLIGKV-OH)Human Keratinocytes-Reduces signal by ~60%[15]
AY117 (65)Calcium Release (vs. 2f-LIGRLO-NH2)HT29-0.7 µM[16]
AY117 (65)Calcium Release (vs. Trypsin)HT29-2.2 µM[16]

Experimental Validation of Specificity

To rigorously validate the specificity of this compound for PAR2, a series of well-established cellular assays should be performed. These assays assess distinct events in the PAR2 signaling cascade, from proximal receptor activation to downstream effector recruitment and signaling.

PAR2 Signaling and Validation Workflow

The activation of PAR2 by an agonist like this compound initiates a signaling cascade. The diagram below illustrates the key pathways and the experimental assays used to probe them.

PAR2_Signaling_Validation cluster_0 PAR2 Activation & Signaling cluster_1 Validation Assays Agonist This compound PAR2 PAR2 Receptor Agonist->PAR2 Binds Gq Gαq PAR2->Gq Activates Beta_Arrestin β-Arrestin PAR2->Beta_Arrestin Recruits PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Ca_Assay Calcium Mobilization Assay Ca_Release->Ca_Assay Measures PKC PKC DAG->PKC MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_Cascade ERK_P pERK1/2 MAPK_Cascade->ERK_P ERK_Assay ERK Phosphorylation Assay ERK_P->ERK_Assay Measures Internalization Receptor Internalization Beta_Arrestin->Internalization Internalization_Assay Receptor Internalization Assay Internalization->Internalization_Assay Measures

Figure 1. PAR2 signaling cascade and corresponding validation assays.

The logical workflow for validating agonist specificity involves a stepwise approach, starting with primary functional assays and moving to more complex downstream signaling and receptor regulation studies.

Experimental_Workflow start Start: Select PAR2-expressing cells calcium Calcium Mobilization Assay (Primary Validation) start->calcium erk ERK Phosphorylation Assay (Downstream Signaling) calcium->erk internalization Receptor Internalization Assay (Receptor Regulation) erk->internalization specificity Specificity Confirmation: - Use PAR2-null cells (negative control) - Test against other PARs (e.g., PAR1) - Use a specific PAR2 antagonist (e.g., GB88) internalization->specificity end Conclusion: Specificity Validated specificity->end

References

A Comparative Guide to the In Vivo Efficacy of PAR2 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of various Protease-Activated Receptor 2 (PAR2) agonists, focusing on supporting experimental data and detailed methodologies. The information presented is intended to aid in the selection of appropriate agonists for in vivo research and drug development.

Unveiling the Role of PAR2 Agonists in Research

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and tissue repair.[1][2][3] Activation of PAR2 is initiated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase, which exposes a tethered ligand that binds to and activates the receptor.[3][4] Synthetic peptide agonists that mimic this tethered ligand are invaluable tools for studying PAR2 function in vivo without the need for proteolytic enzymes.[5]

This guide focuses on a comparative analysis of commonly used synthetic PAR2 agonists, providing a summary of their in vivo efficacy based on published experimental data.

Comparative In Vivo Efficacy of PAR2 Agonists

The following table summarizes the in vivo efficacy of different PAR2 agonists based on their ability to induce thermal hyperalgesia in rodent models. This is a common and quantifiable in vivo assay to assess PAR2 activation and subsequent nociceptive signaling.

AgonistAnimal ModelEndpointEfficacy/PotencyReference
SLIGRL-NH₂ RatThermal HyperalgesiaProduced thermal hyperalgesia upon intraplantar injection.[6]
2-furoyl-LIGRLO-NH₂ MouseThermal HyperalgesiaStimulated PAR2-dependent thermal hyperalgesia.[7] More potent than SLIGRL-NH₂ in producing delayed visceral nociception.[5][5][7]
**2-aminothiazol-4-yl-LIGRL-NH₂ (2-at-LIGRL-NH₂) **MouseThermal Hyperalgesia & Mechanical HypersensitivityStimulated PAR2-dependent thermal hyperalgesia.[7] Induced robust hyperalgesic response (facial grimacing and mechanical hypersensitivity) upon intraplantar injection.[8][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. The following is a representative experimental protocol for assessing PAR2 agonist-induced thermal hyperalgesia in mice.

PAR2 Agonist-Induced Thermal Hyperalgesia in Mice

This protocol is based on methodologies described in studies evaluating the nociceptive effects of PAR2 activation.[7][9]

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • All procedures should be approved by an Institutional Animal Care and Use Committee.

2. Acclimatization and Baseline Measurement:

  • Mice are habituated to the testing apparatus (e.g., Hargreaves plantar test apparatus) for at least 30 minutes for 2-3 days before the experiment.

  • On the day of the experiment, baseline thermal withdrawal latencies are measured for each hind paw. A radiant heat source is focused on the plantar surface of the paw, and the time taken for the mouse to withdraw its paw is recorded.

3. Agonist Administration:

  • A specific dose of the PAR2 agonist (e.g., 2-at-LIGRL-NH₂ or 2-furoyl-LIGRLO-NH₂) is dissolved in sterile saline.

  • A volume of 20-50 µL of the agonist solution is injected into the plantar surface of one hind paw using a 30-gauge needle. The contralateral paw is injected with an equal volume of saline to serve as a control.

4. Assessment of Thermal Hyperalgesia:

  • Thermal withdrawal latencies are measured at various time points after the injection (e.g., 30 minutes, 1, 2, 4, and 24 hours).

  • A decrease in the paw withdrawal latency in the agonist-injected paw compared to the saline-injected paw and the baseline measurement indicates the development of thermal hyperalgesia.

5. Data Analysis:

  • The results are typically expressed as the mean paw withdrawal latency (in seconds) ± standard error of the mean (SEM).

  • Statistical analysis (e.g., two-way ANOVA followed by a post-hoc test) is used to determine the significance of the differences between the agonist-treated and control groups.

Visualizing PAR2 Signaling and Experimental Workflow

To better understand the mechanisms of PAR2 activation and the experimental process, the following diagrams have been generated.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage & Activation Agonist Synthetic Agonist Agonist->PAR2 Binding & Activation Gq Gαq PAR2->Gq G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq->PLC RhoA RhoA G1213->RhoA ERK ERK1/2 beta_arrestin->ERK PKC PKC PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release Cellular_Response Cellular Response (Inflammation, Pain) RhoA->Cellular_Response ERK->Cellular_Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: PAR2 Signaling Pathway.

Experimental_Workflow start Start acclimatization Animal Acclimatization (3 days) start->acclimatization baseline Baseline Thermal Latency Measurement acclimatization->baseline injection Intraplantar Injection (PAR2 Agonist vs. Saline) baseline->injection measurement Post-injection Latency Measurements (0.5, 1, 2, 4, 24h) injection->measurement analysis Data Analysis (Paw Withdrawal Latency vs. Time) measurement->analysis end End analysis->end

Caption: In Vivo Thermal Hyperalgesia Workflow.

References

Unmasking PAR2 Signaling: A Comparative Guide to the Cross-Validation of 2-Furoyl-LIGRLO-amide TFA with PAR2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate signaling pathways of Proteinase-Activated Receptor 2 (PAR2) is paramount. This guide provides an objective comparison of the potent PAR2 agonist, 2-Furoyl-LIGRLO-amide TFA, and its cross-validation with known PAR2 antagonists. We present supporting experimental data, detailed protocols, and visual representations of the underlying molecular interactions to facilitate a comprehensive understanding of PAR2 modulation.

Introduction to PAR2 and its Modulation

Proteinase-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, exposing a tethered ligand that binds to the receptor and initiates downstream signaling.[1]

Synthetic peptides that mimic this tethered ligand can also activate the receptor. This compound is a potent and selective synthetic agonist of PAR2.[2][3][4][5][6][7] Its high potency makes it a valuable tool for studying PAR2 function.[4][5] To validate that the observed effects of this compound are indeed mediated by PAR2, specific antagonists are employed to block its action. This process of cross-validation is essential for confirming the on-target activity of both the agonist and the antagonist.

Comparative Analysis of this compound and PAR2 Antagonists

The efficacy of PAR2 antagonists in blocking the signaling induced by this compound can be quantified through various in vitro assays. The most common of these are calcium mobilization and Extracellular signal-Regulated Kinase (ERK) phosphorylation assays.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the interaction between this compound and various PAR2 antagonists.

Agonist/AntagonistAssay TypeCell LineKey ParameterValueReference
This compoundCalcium Mobilization16HBE14o-EC50~2.5 µM[8]
Antagonists vs. Agonist
C391Calcium Mobilization16HBE14o-IC501.30 µM[8]
K-14585Radioligand BindingNCTC2544-PAR2Ki0.627 µM[9]
K-12940Radioligand BindingNCTC2544-PAR2Ki1.94 µM[9]

EC50 (Half-maximal effective concentration) represents the concentration of the agonist that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the agonist's response. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR2 activation.

  • Cell Culture: Human bronchial epithelial cells (16HBE14o-) are cultured in the appropriate medium until they reach a suitable confluency.

  • Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the PAR2 antagonist (e.g., C391) for a short period (e.g., 2 minutes) at room temperature.[8]

  • Agonist Stimulation: The PAR2 agonist, this compound (at a concentration that elicits a submaximal response, e.g., EC75), is added to the cells.[8]

  • Fluorescence Measurement: Changes in intracellular calcium levels are measured using a fluorometer by recording the fluorescence intensity at specific excitation and emission wavelengths.

  • Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the calcium response in the presence and absence of the antagonist. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.

ERK Phosphorylation Assay

This assay quantifies the activation of the MAPK/ERK signaling pathway, a downstream target of PAR2 activation.

  • Cell Culture and Starvation: Cells (e.g., 16HBE14o-) are grown to near confluency and then serum-starved for a period (e.g., 24 hours) to reduce basal ERK phosphorylation.

  • Antagonist Pre-incubation: Cells are pre-treated with different concentrations of the PAR2 antagonist for a defined time.

  • Agonist Stimulation: this compound is added to the cells for a short duration (e.g., 5 minutes) to induce ERK phosphorylation.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Western Blotting:

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The band intensities for p-ERK are normalized to total ERK. The percentage of inhibition by the antagonist is calculated relative to the agonist-only control.

Visualizing the Molecular Interactions

Diagrams illustrating the signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes involved.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound PAR2 PAR2 Receptor Agonist->PAR2 Activates Antagonist PAR2 Antagonist Antagonist->PAR2 Blocks G_Protein Gq/11 PAR2->G_Protein Activates PLC Phospholipase C G_Protein->PLC MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release ERK_Phos ERK Phosphorylation MAPK_Pathway->ERK_Phos Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Cells (e.g., 16HBE14o-) Dye_Loading 2. Load with Calcium Indicator (for Calcium Assay) Cell_Culture->Dye_Loading Antagonist_Inc 3. Pre-incubate with PAR2 Antagonist Dye_Loading->Antagonist_Inc Agonist_Stim 4. Stimulate with This compound Antagonist_Inc->Agonist_Stim Measurement 5. Measure Response (Fluorescence or Western Blot) Agonist_Stim->Measurement Data_Analysis 6. Analyze Data (Calculate IC50) Measurement->Data_Analysis

References

A Comparative Guide to the Reproducibility and Performance of 2-Furoyl-LIGRLO-amide TFA in PAR2 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Furoyl-LIGRLO-amide TFA, a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2), with other commonly used agonists. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance and the reproducibility of published data based on available experimental evidence.

Introduction to this compound

This compound is a synthetic peptide agonist widely used in research to investigate the physiological and pathological roles of PAR2.[1][2][3][4][5][6] PAR2 is a G-protein coupled receptor involved in a variety of cellular processes, including inflammation, pain, and itch.[1][7] The activation of PAR2 by this compound has been characterized in numerous studies, providing a basis for evaluating the consistency of its effects across different experimental models.

Comparative Analysis of Agonist Potency and Efficacy

The reproducibility of a compound's effect is often reflected in the consistency of its measured potency and efficacy across different studies and laboratories. The following table summarizes the quantitative data for this compound and a common alternative PAR2 agonist, SLIGRL-NH2.

AgonistAssay TypeSystemMeasured ParameterPotency/EfficacyReference
This compound Calcium SignalingHuman PAR2-expressing cellspD27.0[1][3][4]
Calcium SignalingRat PAR2-expressing cellsPotency vs. SLIGRL-NH225 times more potent[6]
Arterial VasodilationRat tissuePotency vs. SLIGRL-NH210 to 300 times more potent[1][6]
In vivo Itch ResponseWild-type miceEffectDecreases the number of scratches[1][4]
SLIGRL-NH2 Calcium SignalingHuman PAR2-expressing cells--[6]
Calcium SignalingRat PAR2-expressing cells--[6]
Arterial VasodilationRat tissue--[1][6]
In vivo Itch ResponseMiceEffectInduces scratching behavior[7]

Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

The data consistently demonstrates that this compound is significantly more potent than SLIGRL-NH2 in activating PAR2 across various assays and cell systems.[1][6] This consistent observation across different studies suggests a reliable and reproducible pharmacological profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the activity of this compound.

1. In Vitro Calcium Mobilization Assay

  • Cell Lines: Human Embryonic Kidney (HEK) cells or Kirsten Normal Rat Kidney (KNRK) cells stably transfected with human or rat PAR2, respectively.[5]

  • Loading of Calcium Indicator: Cells are incubated with a fluorescent calcium indicator dye, such as Fluo-3 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for a specified time (e.g., 60 minutes).

  • Agonist Stimulation: After washing to remove excess dye, the cells are exposed to varying concentrations of this compound or other agonists.

  • Data Acquisition: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: The dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine potency.

2. Ex Vivo Arterial Vasodilation Assay

  • Tissue Preparation: Segments of arteries (e.g., murine femoral arteries) are isolated and mounted in an organ bath or wire myograph containing a physiological salt solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.[5][6]

  • Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine) to induce a stable tone.

  • Agonist Application: Cumulative concentrations of this compound are added to the bath, and the resulting changes in arterial tension are recorded.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tone, and dose-response curves are constructed to determine the potency of the agonist.

3. In Vivo Itch Response Assay

  • Animal Model: Wild-type or genetically modified mice (e.g., Trpv3-/-) are used.[1][4]

  • Administration of Agonist: this compound is administered via intradermal injection at a specific site (e.g., the nape of the neck).[1][4]

  • Behavioral Observation: The number of scratching bouts directed towards the injection site is observed and counted for a defined period (e.g., 30 minutes) immediately following the injection.

  • Data Analysis: The total number of scratches is compared between different treatment groups (e.g., vehicle control vs. agonist-treated) to assess the pruritic effect of the compound.

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway

Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to the modulation of downstream effectors, including Transient Receptor Potential (TRP) channels, which are involved in sensory perception like itch and pain.[8][9]

PAR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR2 PAR2 Gq11 Gαq/11 PAR2->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates TRP_channels TRP Channels Ca2_release->TRP_channels Modulates PKC->TRP_channels Modulates Cellular_Response Cellular Response (e.g., Itch, Pain) TRP_channels->Cellular_Response Leads to Agonist This compound Agonist->PAR2 Binds and Activates

Caption: PAR2 signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Agonist Screening

The following diagram illustrates a typical workflow for screening and characterizing PAR2 agonists in a cell-based calcium mobilization assay.

Experimental_Workflow cluster_workflow In Vitro Agonist Screening Workflow start Start cell_culture Culture PAR2-expressing cells start->cell_culture dye_loading Load cells with calcium indicator dye cell_culture->dye_loading agonist_addition Add varying concentrations of This compound dye_loading->agonist_addition fluorescence_measurement Measure fluorescence change over time agonist_addition->fluorescence_measurement data_analysis Analyze data and generate dose-response curves fluorescence_measurement->data_analysis determine_potency Determine EC50/pD2 values data_analysis->determine_potency end End determine_potency->end

Caption: Workflow for in vitro screening of PAR2 agonists.

Conclusion

References

A Head-to-Head Comparison of 2-Furoyl-LIGRLO-amide TFA and Trypsin in PAR2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key activators of Proteinase-Activated Receptor 2 (PAR2): the endogenous serine protease, trypsin, and the synthetic peptide agonist, 2-Furoyl-LIGRLO-amide TFA. This analysis is supported by experimental data to inform the selection of the appropriate tool for PAR2-related research.

Mechanism of Action: A Tale of Two Activators

The fundamental difference between trypsin and this compound lies in their mode of PAR2 activation.

Trypsin , a serine protease, functions as a proteolytic agonist.[1][2] It cleaves the N-terminal domain of the PAR2 receptor at a specific site (between arginine and serine) to unmask a tethered ligand sequence (SLIGKV in humans).[1][3] This newly exposed sequence then binds to the second extracellular loop of the receptor, initiating a conformational change that triggers intracellular signaling pathways.[2][4] This mechanism of activation is irreversible.

This compound , on the other hand, is a synthetic peptide that acts as a direct agonist.[1][5] It is a modified version of the tethered ligand sequence SLIGRL-NH2.[6] By mimicking the endogenous tethered ligand, it can directly bind to and activate PAR2 without the need for proteolytic cleavage.[1] This allows for a more controlled and specific activation of the receptor, as it bypasses the enzymatic activity of trypsin which can have other substrates.[1]

Performance Comparison: Potency and Efficacy

Direct, side-by-side quantitative comparisons of trypsin and this compound in the same experimental setup are not extensively documented in the literature. However, by compiling data from various studies, we can establish a strong understanding of their relative performance.

ParameterThis compoundTrypsinKey Insights
Potency (EC50/pD2) pD2 = 7.0[7]EC50 (Calcium Flux) ≈ 0.84 µM (in 16HBE14o- cells)[6]EC50 (Calcium Mobilization) ≈ 0.07 nM (in NCTC2544-PAR2 cells)[8]Trypsin demonstrates significantly higher potency in the nanomolar range for inducing calcium mobilization. This compound is also a potent agonist, with activity in the sub-micromolar to low micromolar range.
Selectivity Highly selective for PAR2.[1][5] Does not cause prominent non-PAR2-mediated contractions of murine femoral arteries.[1][7]Can activate other PARs (e.g., PAR1 and PAR4) and has other proteolytic targets.[9]This compound offers superior selectivity for PAR2, which is a significant advantage in studies requiring specific receptor activation.
Efficacy Full agonist, achieving maximal responses comparable to other PAR2 agonists.[6]Full agonist, capable of inducing maximal PAR2 activation.[8]Both are capable of fully activating PAR2 and eliciting maximal downstream signaling responses.
Activation Mechanism Direct binding to the receptor.[1]Proteolytic cleavage of the N-terminus.[1][2]The irreversible nature of trypsin's activation can lead to prolonged signaling and receptor desensitization.

Signaling Pathways

Both this compound and trypsin activate PAR2, leading to the engagement of multiple downstream signaling cascades. Upon activation, PAR2 couples to G proteins, primarily Gαq/11, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of PAR2 activation that can be readily measured in cellular assays.[4][10]

Furthermore, PAR2 activation by both agonists can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of extracellular signal-regulated kinase (ERK).[3] This pathway is crucial for cellular processes such as proliferation and inflammation. The recruitment of β-arrestin following activation also plays a role in signaling and receptor internalization.[3][4]

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_agonists cluster_downstream Intracellular Signaling PAR2 PAR2 Gq Gαq/11 PAR2->Gq ERK ERK Phosphorylation PAR2->ERK b_arrestin β-arrestin Recruitment PAR2->b_arrestin Trypsin Trypsin Trypsin->PAR2 Cleavage & Activation Furoyl This compound Furoyl->PAR2 Direct Binding PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

PAR2 Activation and Downstream Signaling.

Experimental Protocols

To aid in the design of comparative studies, detailed methodologies for key experiments are provided below.

Calcium Imaging Assay for PAR2 Activation

This protocol is designed for measuring intracellular calcium flux in response to PAR2 activation in a cell line expressing the receptor (e.g., HEK-293).

Materials:

  • HEK-293 cells stably expressing human PAR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and Trypsin stock solutions

  • Kinetic fluorescence plate reader

Procedure:

  • Cell Plating: Seed PAR2-expressing HEK-293 cells into black, clear-bottom 96-well plates to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a dye loading solution with a fluorescent calcium indicator like Fura-2 AM in Assay Buffer. The addition of Pluronic F-127 can aid in dye dispersal.

  • Remove the cell culture medium and add the dye loading solution to each well.

  • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

  • Agonist Preparation: During incubation, prepare serial dilutions of this compound and trypsin in Assay Buffer at a concentration that is 4-5 times the final desired concentration in a separate plate.

  • Measurement of Calcium Flux:

    • Set the kinetic fluorescence plate reader to the appropriate excitation and emission wavelengths for your chosen dye (e.g., excitation ~340/380 nm and emission ~510 nm for Fura-2).

    • Wash the cells with Assay Buffer to remove excess dye.

    • Program the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the agonist from the prepared plate to the cell plate.

    • Immediately after agonist addition, continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the kinetic response of the calcium transient.

  • Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. Calculate the EC50 for each agonist from the dose-response curves.

ERK Phosphorylation Assay

This protocol outlines a cell-based ELISA to measure the phosphorylation of ERK1/2 following PAR2 activation.

Materials:

  • Cells expressing PAR2 (e.g., HT-29 or engineered HEK-293)

  • 96-well cell culture plates

  • This compound and Trypsin

  • Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)

  • Quenching and Blocking buffers

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Fluorescent substrate

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in 96-well plates until they reach the desired confluency. Treat the cells with varying concentrations of this compound or trypsin for a specified time (e.g., 5-30 minutes).

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with a fixing solution.

    • Wash the cells and then add a quenching buffer to reduce endogenous peroxidase activity.

    • Permeabilize the cells to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate the cells with a primary antibody specific for phosphorylated ERK1/2. In parallel wells, incubate with an antibody for total ERK1/2 for normalization.

    • Wash the cells and add an HRP-conjugated secondary antibody.

  • Signal Detection:

    • After a final wash, add a fluorescent substrate.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the phospho-ERK signal to the total ERK signal for each well. Plot the normalized signal against the agonist concentration to determine the dose-dependent effect on ERK phosphorylation.

Experimental_Workflow cluster_calcium Calcium Imaging Assay cluster_erk ERK Phosphorylation Assay A1 Seed PAR2-expressing cells in 96-well plate A2 Load cells with calcium-sensitive dye A1->A2 A3 Prepare agonist dilutions (Trypsin & this compound) A2->A3 A4 Measure baseline fluorescence A3->A4 A5 Add agonist and record fluorescence kinetics A4->A5 A6 Analyze data and determine EC50 A5->A6 B1 Culture PAR2-expressing cells in 96-well plate B2 Treat cells with agonists B1->B2 B3 Fix and permeabilize cells B2->B3 B4 Immunostain for phospho-ERK and total-ERK B3->B4 B5 Add fluorescent substrate and measure signal B4->B5 B6 Normalize p-ERK to total ERK and analyze B5->B6

References

Confirming PAR2-Dependent Signaling: A Comparative Guide to 2-Furoyl-LIGRLO-amide TFA and PAR2 Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming Protease-Activated Receptor 2 (PAR2)-dependent signaling, with a focus on the potent and selective agonist 2-Furoyl-LIGRLO-amide TFA and the use of PAR2 knockout (KO) animal models. This document outlines the experimental data supporting this approach and provides detailed protocols for key validation assays.

Introduction to PAR2 Signaling Confirmation

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) involved in a myriad of physiological and pathological processes, including inflammation, pain, and vasodilation.[1] Activation of PAR2 occurs via proteolytic cleavage of its N-terminus, which unmasks a tethered ligand that binds to and activates the receptor.[1] To study PAR2 signaling pathways, researchers rely on specific agonists that can mimic the action of the tethered ligand.

This compound is a potent and selective synthetic peptide agonist of PAR2.[2][3] Its utility in dissecting PAR2 signaling is significantly enhanced when used in conjunction with PAR2 knockout models. This combination allows for the definitive attribution of an observed physiological response to the activation of PAR2, as the agonist should have no effect in animals lacking the receptor.

Comparative Analysis of PAR2 Agonists

2-Furoyl-LIGRLO-amide has demonstrated significantly higher potency compared to other PAR2 agonists, such as SLIGRL-NH2, in various in vitro assays. This increased potency makes it a valuable tool for eliciting robust and measurable PAR2-dependent responses.

AgonistAssayCell Line/TissuePotency (pD2/EC50)Reference
2-Furoyl-LIGRLO-amide Intracellular Calcium MobilizationRat PAR2-expressing KNRK cellspD2 = 7.0 ± 0.1[4]
Intracellular Calcium MobilizationHuman PAR2-expressing HEK293 cellsEC50 = ~0.14 µM[5]
Intracellular Calcium Mobilization16HBE14o- cellsEC50 = 0.84 µM[6]
VasorelaxationRat AortapD2 = 6.5 ± 0.1[4]
SLIGRL-NH2Intracellular Calcium MobilizationRat PAR2-expressing KNRK cellspD2 = 5.6 ± 0.1[4]
Intracellular Calcium MobilizationHuman PAR2-expressing cellsEC50 = ~1.4 - 3.5 µM[5]
2-aminothiazol-4-yl-LIGRLO-NH2Intracellular Calcium Mobilization16HBE14o- cellsEC50 = 1.77 µM[6]
6-aminonicotinyl-LIGRLO-NH2Intracellular Calcium Mobilization16HBE14o- cellsEC50 = 2.6 µM[6]

Validation of PAR2-Dependent Signaling using Knockout Models

The most definitive method for confirming that a signaling event is PAR2-dependent is to demonstrate the absence of the response to a selective agonist in a PAR2 knockout model. The following tables summarize key experimental data from studies utilizing this approach.

Electrophysiological Response in Joint Afferents
GenotypeTreatmentMean Firing Frequency (Hz) (15 min post-treatment)Statistical Significance (vs. Control)Reference
Wild-Type (WT)2-Furoyl-LIGRLO-NH21.7 - 8.9P < 0.01[7]
PAR2 Knockout (KO)2-Furoyl-LIGRLO-NH2No significant effectNot significant[7]
Inflammatory Response: Leukocyte Rolling
GenotypeTreatmentLeukocyte Rolling Flux (cells/min)Reference
Wild-Type (WT)2-Furoyl-LIGRLO-NH2 (1 µM)Significantly increased over baseline[7]
PAR2 Knockout (KO)2-Furoyl-LIGRLO-NH2No significant effect[7]

Signaling Pathways and Experimental Workflows

The activation of PAR2 by 2-Furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events, most notably the activation of Gαq, leading to phospholipase C (PLC) activation, inositol (B14025) triphosphate (IP3) production, and the subsequent release of intracellular calcium. This calcium flux is a key measurable endpoint in many in vitro assays. The combination of agonist treatment in wild-type versus knockout cells or animals provides a clear experimental workflow to validate PAR2 dependency.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-Furoyl-LIGRLO-amide 2-Furoyl-LIGRLO-amide PAR2 PAR2 2-Furoyl-LIGRLO-amide->PAR2 Binds and Activates Gaq Gaq PAR2->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

PAR2 signaling cascade initiated by 2-Furoyl-LIGRLO-amide.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis and Conclusion WT_Model Wild-Type (WT) Cells or Animal Agonist Administer 2-Furoyl-LIGRLO-amide WT_Model->Agonist KO_Model PAR2 Knockout (KO) Cells or Animal KO_Model->Agonist WT_Response Measure Physiological Response (e.g., Ca2+ flux, nerve firing, inflammation) Agonist->WT_Response KO_Response Measure Physiological Response Agonist->KO_Response Comparison Compare Responses between WT and KO WT_Response->Comparison KO_Response->Comparison Conclusion Confirm PAR2-Dependent Signaling if Response is Present in WT and Absent in KO Comparison->Conclusion

Workflow for confirming PAR2-dependent signaling.

Detailed Experimental Protocols

Intracellular Calcium Flux Assay

This protocol is adapted for use with a fluorescent plate reader and a calcium-sensitive dye like Fura-2 AM or Fluo-4 AM.

Materials:

  • Wild-type and PAR2-knockout cells (e.g., primary cultured neurons, keratinocytes, or transfected cell lines)

  • Black, clear-bottom 96-well microplates

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed wild-type and PAR2-knockout cells in separate wells of a 96-well plate and culture to desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) in HBSS.

    • Remove culture medium from the cells and wash once with HBSS.

    • Add the dye loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Agonist Preparation: Prepare serial dilutions of this compound in HBSS.

  • Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read). For Fura-2 AM, excitation wavelengths are typically 340 nm and 380 nm, with emission at 510 nm.

    • Establish a baseline fluorescence reading for approximately 1-2 minutes.

    • Add the 2-Furoyl-LIGRLO-amide solution to the wells and continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2 AM) to determine the intracellular calcium concentration.

    • Plot the change in fluorescence ratio over time.

    • Compare the dose-response curves and maximal responses between wild-type and PAR2-knockout cells. A robust response in wild-type cells and a significantly attenuated or absent response in knockout cells confirms PAR2-dependent calcium signaling.

In Vivo Electrophysiology in Mice

This protocol outlines the procedure for recording nerve firing in response to intra-articular injection of a PAR2 agonist in anesthetized mice.

Materials:

  • Wild-type and PAR2 knockout mice

  • Anesthetic (e.g., ketamine/xylazine)

  • This compound

  • Saline

  • Dissecting microscope

  • Micromanipulators

  • Recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain body temperature.

  • Surgical Preparation: Expose the knee joint and the associated sensory nerves.

  • Electrode Placement: Carefully place a recording electrode onto a nerve bundle innervating the joint capsule.

  • Baseline Recording: Record spontaneous nerve activity for a baseline period.

  • Agonist Administration: Inject this compound (or saline as a control) into the intra-articular space of the knee joint.

  • Post-Injection Recording: Continue to record nerve firing for at least 15-30 minutes following the injection.

  • Data Analysis:

    • Analyze the frequency of action potentials (firing rate) before and after agonist administration.

    • Compare the change in firing rate between wild-type and PAR2 knockout mice. A significant increase in firing rate in wild-type mice with no corresponding increase in knockout mice indicates a PAR2-dependent neuronal activation.[7]

Intravital Microscopy for Leukocyte Rolling

This protocol describes the visualization and quantification of leukocyte rolling in the mesenteric microcirculation of mice.

Materials:

  • Wild-type and PAR2 knockout mice

  • Anesthetic

  • Surgical instruments for laparotomy

  • Intravital microscope with a water-immersion objective

  • Video camera and recording software

  • This compound

Procedure:

  • Animal Preparation: Anesthetize the mouse and perform a midline laparotomy to expose the mesentery.

  • Microscope Setup: Place the mouse on the microscope stage and keep the exposed mesentery superfused with warmed, buffered saline.

  • Vessel Selection: Identify a suitable post-capillary venule for observation.

  • Baseline Recording: Record a baseline video of the selected venule for several minutes.

  • Agonist Administration: Administer this compound, typically via superfusion over the mesentery or intravascular injection.

  • Post-Treatment Recording: Record video of the same venule for a defined period (e.g., 60 minutes) after agonist administration.

  • Data Analysis:

    • Quantify the number of rolling leukocytes (leukocyte rolling flux) passing a defined point in the venule per minute.

    • Measure the velocity of the rolling leukocytes.

    • Compare the changes in leukocyte rolling flux and velocity between wild-type and PAR2 knockout mice. An increase in leukocyte rolling in wild-type animals that is absent in knockout animals confirms a PAR2-dependent pro-inflammatory effect.

Conclusion

The combined use of the potent and selective PAR2 agonist, this compound, and PAR2 knockout models provides a robust and reliable framework for unequivocally confirming PAR2-dependent signaling pathways. The significant difference in response between wild-type and knockout systems across various experimental paradigms, from in vitro calcium signaling to in vivo neuro-inflammatory responses, underscores the validity of this approach. The detailed protocols provided in this guide offer a starting point for researchers to design and execute experiments aimed at elucidating the complex roles of PAR2 in health and disease.

References

Validating Downstream Targets of 2-Furoyl-LIGRLO-amide TFA-mediated PAR2 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Furoyl-LIGRLO-amide TFA, a potent and selective synthetic agonist of Proteinase-Activated Receptor 2 (PAR2), with other experimental alternatives. This guide includes supporting experimental data, detailed methodologies for key validation assays, and visual diagrams of the associated signaling pathways and experimental workflows.

Comparative Analysis of PAR2 Agonists

2-Furoyl-LIGRLO-amide is a widely used tool compound for studying PAR2 activation due to its high potency and selectivity.[1][2][3] It is a synthetic peptide analog of the tethered ligand that is exposed upon proteolytic cleavage of the PAR2 N-terminus.[4][5][6] The table below summarizes the quantitative performance of 2-Furoyl-LIGRLO-amide in comparison to other PAR2 activating peptides.

CompoundTargetAssayPotency (pD2/EC50)Key Findings
2-Furoyl-LIGRLO-amide Human/Rat PAR2Intracellular Calcium IncreasepD2 = 7.010 to 25 times more potent than SLIGRL-NH2.[1][2][3]
Tissue PAR2Arterial Vasodilation-10 to 300 times more potent than SLIGRL-NH2.[1][2]
Human PAR2In vitro physiological response (RTCA)EC50 = 138 nMComparable potency to novel agonists without the 2-furoyl modification.[7]
SLIGRL-NH2Rat PAR2Intracellular Calcium Increase-Standard PAR2 activating peptide, less potent than 2-Furoyl-LIGRLO-amide.[8]
trans-cinnamoyl-LIGRLO-NH2Murine PAR2Femoral Artery Contraction-Causes prominent non-PAR2-mediated contraction.[1][2]
2-aminothiazol-4-yl-LIGRLO-NH2 (Compound 1)Human PAR2Intracellular Calcium IncreaseEC50 = 1.77 µMNovel agonist with comparable potency to 2-Furoyl-LIGRLO-amide.[7]
Human PAR2In vitro physiological response (RTCA)EC50 = 142 nMDevoid of the metabolically unstable 2-furoyl modification.[7]
6-aminonicotinyl-LIGRLO-NH2 (Compound 2)Human PAR2Intracellular Calcium IncreaseEC50 = 2.60 µMNovel agonist with comparable potency to 2-Furoyl-LIGRLO-amide.[7]
Human PAR2In vitro physiological response (RTCA)EC50 = 311 nMProvides potential advantages for in vivo studies due to improved metabolic stability.[7]

PAR2 Signaling Pathways

Activation of PAR2, a G protein-coupled receptor (GPCR), by agonists like 2-Furoyl-LIGRLO-amide initiates a cascade of intracellular signaling events.[4][6] These pathways are crucial for the diverse physiological and pathological roles of PAR2, including inflammation, pain, and tissue regeneration.[4][6] The primary signaling pathways engaged upon PAR2 activation are depicted below.

PAR2_Signaling_Pathway cluster_membrane Plasma Membrane PAR2 PAR2 Gq Gαq PAR2->Gq G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK MAPK MAPK (ERK1/2) Phosphorylation beta_arrestin->MAPK Agonist 2-Furoyl-LIGRLO-amide Agonist->PAR2 Activation Ca2 Ca²⁺ Increase IP3->Ca2 PKC PKC DAG->PKC Transcription Gene Transcription Ca2->Transcription PKC->MAPK ROCK->Transcription MAPK->Transcription

Caption: PAR2 signaling pathways activated by 2-Furoyl-LIGRLO-amide.

Experimental Workflow for Target Validation

Validating the downstream targets of PAR2 activation by 2-Furoyl-LIGRLO-amide involves a series of in vitro and in vivo experiments. A generalized workflow for this process is outlined below.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cell_culture Cell Culture (e.g., HEK293, KNRK, 16HBE14o-) agonist_treatment Treatment with 2-Furoyl-LIGRLO-amide cell_culture->agonist_treatment ca_assay Calcium Mobilization Assay (e.g., Fluo-3 AM) agonist_treatment->ca_assay erk_assay Western Blot for p-ERK1/2 agonist_treatment->erk_assay rtca_assay Real-Time Cell Analysis (e.g., xCELLigence) agonist_treatment->rtca_assay gene_expression Gene Expression Analysis (qPCR, RNA-seq) agonist_treatment->gene_expression animal_model Animal Model (e.g., mouse, rat) agonist_admin Administration of 2-Furoyl-LIGRLO-amide animal_model->agonist_admin behavioral_assay Behavioral Assays (e.g., pain, itch) agonist_admin->behavioral_assay tissue_analysis Tissue Analysis (e.g., histology, IHC) agonist_admin->tissue_analysis

Caption: Experimental workflow for validating PAR2 downstream targets.

Detailed Experimental Protocols

1. Intracellular Calcium Mobilization Assay

This assay is a primary method to assess PAR2 activation, as it is coupled to the Gαq pathway, leading to an increase in intracellular calcium.[8][9]

  • Cell Culture: Plate PAR2-expressing cells (e.g., HEK293-PAR2, KNRK-PAR2, or 16HBE14o- cells) in a 96-well black-walled, clear-bottom plate and culture to confluency.[7]

  • Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).

  • Agonist Addition: After incubation, wash the cells to remove excess dye. Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading before adding varying concentrations of 2-Furoyl-LIGRLO-amide or other test compounds.

  • Data Acquisition: Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

2. ERK1/2 Phosphorylation Assay (Western Blot)

Activation of the MAPK/ERK pathway is another key downstream event of PAR2 signaling.[9][10]

  • Cell Treatment: Seed PAR2-expressing cells in multi-well plates and grow to near confluency. Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal ERK phosphorylation. Treat the cells with 2-Furoyl-LIGRLO-amide for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

3. Real-Time Cell Analysis (RTCA)

This impedance-based assay provides a non-invasive, label-free method to monitor the physiological response of cells to PAR2 activation in real-time.[7]

  • Cell Seeding: Seed PAR2-expressing cells into a specialized E-plate containing microelectrodes and allow them to attach and proliferate, monitoring the impedance (displayed as Cell Index) until a stable baseline is achieved.

  • Agonist Addition: Add various concentrations of 2-Furoyl-LIGRLO-amide or other agonists to the wells.

  • Data Acquisition: Continuously monitor the changes in impedance using an xCELLigence system. The changes in Cell Index reflect alterations in cell adhesion, morphology, and proliferation.

  • Data Analysis: Plot the change in Cell Index over time for each concentration. From the dose-response curve, the EC50 value for the physiological response can be determined.[7]

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for 2-Furoyl-LIGRLO-amide TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Furoyl-LIGRLO-amide TFA. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

This compound is a potent and selective agonist of the proteinase-activated receptor 2 (PAR2) and is intended for research use only.[1][2][3] While a supplier Safety Data Sheet (SDS) indicates the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to note that the chemical, physical, and toxicological properties have not been exhaustively investigated.[4][5] Therefore, a cautious approach, treating the compound with the care afforded to all novel chemical entities, is recommended. The trifluoroacetic acid (TFA) salt form also necessitates awareness of the potential hazards associated with strong acids, even in small quantities.[6][7][8]

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense against potential exposure.

Control Specification Rationale
Primary Engineering Control Chemical Fume HoodRecommended for all manipulations that may generate dust or aerosols.
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes or airborne particles.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantitiesIf a risk assessment indicates the potential for significant inhalation exposure, a suitable respirator should be used.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation for experimental use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The recommended storage temperature is typically -20°C or -80°C.[9]

    • Ensure the container is tightly sealed.

  • Preparation of Stock Solutions:

    • All weighing and initial dissolution of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Use a dedicated, clean set of spatulas and weighing paper for the compound.

    • To prepare a stock solution, slowly add the solvent to the solid compound. For example, the compound is soluble in water at 1 mg/ml.[3]

    • If sonication or heating is required to aid dissolution, ensure the container is securely capped to prevent aerosol generation.[10]

  • Experimental Use:

    • When transferring solutions, use appropriate pipettes and techniques to avoid splashes and spills.

    • Keep containers closed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.[5]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][6]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Storage Store at -20°C/-80°C Receive_Inspect->Storage Intact Don_PPE Don Appropriate PPE Storage->Don_PPE Fume_Hood Work in Fume Hood Don_PPE->Fume_Hood Weigh_Solid Weigh Solid Fume_Hood->Weigh_Solid Dissolve Prepare Stock Solution Weigh_Solid->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.

    • Unused solid compound should also be disposed of as hazardous chemical waste.

    • Aqueous waste solutions containing the compound should be collected in a separate, labeled hazardous waste container.

  • Waste Neutralization:

    • Due to the trifluoroacetic acid salt, aqueous waste will be acidic. It is good practice to neutralize acidic waste streams to a pH between 6 and 8 before collection for disposal, if permitted by your institution's hazardous waste program. Always add acid to water, never the other way around, when diluting or neutralizing.[6]

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Waste containers should be kept sealed and stored in a designated secondary containment area until collection by environmental health and safety personnel.

  • Regulatory Compliance:

    • Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.